molecular formula C23H27FN4O4 B10752453 (Z)-SU14813

(Z)-SU14813

Numéro de catalogue: B10752453
Poids moléculaire: 442.5 g/mol
Clé InChI: CTNPALGJUAXMMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-SU14813 is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-SU14813: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Exhibiting significant anti-angiogenic and anti-tumor properties, its mechanism of action is centered on the inhibition of several key RTKs implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively targeting and inhibiting the catalytic activity of multiple split kinase domain RTKs. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. By binding to the ATP-binding pocket of these receptors, SU14813 blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This multi-pronged approach allows for the simultaneous disruption of critical pathways involved in tumor angiogenesis, tumor cell proliferation, and survival[1][2][3].

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its key targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical Kinase Inhibition by this compound
Target KinaseIC50 (nM)
VEGFR1 (Flt-1)2[4][5]
VEGFR2 (KDR/Flk-1)50[4][5]
PDGFRβ4[4][5]
KIT15[4][5]
FLT3Data not consistently reported in nM, but potent inhibition is confirmed.
Table 2: Cellular Inhibitory Activity of this compound
Cell Line/TargetAssayIC50 (nM)
Porcine Aortic Endothelial Cells (VEGFR-2)Receptor Phosphorylation5.2[4]
Porcine Aortic Endothelial Cells (PDGFRβ)Receptor Phosphorylation9.9[4]
Porcine Aortic Endothelial Cells (KIT)Receptor Phosphorylation11.2[4]
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF-stimulated survival6.8
U-118MG (glioblastoma)Growth Inhibition50-100[4]

Key Signaling Pathways Modulated by this compound

This compound's inhibition of VEGFR, PDGFR, KIT, and FLT3 disrupts several downstream signaling pathways crucial for cancer progression. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and STAT signaling cascades.

VEGFR Signaling Pathway

VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SU14813 This compound SU14813->VEGFR

Caption: this compound inhibits VEGFR, blocking downstream signaling through PLCγ/PKC/MAPK and PI3K/AKT pathways.

PDGFR Signaling Pathway

PDGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFR PDGFR PDGF->PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SU14813 This compound SU14813->PDGFR Inhibits

Caption: this compound inhibits PDGFR, blocking downstream signaling through RAS/MAPK and PI3K/AKT pathways.

KIT and FLT3 Signaling Pathways

KIT_FLT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCF SCF KIT KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 RAS RAS KIT->RAS PI3K PI3K KIT->PI3K STAT5 STAT5 KIT->STAT5 FLT3->RAS FLT3->PI3K FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation SU14813 This compound SU14813->KIT Inhibits SU14813->FLT3 Inhibits

Caption: this compound inhibits KIT and FLT3, blocking downstream signaling through RAS/MAPK, PI3K/AKT, and STAT5.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against purified kinase domains.

  • Methodology:

    • Recombinant human kinase domains (e.g., VEGFR-2, PDGFRβ, KIT, FLT3) are expressed as fusion proteins (e.g., GST-fusion) and purified.

    • The kinase reaction is initiated in a buffer containing the purified kinase, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and ATP (often radiolabeled [γ-³²P]ATP).

    • This compound is added at various concentrations to determine its effect on kinase activity.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by methods such as scintillation counting for radiolabeled ATP or by using specific antibodies in an ELISA-based format.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assay
  • Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.

  • Methodology:

    • Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFRβ) are cultured to sub-confluency.

    • Cells are serum-starved for a period (e.g., 18-24 hours) to reduce basal receptor phosphorylation.

    • Cells are pre-incubated with varying concentrations of this compound for a defined time (e.g., 1-2 hours).

    • The respective ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFRβ) is added to stimulate receptor autophosphorylation.

    • After a short incubation with the ligand (e.g., 5-10 minutes), cells are lysed.

    • The total amount of the target receptor and its phosphorylated form are determined by Western blotting or ELISA using specific antibodies.

    • The level of phosphorylated receptor is normalized to the total amount of the receptor.

    • IC50 values are determined by plotting the percentage of inhibition of phosphorylation against the log concentration of this compound.

HUVEC Survival Assay
  • Objective: To evaluate the effect of this compound on endothelial cell survival stimulated by growth factors.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere.

    • Cells are then starved in a low-serum medium (e.g., 1% FBS) for 18-24 hours.

    • This compound is added at various concentrations, followed by the addition of a pro-survival growth factor such as VEGF. A control group with a non-targeted growth factor like bFGF can be included to assess specificity.

    • Cells are incubated for a period of 2-3 days.

    • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a plate reader.

    • The percentage of cell survival is calculated relative to the vehicle-treated control.

    • IC50 values are determined from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Objective: To assess the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human tumor cells (e.g., from renal cell carcinoma, colon cancer, or AML cell lines) are cultured and harvested during their exponential growth phase.

    • A specific number of tumor cells (e.g., 1x10⁶ to 10x10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

    • This compound is administered orally at various doses (e.g., 10-80 mg/kg) on a defined schedule (e.g., once or twice daily). The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining) or target receptor phosphorylation.

    • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Experimental Workflows

Biochemical Kinase Assay Workflow

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) B Add this compound (Varying Concentrations) A->B C Incubate at 30°C B->C D Stop Reaction C->D E Quantify Substrate Phosphorylation D->E F Calculate IC50 E->F

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

In Vivo Xenograft Study Workflow

Xenograft_Workflow A Implant Tumor Cells in Immunocompromised Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume Regularly D->E F Analyze Anti-Tumor Efficacy E->F

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Conclusion

This compound is a multi-targeted RTK inhibitor with a well-defined mechanism of action. Its ability to potently inhibit VEGFR, PDGFR, KIT, and FLT3 translates into significant anti-angiogenic and anti-tumor effects, which have been demonstrated in both in vitro and in vivo preclinical models. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the nuanced downstream effects and potential resistance mechanisms will continue to refine our understanding of this promising therapeutic agent.

References

(Z)-SU14813 target profile and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Target Profile and Selectivity of (Z)-SU14813

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activities by targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT. This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, including detailed quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Target Profile and Selectivity

This compound exhibits a broad-spectrum inhibitory activity against several RTKs, primarily targeting VEGFRs, PDGFRβ, and KIT. Its multi-targeted nature allows for the simultaneous inhibition of multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
VEGFR12[3][4][5][6]
VEGFR250[3][4][5][6]
PDGFRβ4[3][4][5][6]
KIT15[3][4][5][6]

Table 2: Cellular IC50 Values for this compound

Cell Line/TargetIC50 (nM)
Porcine Aortic Endothelial Cells (VEGFR-2)5.2[3][5]
Porcine Aortic Endothelial Cells (PDGFR-β)9.9[3][5]
Porcine Aortic Endothelial Cells (KIT)11.2[3][5]
U-118MG (glioblastoma)50-100[3][5]

Signaling Pathways

This compound exerts its therapeutic effects by inhibiting the downstream signaling cascades initiated by its target RTKs. The primary pathways affected are crucial for cell proliferation, survival, migration, and angiogenesis.

VEGFR_PDGFR_KIT_Signaling cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFRβ PDGFR->PI3K RAS RAS PDGFR->RAS KIT KIT KIT->PI3K KIT->RAS SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Proliferation Cell Proliferation Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation

Figure 1: this compound Inhibition of RTK Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of its targets.

Materials:

  • Recombinant kinase domains (e.g., VEGFR, PDGFR, KIT)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (at or near the Km for the specific kinase)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader for luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the kinase enzyme to the desired working concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted this compound or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay (Cell-Based ELISA)

This assay measures the ability of this compound to inhibit the phosphorylation of its target RTKs within a cellular context.

Materials:

  • Cells expressing the target receptor (e.g., HUVECs, or engineered cell lines)

  • 96-well cell culture plates

  • Growth medium and serum-free medium

  • This compound stock solution in DMSO

  • Ligand for receptor stimulation (e.g., VEGF, PDGF)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching buffer (e.g., 1% H₂O₂ in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the phosphorylated form of the target receptor

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader for absorbance detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 18-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for 10-15 minutes at 37°C.

  • Cell Fixing and Permeabilization:

    • Aspirate the media and fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add quenching buffer for 20 minutes to inactivate endogenous peroxidases.

    • Wash the cells three times with PBS.

    • Add blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary phospho-specific antibody overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

  • Signal Detection:

    • Add TMB substrate and incubate in the dark until a blue color develops (15-30 minutes).

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no primary antibody).

    • Normalize the data to a control (e.g., total protein content or a housekeeping protein).

    • Plot the normalized absorbance against the this compound concentration to determine the IC50 value.

Cell Viability/Survival Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cells, particularly endothelial cells stimulated with growth factors.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well cell culture plates

  • Endothelial cell growth medium (EGM) and basal medium (EBM)

  • This compound stock solution in DMSO

  • VEGF

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader for absorbance detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM.

    • Allow the cells to attach overnight.

    • Replace the medium with EBM containing various concentrations of this compound.

    • After 1-2 hours of pre-incubation, add VEGF to the wells (except for the negative control).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the this compound concentration to determine the IC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human tumor cells (e.g., Colo205, MV4;11)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their volume 2-3 times per week using calipers. (Volume = (Length x Width²)/2).

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally at the desired dose and schedule (e.g., once or twice daily).

    • Administer the vehicle to the control group using the same schedule.

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity.

    • The study can be concluded when tumors in the vehicle group reach a maximum allowed size or after a fixed duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Analyze the body weight data to assess toxicity.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Phosphorylation Assay (Cellular Potency) Biochemical_Assay->Cellular_Assay Viability_Assay Cell Viability/Survival Assay (Functional Effect) Cellular_Assay->Viability_Assay Xenograft_Study Tumor Xenograft Study (Efficacy and Tolerability) Viability_Assay->Xenograft_Study Data_Analysis IC50 Calculation Tumor Growth Inhibition Toxicity Assessment Xenograft_Study->Data_Analysis

Figure 2: General Experimental Workflow for this compound Evaluation

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRβ, and KIT. Its ability to inhibit these key drivers of tumor progression and angiogenesis has been demonstrated through a variety of in vitro and in vivo assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other similar multi-targeted kinase inhibitors. The methodologies described herein are fundamental for characterizing the potency, selectivity, and therapeutic potential of such compounds.

References

(Z)-SU14813: A Technical Guide to its Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. Developed as a next-generation tyrosine kinase inhibitor following sunitinib, it targets key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound exerts its therapeutic effects by inhibiting multiple RTKs within the "split kinase domain" subgroup.[1] This targeted inhibition disrupts downstream signaling cascades crucial for cell proliferation, migration, and survival in both tumor cells and the endothelial cells that form tumor vasculature.[2][3][4] The primary targets of SU14813 include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like tyrosine kinase 3 (FLT3).[1][3][4][5]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets and its effects on different cell lines.

Table 1: Biochemical Kinase Inhibition
Target KinaseIC50 (nM)
VEGFR-12
VEGFR-250
PDGFRβ4
KIT15
FLT32 to 50
CSF1R/FMS2 to 50
Note: IC50 values for FLT3 and CSF1R/FMS are reported to be in the range of 0.002 to 0.05 µmol/L, which corresponds to 2 to 50 nM.[1]
Table 2: Cellular Phosphorylation Inhibition
Target ReceptorCell LineIC50 (nM)
VEGFR-2Porcine Aortic Endothelial Cells5.2
PDGFRβPorcine Aortic Endothelial Cells9.9
KITPorcine Aortic Endothelial Cells11.2
Table 3: Cellular Proliferation Inhibition
Cell LineExpressed Target(s)IC50 (nM)
U-118MGPDGFR50 to 100

Signaling Pathway Inhibition Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound.

SU14813_VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1 / VEGFR-2 VEGF->VEGFR Binding P P VEGFR->P Autophosphorylation SU14813 This compound SU14813->VEGFR Inhibition Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) P->Downstream Response Angiogenesis Endothelial Cell Proliferation & Survival Downstream->Response

Figure 1: Inhibition of the VEGFR signaling pathway by this compound.

SU14813_PDGFR_KIT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand PDGF / SCF Receptor PDGFRβ / KIT Ligand->Receptor Binding P P Receptor->P Autophosphorylation SU14813 This compound SU14813->Receptor Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) P->Downstream Response Tumor Cell Proliferation & Survival Downstream->Response

Figure 2: Inhibition of PDGFR and KIT signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline the protocols for biochemical kinase assays and cellular phosphorylation assays.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of this compound against purified kinase domains.

Methodology:

  • Protein Expression and Purification: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target RTKs (e.g., VEGFR-2, PDGFRβ, KIT) are expressed and purified.[1]

  • Kinase Reaction: The kinase reaction is typically performed in a 96-well plate format. Each well contains the purified kinase, a substrate (e.g., a synthetic peptide), ATP, and varying concentrations of this compound.

  • Detection: The amount of substrate phosphorylation is quantified. This can be achieved through methods such as ELISA, radiometric assays (using ³²P-ATP), or fluorescence-based assays.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Biochemical_Kinase_Assay_Workflow Start Start Protein Express & Purify GST-Kinase Fusion Protein Start->Protein Reaction Set up Kinase Reaction: - Kinase - Substrate - ATP - this compound (Varying Conc.) Protein->Reaction Incubate Incubate at 37°C Reaction->Incubate Detect Quantify Substrate Phosphorylation Incubate->Detect Analyze Calculate IC50 from Dose-Response Curve Detect->Analyze End End Analyze->End

Figure 3: Workflow for a typical biochemical kinase assay.

Cellular Receptor Phosphorylation Assays

Objective: To assess the ability of this compound to inhibit ligand-dependent RTK phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFRβ) or cells endogenously expressing the receptor (e.g., Mo7e cells for KIT) are cultured to sub-confluency.[2]

  • Serum Starvation: Cells are serum-starved for a defined period (e.g., 18 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 45 minutes).

  • Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor autophosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting or ELISA: The level of phosphorylated receptor is detected using phospho-specific antibodies via Western blotting or a sandwich ELISA. Total receptor levels are also measured as a loading control.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the ligand-stimulated receptor phosphorylation is calculated.

Cellular_Phosphorylation_Assay_Workflow Start Start Culture Culture Cells Expressing Target Receptor Start->Culture Starve Serum Starve Cells Culture->Starve Treat Pre-incubate with This compound Starve->Treat Stimulate Stimulate with Ligand (e.g., VEGF, PDGF) Treat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse Detect Detect Phosphorylated Receptor (Western Blot / ELISA) Lyse->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Figure 4: Workflow for a cellular receptor phosphorylation assay.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that effectively blocks key signaling pathways involved in cancer progression. Its ability to simultaneously inhibit VEGFR, PDGFR, KIT, and FLT3 signaling underscores its potential as a broad-spectrum anti-cancer agent. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this and similar compounds. The visualization of the inhibited pathways and experimental workflows aims to facilitate a deeper understanding of its mechanism of action for researchers in the field.

References

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Antiangiogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant antiangiogenic and antitumor activity in preclinical studies. As a small molecule inhibitor, it targets several key RTKs involved in tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This comprehensive guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals, detailing its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

This compound exerts its antiangiogenic and antitumor effects by competitively inhibiting the ATP-binding site of multiple RTKs.[4] This inhibition blocks the phosphorylation and subsequent activation of these receptors, thereby disrupting the downstream signaling cascades that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2][5] The simultaneous targeting of multiple pathways, such as those mediated by VEGFR, PDGFR, KIT, and FLT3, may offer a more effective therapeutic strategy than inhibiting a single pathway, potentially delaying the onset of treatment resistance.[1][2]

Quantitative Data

The inhibitory activity and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC₅₀ (nM)Cell Line/SystemReference
VEGFR12Biochemical Assay[6][7][8]
VEGFR250Biochemical Assay[6][7][8]
PDGFRβ4Biochemical Assay[6][7][8]
KIT15Biochemical Assay[6][7][8]
FLT3Not explicitly quantified in the provided results-
VEGFR2 (cellular)5.2Porcine Aorta Endothelial Cells[1]
PDGFRβ (cellular)9.9Porcine Aorta Endothelial Cells[1]
KIT (cellular)11.2Porcine Aorta Endothelial Cells[1]
Table 2: In Vitro Cellular Efficacy of this compound
AssayCell LineEffectIC₅₀ / ConcentrationReference
VEGF-stimulated HUVEC SurvivalHUVECInhibition6.8 nM[9]
PDGF-dependent ProliferationNIH-3T3 overexpressing PDGFRβInhibitionNot explicitly quantified[1]
U-118MG GrowthU-118MGInhibition50-100 nM[6]
Table 3: In Vivo Antitumor Efficacy of this compound
Tumor ModelDosing RegimenEffectPlasma Concentration for Target InhibitionReference
Various Human/Rat Xenografts10 to 80 mg/kg twice per dayTumor growth reduction100 to 200 ng/mL[2][9]
Murine LLC Model (with docetaxel)10, 40, 80, 120 mg/kg BID25%, 48%, 55%, 63% tumor growth inhibitionNot specified[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways inhibited by this compound and the general workflows for relevant experimental protocols.

Signaling Pathway Inhibition by this compound

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK FLT3->PI3K_AKT STAT STAT Pathway FLT3->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT SU14813->FLT3 Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration RAS_MAPK->Angiogenesis STAT->Proliferation STAT->Survival

Caption: Inhibition of multiple RTK signaling pathways by this compound.

General Workflow for a Cellular Phosphorylation Assay

G A Seed cells (e.g., transfected NIH 3T3, Mo7e, MV4;11) B Serum starve cells A->B C Pre-incubate with this compound at various concentrations B->C D Stimulate with corresponding ligand (e.g., VEGF, PDGF, SCF) C->D E Lyse cells and collect protein D->E F Quantify protein concentration E->F G Western Blot or ELISA for phosphorylated and total receptor F->G H Data Analysis (Determine IC50) G->H

Caption: Workflow for a cellular receptor phosphorylation assay.

General Workflow for an In Vivo Xenograft Study

G A Implant tumor cells into immunocompromised mice B Allow tumors to establish to a palpable size A->B C Randomize mice into treatment groups (Vehicle vs. SU14813) B->C D Administer this compound or vehicle (e.g., p.o., BID) C->D E Monitor tumor volume and body weight regularly D->E F Collect tumors and tissues at study endpoint E->F G Analyze tumor growth inhibition and target modulation F->G

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Cellular Receptor Phosphorylation Assays

Objective: To determine the inhibitory effect of this compound on ligand-induced receptor phosphorylation in cultured cells.

General Procedure:

  • Cell Culture: Culture the appropriate cell line (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β, Mo7e cells for endogenous KIT, or MV4;11 cells for endogenous FLT3-ITD) in recommended media and conditions.

  • Seeding: Seed cells into 6-well or 12-well plates at a density that allows for sub-confluency at the time of the assay.

  • Serum Starvation: Once cells are attached and growing, replace the growth medium with a low-serum or serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free media. Remove the starvation media and add the media containing the inhibitor or vehicle control (e.g., DMSO) to the cells. Incubate for 1-2 hours.

  • Ligand Stimulation: Add the specific ligand (e.g., VEGF, PDGF, SCF) to the wells to stimulate receptor phosphorylation. The optimal concentration and stimulation time should be predetermined. For cells with constitutively active receptors like MV4;11, this step may not be necessary.

  • Cell Lysis: After stimulation, immediately place the plates on ice, aspirate the media, and wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Analysis: Analyze the levels of phosphorylated and total receptor using either Western blotting or an ELISA-based method.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for the phosphorylated and total forms of the target receptor. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated and total receptor.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the vehicle-treated control and determine the IC₅₀ value.

Human Umbilical Vein Endothelial Cell (HUVEC) Survival Assay

Objective: To assess the effect of this compound on VEGF-induced HUVEC survival.

Procedure:

  • Cell Culture: Culture HUVECs in endothelial growth medium (EGM).

  • Seeding: Seed HUVECs in 96-well plates at a density of approximately 10,000 cells per well.

  • Starvation: The following day, replace the medium with a basal medium containing a low percentage of serum (e.g., 1% FBS) and incubate for 18 hours.[1]

  • Treatment: Add varying concentrations of this compound to the wells.

  • Stimulation: Add a predetermined concentration of VEGF (e.g., 20 ng/mL) to the appropriate wells.[1] Include a control with a non-target growth factor like bFGF.

  • Incubation: Incubate the plates for 3 days.[1]

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay. Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell survival relative to the VEGF-stimulated control and determine the IC₅₀ value.[1]

In Vivo Subcutaneous Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Procedure:

  • Cell Preparation: Harvest tumor cells from exponential phase culture and wash with sterile PBS. Resuspend the cells in PBS, sometimes mixed with Matrigel, to the desired concentration.[10]

  • Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[10]

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

  • Treatment Administration: Administer this compound orally at the desired dose and schedule (e.g., twice daily). The control group receives the vehicle.[1][10]

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Calculate tumor volume using the formula: (Length x Width²)/2.[11]

  • Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition. Tumors can also be processed for pharmacodynamic studies, such as analyzing the phosphorylation status of the target receptors.[1][11]

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with significant antiangiogenic and antitumor properties. Its ability to simultaneously inhibit key signaling pathways involved in cancer progression makes it a valuable tool for preclinical research and a potential candidate for further therapeutic development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of this compound.

References

In Vitro Characterization of (Z)-SU14813: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Z)-SU14813, a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. SU14813 has demonstrated significant anti-angiogenic and antitumor activities by targeting key signaling pathways involved in cancer progression.[1][2][3] This document summarizes its inhibitory activity, details the experimental protocols for its characterization, and visualizes the relevant signaling pathways.

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a spectrum of receptor tyrosine kinases, primarily targeting the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its multi-targeted nature allows for the simultaneous blockade of several oncogenic signaling pathways.[1][2]

Table 1: Biochemical Kinase Inhibition by this compound
Target KinaseIC₅₀ (nM)
VEGFR1 (Flt-1)2[4][5][6]
VEGFR2 (KDR/Flk-1)50[4][5][6]
PDGFRβ4[4][5][6]
c-Kit15[4][5][6]
FLT3Data not available in provided results
CSF1R/FMSData not available in provided results
FGFR-13500
EGFR>20000
Src2500
cMet9000
Table 2: Cellular Activity of this compound
Assay TypeCell Line/SystemTargetIC₅₀ (nM)
Receptor PhosphorylationPorcine Aortic Endothelial CellsVEGFR25.2[4]
Receptor PhosphorylationPorcine Aortic Endothelial CellsPDGFRβ9.9[4]
Receptor PhosphorylationPorcine Aortic Endothelial Cellsc-Kit11.2[4]
Cell ProliferationU-118MG (Glioblastoma)-50-100[4]
Endothelial Cell SurvivalHuman Umbilical Vein Endothelial Cells (HUVEC)VEGF-stimulated6.8

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Biochemical Kinase Assays

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinase domains.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant glutathione (B108866) S-transferase (GST)-fusion proteins containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A generic tyrosine-containing peptide is used as a substrate.

  • Reaction Mixture: The kinase reaction is performed in a buffer containing ATP and MgCl₂.

  • Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at room temperature to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods like ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.

  • Data Analysis: The concentration of SU14813 that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.[1]

Cellular Receptor Phosphorylation Assays

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Methodology:

  • Cell Culture: Cells endogenously expressing the target receptor (e.g., Mo7e cells for c-Kit) or engineered to overexpress the receptor (e.g., transfected NIH 3T3 or porcine aortic endothelial cells) are used.[4]

  • Serum Starvation: Cells are cultured in low-serum media overnight to reduce basal receptor activation.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor autophosphorylation.

  • Cell Lysis: Cells are lysed to extract cellular proteins.

  • Phosphorylation Detection: The level of receptor phosphorylation is determined using methods such as Western blotting or ELISA with antibodies specific to the phosphorylated form of the receptor.

  • Data Analysis: The IC₅₀ value, representing the concentration of SU14813 that inhibits 50% of ligand-stimulated receptor phosphorylation, is determined.[1]

Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay assesses the impact of SU14813 on the survival of endothelial cells, a critical process in angiogenesis.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[1][7]

  • Serum Starvation: Cells are starved in a low-serum medium for 18 hours.[1][7]

  • Inhibitor and Growth Factor Treatment: Cells are treated with various concentrations of this compound followed by stimulation with a pro-angiogenic growth factor such as VEGF.[1][7]

  • Incubation: The cells are incubated for a period of three days to allow for cell proliferation and survival.[7]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7]

  • Data Analysis: The IC₅₀ value for the inhibition of growth factor-stimulated cell survival is calculated.

Visualizations

The following diagrams illustrate the signaling pathways targeted by this compound and a typical experimental workflow.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation_detection Incubation & Detection cluster_analysis Data Analysis cell_seeding Seed HUVECs in 96-well plates serum_starvation Serum starve cells for 18 hours cell_seeding->serum_starvation add_inhibitor Add this compound (various concentrations) serum_starvation->add_inhibitor add_growth_factor Add VEGF (pro-angiogenic stimulus) add_inhibitor->add_growth_factor incubation Incubate for 72 hours add_growth_factor->incubation mtt_assay Perform MTT assay for viability incubation->mtt_assay calculate_ic50 Calculate IC50 value mtt_assay->calculate_ic50

Caption: Workflow for an endothelial cell survival assay.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SU14813 This compound SU14813->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR2 signaling pathway and its inhibition.

PDGFRB_signaling PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB Binds Grb2_Sos Grb2/SOS PDGFRB->Grb2_Sos Activates PI3K PI3K PDGFRB->PI3K Activates SU14813 This compound SU14813->PDGFRB Inhibits Autophosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified PDGFRβ signaling pathway and its inhibition.

cKit_signaling SCF SCF cKit c-Kit SCF->cKit Binds Ras_MAPK Ras/MAPK Pathway cKit->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway cKit->PI3K_Akt Activates JAK_STAT JAK/STAT Pathway cKit->JAK_STAT Activates SU14813 This compound SU14813->cKit Inhibits Autophosphorylation Cell_Function Cell Differentiation, Proliferation, Survival Ras_MAPK->Cell_Function PI3K_Akt->Cell_Function JAK_STAT->Cell_Function

Caption: Simplified c-Kit signaling pathway and its inhibition.

FLT3_signaling FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds Ras_MAPK Ras/MAPK Pathway FLT3->Ras_MAPK Activates PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt Activates STAT5 STAT5 FLT3->STAT5 Activates SU14813 This compound SU14813->FLT3 Inhibits Autophosphorylation Cell_Function Cell Proliferation and Survival Ras_MAPK->Cell_Function PI3K_Akt->Cell_Function STAT5->Cell_Function

Caption: Simplified FLT3 signaling pathway and its inhibition.

References

(Z)-SU14813: A Technical Guide to its Effects on Endothelial Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on endothelial cell proliferation, a critical process in angiogenesis. The document outlines the inhibitory activity of SU14813, details the experimental protocols for assessing its impact on endothelial cells, and visualizes the key signaling pathways involved.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against several key receptor tyrosine kinases that are crucial for endothelial cell proliferation and survival. The following tables summarize the in vitro inhibitory concentrations (IC50) of SU14813 from biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Table 2: Cellular Inhibitory Activity of this compound

Target & Cell LineIC50 (nM)
VEGFR-2 (Porcine Aortic Endothelial Cells)5.2[3]
PDGFR-β (Porcine Aortic Endothelial Cells)9.9[3]
KIT (Porcine Aortic Endothelial Cells)11.2[3]

Table 3: Effect of this compound on VEGF-Stimulated Endothelial Cell Survival

Cell LineStimulantAssayIC50 (nM)
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF (20 ng/mL)MTT Assay~10-20 (estimated from graphical data)[4]

Core Signaling Pathways and Mechanism of Action

This compound exerts its anti-proliferative effects on endothelial cells primarily by inhibiting the signaling pathways of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). These receptors are pivotal in angiogenesis.[4]

Upon ligand binding (VEGF or PDGF), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that lead to cell proliferation, migration, and survival.[5][6] SU14813 acts as an ATP-competitive inhibitor at the kinase domain of these receptors, thereby blocking their phosphorylation and subsequent signal transduction.[7]

Below are diagrams illustrating the key signaling pathways and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation SU14813 This compound SU14813->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR2 signaling pathway and inhibition by this compound.

PDGFRB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB Binds Grb2 Grb2 PDGFRB->Grb2 Recruits PI3K PI3K PDGFRB->PI3K Activates Sos1 Sos1 Grb2->Sos1 Ras Ras Sos1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation SU14813 This compound SU14813->PDGFRB Inhibits Autophosphorylation

Caption: PDGFRβ signaling pathway and inhibition by this compound.

Experimental Protocols

The following protocols are based on methodologies cited in the literature for assessing the effects of kinase inhibitors on endothelial cell proliferation and survival.

Endothelial Cell Proliferation/Survival Assay (MTT-based)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC), passages 4-5

  • EGM2 medium with 10% FBS, endothelial cell growth supplement, and 10 µg/mL sodium heparin

  • F12K medium with 10% FBS and 1% FBS

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • Recombinant human VEGF

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Protocol:

  • Cell Seeding: Culture HUVECs to subconfluency in EGM2 medium. Seed the cells in 96-well plates at a density of 10,000 cells per well in F12K medium containing 10% FBS.

  • Starvation: The following day, replace the medium with F12K medium containing 1% FBS and starve the cells for 18 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in F12K medium with 1% FBS. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Growth Factor Stimulation: After a 45-minute incubation with SU14813, add VEGF to the wells to a final concentration of 20 ng/mL.

  • Incubation: Incubate the plates for 3 days at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control and determine the IC50 value.

Experimental_Workflow start Start seed Seed HUVEC in 96-well plates (10,000 cells/well) start->seed starve Starve cells in 1% FBS medium (18 hours) seed->starve treat Treat with this compound (various concentrations) starve->treat stimulate Stimulate with VEGF (20 ng/mL) (after 45 min) treat->stimulate incubate Incubate for 3 days stimulate->incubate mtt Add MTT solution (4-hour incubation) incubate->mtt solubilize Add solubilization solution mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for the endothelial cell proliferation/survival assay.

Cellular Receptor Phosphorylation Assay

This assay directly measures the ability of this compound to inhibit the phosphorylation of its target receptors in a cellular context.

Materials:

  • Porcine aortic endothelial cells overexpressing human VEGFR-2 or PDGFR-β

  • 96-well plates

  • Serum-reduced medium (0.1% FBS)

  • This compound stock solution in DMSO

  • VEGF-A or PDGF-BB

  • Lysis buffer

  • ELISA-based receptor phosphorylation detection kit

Protocol:

  • Cell Seeding: Seed the transfected endothelial cells in 96-well plates and allow them to attach for 6-8 hours.

  • Starvation: Replace the growth medium with serum-reduced medium and incubate overnight.

  • Compound Incubation: Add diluted this compound to the cells (final DMSO concentration of 0.1%) and incubate for 1 hour at 37°C.

  • Ligand Stimulation: Stimulate the cells with VEGF-A (50-100 ng/mL) or PDGF-BB (20-50 ng/mL) for 5-10 minutes.

  • Cell Lysis: Remove the medium and lyse the cells with lysis buffer.

  • ELISA: Measure the level of receptor phosphorylation in the cell lysates using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the cellular IC50 values by fitting the data to a four-variable curve.

Conclusion

This compound is a potent inhibitor of endothelial cell proliferation and survival, primarily through its targeted inhibition of VEGFR2 and PDGFRβ signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic properties of this compound. The provided methodologies can be adapted to further explore the nuanced effects of this compound on various aspects of endothelial cell biology.

References

(Z)-SU14813: A Technical Overview of Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant antiangiogenic and antitumor activities. This technical guide provides an in-depth analysis of its kinase inhibitory profile, experimental methodologies, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals in the field of drug development.

Kinase Inhibitory Profile

This compound exhibits a broad-spectrum inhibitory activity against several key RTKs implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves binding to these kinases and inhibiting their phosphorylation, which in turn blocks downstream signaling pathways essential for cell proliferation, angiogenesis, and survival.[3]

Biochemical Assay Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of purified kinases in biochemical assays. These assays measure the direct inhibitory effect of the compound on enzyme activity.

Target KinaseIC50 (nM)
VEGFR12[4][5][6]
VEGFR250[4][5][6]
PDGFRβ4[4][5][6]
KIT15[4][5][6]
PDGFRα4
FGFR-13500
Src2500
cMet9000
EGFR>20000
Cellular Assay Data

Cellular assays provide insights into the compound's activity in a more physiologically relevant context. The table below presents the IC50 values of this compound in various cell-based assays, measuring the inhibition of receptor phosphorylation or cell proliferation.

Assay TypeCell Line/SystemTargetIC50 (nM)
Receptor PhosphorylationPorcine Aorta Endothelial CellsVEGFR-25.2[4]
Receptor PhosphorylationPorcine Aorta Endothelial CellsPDGFR-β9.9[4]
Receptor PhosphorylationPorcine Aorta Endothelial CellsKIT11.2[4]
Receptor PhosphorylationTransfected NIH 3T3 CellsPDGFRβ20
Receptor PhosphorylationMo7e CellsKIT6
Receptor PhosphorylationMV4;11 CellsFLT3-ITD50[4]
Cell ProliferationU-118MG-50-100[4]
Cell SurvivalHuman Umbilical Vein Endothelial Cells (HUVEC)VEGF-stimulated6.8

Signaling Pathway Inhibition

This compound's therapeutic potential stems from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis. The primary targets—VEGFR, PDGFR, KIT, and FLT3—are all key players in these processes.

G Signaling Pathways Inhibited by this compound cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling & Cellular Response VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRα/β PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream PDGFR->Downstream cKIT->Downstream FLT3->Downstream SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT SU14813->FLT3 Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Caption: Inhibition of key RTKs by this compound blocks downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key assays used to characterize the inhibitory activity of this compound.

Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagent Preparation:

    • Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl2), an EGTA solution, and a non-ionic surfactant (e.g., 0.01% Brij-35).[7]

    • Kinase and Substrate Dilution: The target kinase and its specific substrate are diluted to their final desired concentrations in the kinase buffer.[7]

    • Inhibitor Preparation: A serial dilution of this compound is prepared, typically in DMSO.[7]

  • Assay Procedure:

    • The kinase, substrate, and inhibitor are added to the wells of a microplate (e.g., 96- or 384-well plate).[7]

    • The reaction is initiated by the addition of ATP.[7]

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

    • The reaction is terminated by adding a stop solution, such as EDTA.[7]

  • Detection and Data Analysis:

    • The amount of substrate phosphorylation is quantified using a suitable detection method (e.g., radiometric assay measuring the transfer of radiolabeled phosphate).[7]

    • The percentage of inhibition for each inhibitor concentration is calculated.

    • The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.[2]

Cellular Receptor Phosphorylation Assays

These assays measure the ability of an inhibitor to block the phosphorylation of a target receptor within a cellular context.

  • Cell Culture and Treatment:

    • Cells expressing the target receptor (e.g., transfected NIH 3T3 cells or porcine aortic endothelial cells) are cultured to subconfluency.[2][4]

    • The cells are typically serum-starved for a period (e.g., 18 hours) to reduce basal receptor phosphorylation.[2]

    • Cells are then pre-incubated with varying concentrations of this compound.

  • Ligand Stimulation:

    • The corresponding ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation. For constitutively active mutant receptors like FLT3-ITD, this step is not necessary.[2][4]

  • Lysis and Analysis:

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • The level of phosphorylated receptor is measured using techniques such as ELISA or Western blotting with phospho-specific antibodies.

  • Data Analysis:

    • The inhibition of receptor phosphorylation is quantified relative to control (ligand-stimulated, no inhibitor).

    • The IC50 value is calculated from the dose-response curve.

Cell Proliferation and Survival Assays

These assays assess the impact of the inhibitor on cell viability and growth.

  • Cell Seeding:

    • The chosen cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) is seeded in 96-well plates at a specific density.[2]

  • Treatment:

    • After adherence, cells are often starved in a low-serum medium.[2]

    • Cells are then treated with a serial dilution of this compound.

    • For survival assays, a growth factor (e.g., VEGF) is added to stimulate the cells.[2]

  • Incubation:

    • The plates are incubated for a defined period, typically 48 to 72 hours.

  • Viability Measurement:

    • Cell viability is assessed using a colorimetric or luminescent assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or CellTiter-Glo®.[2][7]

  • Data Analysis:

    • The percentage of growth inhibition or survival is calculated relative to untreated controls.

    • The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

G General Workflow for In Vitro Kinase Inhibition Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Kinase Buffer B Dilute Kinase & Substrate C Prepare Serial Dilution of this compound D Add Kinase, Substrate & Inhibitor to Plate E Initiate Reaction with ATP D->E F Incubate at Controlled Temperature E->F G Stop Reaction (e.g., with EDTA) F->G H Detect Substrate Phosphorylation G->H I Calculate % Inhibition H->I J Determine IC50 via Dose-Response Curve I->J

Caption: A streamlined workflow for determining in vitro kinase inhibition.

References

(Z)-SU14813: A Multi-Targeted Kinase Inhibitor for Tumor Growth Suppression

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that plays a crucial role in tumor growth, angiogenesis, and metastasis.[1][2][3][4] Developed as a next-generation agent following sunitinib, SU14813 demonstrates broad-spectrum inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and fms-like tyrosine kinase 3 (FLT3).[1][2][3] This comprehensive technical guide delves into the core mechanisms, experimental validation, and therapeutic potential of this compound in oncology.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and inhibiting the phosphorylation of several key RTKs.[5] These receptors, when activated by their respective ligands, trigger downstream signaling cascades that promote cell proliferation, survival, migration, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1][2][6] By simultaneously blocking these pathways, SU14813 effectively cuts off the critical support systems for tumor growth and progression.[1][2]

The primary targets of SU14813 include:

  • VEGFRs (VEGFR-1 and VEGFR-2): Essential for angiogenesis.[1][7][8]

  • PDGFRs (PDGFR-α and PDGFR-β): Involved in angiogenesis and tumor cell proliferation.[1][5][6]

  • KIT: A key driver in certain gastrointestinal stromal tumors (GIST) and other malignancies.[1][2][7]

  • FLT3: Often mutated and constitutively active in acute myeloid leukemia (AML).[1][2]

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against specific kinase targets and in cellular contexts.

Table 1: Biochemical IC50 Values for SU14813 Against Receptor Tyrosine Kinases
Target KinaseIC50 (nmol/L)
VEGFR-12
VEGFR-250
PDGFR-β4
KIT15
FLT3Not specified
CSF1R/FMSNot specified

Source: Data compiled from biochemical assays.[1][7][8]

Table 2: Cellular IC50 Values for SU14813
Cell Line/TargetAssayIC50 (nmol/L)
Porcine Aorta Endothelial Cells (VEGFR-2)Phosphorylation Inhibition5.2
Porcine Aorta Endothelial Cells (PDGFR-β)Phosphorylation Inhibition9.9
Porcine Aorta Endothelial Cells (KIT)Phosphorylation Inhibition11.2
NIH-3T3 (PDGFR-β overexpressing)PDGF-dependent Proliferation InhibitionNot specified
OC1-AML5 (wild-type FLT3)FLT3 Ligand-dependent ProliferationNot specified
MV4;11 (mutant FLT3-ITD)Autonomous Proliferation InhibitionNot specified
U-118MG (Glioblastoma)Growth Inhibition50 - 100

Source: Data from various cellular assays.[1][7]

Table 3: In Vivo Antitumor Efficacy of SU14813 in Xenograft Models
Tumor ModelInitial Tumor Volume (mm³)Dose (mg/kg)Outcome
786-ONot specifiedNot specifiedTumor Regression
MV4;11Not specifiedNot specifiedTumor Regression
Colo205Not specifiedNot specifiedGrowth Arrest
C6Not specifiedNot specifiedGrowth Delay
MV522Not specifiedNot specifiedGrowth Delay

Source: Results from subcutaneous xenograft models in mice.[1]

Signaling Pathway Inhibition

This compound's mechanism involves the disruption of key signaling pathways initiated by its target RTKs. The diagram below illustrates the primary pathways inhibited by the compound.

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK KIT->PI3K_AKT KIT->RAS_MAPK FLT3->PI3K_AKT FLT3->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PI3K_AKT->Migration RAS_MAPK->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: SU14813 inhibits multiple RTKs, blocking downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.

Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory effect of SU14813 on the kinase activity of its targets in a cell-free system.

Protocol:

  • Recombinant Kinase: Purified recombinant kinase domains of VEGFR-1, VEGFR-2, PDGFR-β, KIT, and other kinases are used.

  • Substrate: A generic or specific peptide substrate for each kinase is coated onto microtiter plates.

  • Reaction Mixture: The kinase, substrate, ATP, and varying concentrations of SU14813 are incubated together in a suitable buffer.

  • Detection: The level of substrate phosphorylation is quantified, typically using an antibody that recognizes the phosphorylated substrate, followed by a colorimetric or fluorescent readout.

  • IC50 Calculation: The concentration of SU14813 that inhibits 50% of the kinase activity is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[1]

Cellular Phosphorylation Assays

These experiments assess the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Protocol:

  • Cell Culture: Cells overexpressing the target receptors (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR-β, or porcine aorta endothelial cells) are cultured to sub-confluency.[1]

  • Starvation: Cells are serum-starved for a period (e.g., 18 hours) to reduce basal receptor phosphorylation.[1]

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of SU14813.

  • Ligand Stimulation: The respective ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) is added to stimulate receptor phosphorylation.

  • Cell Lysis and Analysis: Cells are lysed, and the total protein is subjected to immunoprecipitation for the target receptor, followed by Western blotting using an anti-phosphotyrosine antibody to detect the level of phosphorylation.

Cell Viability and Proliferation Assays

These assays measure the effect of SU14813 on the growth and survival of cancer cells.

Protocol (MTT Assay):

  • Cell Seeding: Tumor cells are seeded in 96-well plates at a specific density (e.g., 10,000 cells/well).[1]

  • Treatment: After allowing the cells to adhere, they are treated with a range of SU14813 concentrations.

  • Incubation: The plates are incubated for a set period (e.g., 3 days).[1]

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]

In Vivo Xenograft Tumor Models

These studies evaluate the anti-tumor efficacy of SU14813 in a living organism.

Protocol:

  • Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used.[1]

  • Tumor Cell Implantation: Human or rat tumor cells (e.g., 2 x 10⁶ to 6 x 10⁶ cells) are harvested during their exponential growth phase and implanted subcutaneously into the flank of the mice. In some cases, Matrigel is co-injected to aid tumor formation.[1]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-350 mm³).[1]

  • Treatment Administration: SU14813, formulated in a vehicle such as carboxymethyl cellulose, is administered orally (p.o.) via gavage at specified doses and schedules (e.g., twice daily).[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the vehicle-treated control group reach a predetermined size or when the health of the animals is compromised.[1]

  • Efficacy Evaluation: Efficacy is assessed by comparing tumor growth inhibition or regression in the treated groups versus the control group.[1]

G cluster_setup Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implantation Tumor Cell Implantation (s.c.) Growth Tumor Growth to 100-350 mm³ Implantation->Growth Treatment Oral Administration of SU14813 Growth->Treatment Control Vehicle Control Growth->Control Measurement Tumor Volume Measurement (2x/week) Treatment->Measurement Control->Measurement Analysis Efficacy Analysis (Inhibition/Regression) Measurement->Analysis

Caption: Workflow for in vivo xenograft studies of SU14813.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities demonstrated in preclinical models.[1][2] Its ability to simultaneously inhibit key pathways involved in tumor growth and survival, such as VEGFR, PDGFR, KIT, and FLT3, provides a strong rationale for its clinical development.[2][3] The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working on novel cancer therapeutics. Further clinical investigation is warranted to establish its safety and efficacy in patients with advanced malignancies.[2]

References

Chemical structure and properties of (Z)-SU14813 maleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Z)-SU14813 Maleate (B1232345): A Multi-Targeted Tyrosine Kinase Inhibitor

Introduction

This compound maleate is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Identified from the same chemical library as sunitinib, SU14813 demonstrates broad-spectrum inhibitory activity against several RTKs implicated in angiogenesis, tumor growth, and metastasis.[3][4][5] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[3][4] Preclinical studies have shown its potent antiangiogenic and antitumor activities, both as a monotherapy and in combination with other chemotherapeutic agents, supporting its clinical evaluation in advanced malignancies.[2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound maleate.

Chemical Structure and Physicochemical Properties

This compound maleate is the maleate salt of SU14813. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[6]
Molecular Formula C27H31FN4O8[6][7][8]
Molecular Weight 558.56 g/mol [6][7][8]
Appearance Solid[8][9]
Solubility DMSO: 44-66.67 mg/mL[7][10][11]

Mechanism of Action: Inhibition of Key Signaling Pathways

SU14813 exerts its therapeutic effects by binding to and inhibiting the phosphorylation of multiple RTKs.[1] This simultaneous inhibition of several critical signaling pathways involved in tumor progression and angiogenesis is a key feature of its mechanism of action.[3][4] The primary targets of SU14813 are members of the split-kinase domain RTK family, including VEGFRs, PDGFRs, KIT, and FLT3.[3] Inhibition of these receptors leads to the suppression of downstream signaling cascades, resulting in the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[1]

cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival PDGFR PDGFR PDGFR->Proliferation PDGFR->Survival KIT KIT KIT->Proliferation KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Metastasis Metastasis Proliferation->Metastasis Angiogenesis->Metastasis Survival->Metastasis

SU14813 inhibits multiple RTKs, blocking downstream signaling.

Pharmacological Properties

Biochemical Kinase Inhibitory Activity

SU14813 demonstrates potent inhibitory activity against a range of receptor tyrosine kinases in biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15
FLT32-50
CSF1R/FMS2-50

References:[7][8][9][10][12][13]

Cellular Activity

In cell-based assays, SU14813 effectively inhibits both ligand-dependent and autonomous receptor phosphorylation, as well as cell proliferation and survival.

Cellular AssayCell LineIC50 (nM)
Receptor Phosphorylation
VEGFR-2Porcine Aortic Endothelial Cells5.2
PDGFR-βPorcine Aortic Endothelial Cells9.9
KITPorcine Aortic Endothelial Cells11.2
Cell Growth Inhibition
U-118MG (glioblastoma)U-118MG50-100

References:[3][7][10]

In Vivo Antitumor Efficacy

SU14813 has demonstrated significant, dose-dependent antitumor activity in various preclinical xenograft models. Oral administration of SU14813 has led to tumor regression, growth arrest, or substantial growth delay.[3][4] The plasma concentration required for in vivo target inhibition is estimated to be between 100 and 200 ng/mL.[3][4][7] Furthermore, combination therapy with agents such as docetaxel (B913) has shown enhanced antitumor effects.[2][3][4]

Tumor ModelTreatmentOutcome
786-O (Renal)MonotherapyRegression
MV4;11 (AML)MonotherapyRegression
Colo205 (Colon)MonotherapyGrowth Arrest
C6 (Glioma)MonotherapyGrowth Delay
MV522 (Lung)MonotherapyGrowth Delay
LLC (Lewis Lung Carcinoma)Combination with DocetaxelEnhanced tumor growth inhibition and survival

References:[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of SU14813.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of target kinases.

start Start recombinant_kinase Prepare Recombinant Kinase (GST-fusion proteins) start->recombinant_kinase incubate Incubate Kinase, Substrate, ATP, and SU14813 recombinant_kinase->incubate substrate Prepare Kinase-Specific Substrate substrate->incubate measure Measure Phosphorylated Substrate (e.g., ELISA, radioactivity) incubate->measure calculate Calculate IC50 Values measure->calculate end End calculate->end

Workflow for a typical biochemical kinase inhibition assay.

Protocol:

  • Enzyme and Substrate Preparation : Glutathione S-transferase (GST) fusion proteins containing the cytoplasmic domains of the target RTKs are used as the enzyme source. A corresponding specific substrate is prepared.[3]

  • Reaction Mixture : The kinase, substrate, and ATP are combined in a reaction buffer.

  • Inhibitor Addition : SU14813 is added to the reaction mixture at various concentrations.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved through methods such as ELISA using a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP.

  • Data Analysis : The percentage of inhibition at each SU14813 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.[3]

Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Protocol:

  • Cell Culture : Cells overexpressing the target receptor (e.g., NIH-3T3 or porcine aortic endothelial cells) are cultured in 96-well plates.[3]

  • Serum Starvation : Cells are serum-starved overnight to reduce basal receptor phosphorylation.[3]

  • Compound Treatment : Cells are pre-incubated with varying concentrations of SU14813.[3]

  • Ligand Stimulation : The corresponding ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor phosphorylation. For constitutively active receptors like FLT3-ITD, this step is omitted.[3]

  • Cell Lysis : The cells are lysed to release cellular proteins.

  • ELISA : An enzyme-linked immunosorbent assay (ELISA) is performed to quantify the level of phosphorylated receptor. A capture antibody specific for the total receptor protein is coated on the plate, and a detection antibody specific for the phosphorylated form of the receptor is used for quantification.[3]

  • Data Analysis : The IC50 value is calculated based on the reduction in receptor phosphorylation at different SU14813 concentrations.[3]

Growth Factor-Stimulated Endothelial Cell Survival Assay

This assay evaluates the effect of SU14813 on the survival of endothelial cells, a key process in angiogenesis.

Protocol:

  • Cell Seeding : Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.[3]

  • Starvation : The cells are starved in a low-serum medium.[3]

  • Compound and Growth Factor Treatment : The cells are treated with various concentrations of SU14813, followed by the addition of a growth factor such as VEGF or bFGF to stimulate cell survival.[3]

  • Incubation : The cells are incubated for a period of 3 days.[3]

  • Viability Assessment : Cell viability is measured using a colorimetric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Data Analysis : The IC50 value is determined by plotting cell viability against the concentration of SU14813.[3]

In Vivo Antitumor Efficacy Studies

These studies assess the antitumor activity of SU14813 in living organisms, typically in mouse xenograft models.

Protocol:

  • Tumor Cell Implantation : Human or rat tumor cells are implanted subcutaneously into immunocompromised mice.[3]

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment Administration : SU14813 is administered to the mice, typically via oral gavage, at various doses and schedules (e.g., twice daily).[3] A control group receives a vehicle solution.

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated. In some studies, animal survival is the primary endpoint.[3]

  • Pharmacodynamic Analysis : To correlate antitumor activity with target inhibition, tumor tissues can be collected at different time points after treatment to measure the phosphorylation status of target RTKs.[3]

Conclusion

This compound maleate is a promising multi-targeted tyrosine kinase inhibitor with potent antiangiogenic and antitumor properties. Its ability to simultaneously inhibit key RTKs involved in cancer progression provides a strong rationale for its development as a therapeutic agent. The comprehensive data from biochemical, cellular, and in vivo studies highlight its potential for the treatment of various malignancies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.

References

(Z)-SU14813 binding affinity for VEGFR and PDGFR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of (Z)-SU14813 for VEGFR and PDGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of this compound, a multi-targeted receptor tyrosine kinase inhibitor, for Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in critical cellular processes such as angiogenesis, tumor growth, and metastasis.[1] Its primary targets include VEGFRs and PDGFRs, making it a compound of significant interest in oncology and other therapeutic areas where these pathways are dysregulated.[1][2][3] Understanding the specific binding affinities and the methodologies used to determine them is crucial for the continued development and application of this and similar kinase inhibitors.

Data Presentation: Binding Affinity of this compound

The inhibitory activity of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. These values have been determined through both biochemical and cellular assays.

Biochemical Assays

Biochemical assays measure the direct inhibitory effect of SU14813 on the kinase activity of purified or isolated receptor tyrosine kinases.

Target KinaseIC50 (nM)Source(s)
VEGFR1 (Flt-1)2[4][5][6][7][8][9]
VEGFR2 (KDR/Flk-1)50[4][5][6][7][8][9]
PDGFRβ4[4][5][6][7][8][9]
PDGFRα4
KIT15[4][5][6][7][8][9]

Note: Some sources refer to PDGFRβ specifically, while others mention the PDGFR family more broadly. The IC50 for PDGFRα is also reported as 4 nM.

Cellular Assays

Cellular assays provide insights into the inhibitor's efficacy within a more physiologically relevant context by measuring the inhibition of receptor phosphorylation in living cells.[10][11]

Target (in situ)Cell LineIC50 (nM)Source(s)
VEGFR-2 PhosphorylationPorcine Aorta Endothelial Cells5.2[4][5]
PDGFR-β PhosphorylationPorcine Aorta Endothelial Cells9.9[4][5]
KIT PhosphorylationPorcine Aorta Endothelial Cells11.2[4][5]
VEGF-induced HUVEC SurvivalHuman Umbilical Vein Endothelial Cells6.8

Experimental Protocols

The determination of this compound's binding affinity relies on established experimental methodologies, primarily biochemical kinase assays and cellular receptor phosphorylation assays.

Biochemical Kinase Assays

These assays directly measure the enzymatic activity of purified kinase domains in the presence of the inhibitor.

General Workflow:

  • Protein Expression and Purification: The cytoplasmic domains of the target receptor tyrosine kinases (e.g., VEGFR, PDGFR) are expressed, often as glutathione (B108866) S-transferase (GST) fusion proteins, and purified.[12]

  • Kinase Reaction: The purified kinase is incubated with a substrate (e.g., a synthetic peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and varying concentrations of the inhibitor (SU14813).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

  • IC50 Determination: The concentration of SU14813 that results in a 50% reduction in kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Receptor Phosphorylation Assays

These assays measure the ability of an inhibitor to block the autophosphorylation of a receptor within a cellular environment.[13]

General Workflow:

  • Cell Culture and Transfection: A suitable cell line (e.g., NIH 3T3 or porcine aortic endothelial cells) is cultured.[4][5][12] These cells may be engineered to overexpress the target receptor (e.g., VEGFR-2, PDGFR-β).[4][5][12]

  • Serum Starvation and Inhibitor Treatment: Cells are typically serum-starved to reduce baseline receptor activation before being treated with various concentrations of SU14813.[12]

  • Ligand Stimulation: The cells are then stimulated with the appropriate ligand (e.g., VEGF or PDGF) to induce receptor dimerization and autophosphorylation.

  • Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • ELISA-based Detection: The level of receptor phosphorylation is measured using an enzyme-linked immunosorbent assay (ELISA).[12] This involves capturing the total receptor protein and then detecting the phosphorylated form using a specific anti-phosphotyrosine antibody.

  • IC50 Calculation: The concentration of SU14813 that causes a 50% reduction in receptor phosphorylation, relative to ligand-stimulated cells without the inhibitor, is calculated.

Signaling Pathway Visualizations

The following diagrams illustrate the canonical signaling pathways of VEGFR and PDGFR, which are inhibited by this compound.

VEGFR Signaling Pathway

The binding of VEGF to its receptor, primarily VEGFR-2, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration, key processes in angiogenesis.[14][15][16][17]

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling cascade.

PDGFR Signaling Pathway

Upon binding of PDGF, PDGFRs dimerize and autophosphorylate, activating downstream pathways like the PI3K/Akt and MAPK pathways, which are crucial for cell growth, proliferation, and migration.[18][19][20]

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) PDGFR->MAPK_pathway Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration

Caption: Overview of key PDGFR downstream signaling pathways.

Experimental Workflow for Cellular Kinase Inhibition Assay

The following diagram outlines the logical flow of a typical cell-based assay to determine the IC50 of an inhibitor like this compound.

Experimental_Workflow start Start: Seed Cells (e.g., HUVEC, transfected NIH 3T3) starve Serum Starve Cells start->starve treat Treat with this compound (Dose-Response Concentrations) starve->treat stimulate Stimulate with Ligand (e.g., VEGF, PDGF) treat->stimulate lyse Lyse Cells stimulate->lyse elisa Perform ELISA for Phosphorylated Receptor lyse->elisa measure Measure Signal elisa->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate end_node End calculate->end_node

Caption: Workflow for determining cellular IC50 of a kinase inhibitor.

References

Preclinical Antitumor Activity of (Z)-SU14813: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813, a potent oral, multi-targeted receptor tyrosine kinase inhibitor (TKI), has demonstrated significant preclinical antiangiogenic and antitumor activity. This small molecule targets key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] This technical guide provides an in-depth summary of the preclinical data, experimental methodologies, and an overview of the signaling pathways modulated by this compound.

Data Presentation

Biochemical and Cellular Activity

This compound exhibits potent inhibitory activity against a range of RTKs in both biochemical and cellular assays. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a target by 50%, are summarized below.

Target KinaseBiochemical IC50 (µmol/L)Cellular IC50 (nM)Cell Line/System
VEGFR-10.002[1]-Cell-free assay[4]
VEGFR-20.05[1]5.2Porcine Aortic Endothelial Cells[5]
PDGFR-β-9.9Porcine Aortic Endothelial Cells[5]
KIT-11.2Porcine Aortic Endothelial Cells[5]
FLT3---
FMS/CSF1R--Transfected NIH 3T3 cells[1]

In cellular assays, this compound effectively inhibited ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, KIT, and FLT3-ITD (internal tandem duplication) in various cell lines.[1][5] Notably, it did not significantly inhibit the Epidermal Growth Factor Receptor (EGFR), a non-target RTK, highlighting its target specificity.[1]

In Vivo Antitumor Efficacy

The antitumor activity of this compound was evaluated in several subcutaneous xenograft models. The compound demonstrated dose-dependent tumor growth inhibition, and in some cases, tumor regression.

Tumor ModelCell LineTreatment (mg/kg, BID)Tumor Growth Inhibition (%)Outcome
Lewis Lung Carcinoma (Murine)LLC1025-
4048-
8055-
12063-
Renal Cell Carcinoma (Human)786-O--Regression[1]
Acute Myelogenous Leukemia (Human)MV4;11--Regression[1]
Colon Adenocarcinoma (Human)Colo205--Growth Arrest[1]
Glioma (Rat)C6--Growth Delay[1]
Lung Carcinoma (Human)MV522--Growth Delay[1]

Furthermore, in a bone marrow-engrafted acute myelogenous leukemia (AML) model using MV4;11 cells, this compound demonstrated a significant survival benefit.[1] When combined with docetaxel (B913) in a docetaxel-resistant murine Lewis Lung Carcinoma model, this compound significantly enhanced the inhibition of primary tumor growth and improved the survival of tumor-bearing mice compared to either agent alone.[1][2]

Experimental Protocols

Biochemical Kinase Assays

The half-maximal inhibitory concentration (IC50) of this compound against various receptor tyrosine kinases was determined using biochemical assays. These assays utilized glutathione (B108866) S-transferase fusion proteins that contained the complete cytoplasmic domains of the target RTKs. The methodology for determining the biochemical IC50 values was previously described in other studies.[1]

Cellular Receptor Phosphorylation Assays

To assess the ability of this compound to inhibit RTK phosphorylation within a cellular context, various cell lines were employed. These included transfected NIH 3T3 cells expressing specific RTKs, as well as tumor cell lines endogenously expressing the target receptors (e.g., Mo7e cells for KIT and MV4;11 cells for FLT3-ITD).[1][5] The assays measured the inhibition of both ligand-dependent and autonomous RTK phosphorylation.[1]

In Vivo Subcutaneous Xenograft Models

The in vivo antitumor efficacy of this compound was evaluated in athymic or nonobese diabetic/severe combined immunodeficient mice bearing subcutaneous tumors.[1] Tumor cells were harvested during their exponential growth phase and implanted subcutaneously. For some models, Basement Matrigel Matrix was co-injected to facilitate initial tumor formation. This compound was administered orally twice daily (BID).[1]

In Vivo Target Modulation Studies

To confirm that the antitumor effects of this compound were due to the inhibition of its intended targets, in vivo target modulation studies were conducted. These studies measured the phosphorylation status of target RTKs in xenograft tumors following treatment with this compound. The results showed a dose- and time-dependent inhibition of VEGFR-2, PDGFR-β, and FLT3 phosphorylation in the tumors.[1][2] The plasma concentration of this compound required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow of the preclinical in vivo studies.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation Migration Cell Migration PDGFR->Migration Survival Cell Survival KIT->Survival FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_endpoints Endpoints Biochemical Biochemical Kinase Assays Cellular Cellular Phosphorylation & Proliferation Assays Biochemical->Cellular Xenograft Tumor Cell Implantation (Xenograft Model) Cellular->Xenograft Treatment Drug Administration (this compound) Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement TargetModulation Target Modulation Analysis (Phosphorylation Status) Treatment->TargetModulation Efficacy Antitumor Efficacy (Tumor Growth Inhibition, Regression) TumorMeasurement->Efficacy Survival Survival Analysis Efficacy->Survival

References

(Z)-SU14813: A Technical Overview of c-Kit and Flt-3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. This small molecule inhibitor effectively targets several key RTKs implicated in cancer progression, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), and Fms-like tyrosine kinase 3 (Flt-3).[1][2][3][4][5] This technical guide provides an in-depth analysis of the inhibitory action of this compound on c-Kit and Flt-3, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound exerts its inhibitory effects by binding to the ATP-binding pocket of the kinase domain of susceptible RTKs.[1] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling pathways.[3] By blocking the phosphorylation of c-Kit and Flt-3, this compound effectively abrogates the signaling cascades that drive cell proliferation, survival, and migration in cancer cells dependent on these pathways.[1][6]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of this compound against c-Kit and Flt-3 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, demonstrating the compound's high affinity for these targets.

Biochemical and Cellular IC50 Values
Target KinaseAssay TypeIC50 (nM)Cell Line/SystemReference
c-KitBiochemical15Cell-free assay[6][7]
c-KitCellular (Phosphorylation)11.2Porcine aorta endothelial cells[2][6]
c-KitCellular (Phosphorylation)6Mo7e cells[8]
Flt-3 (Wild-Type)Cellular (Proliferation)-OC1-AML5 cells[2][8]
Flt-3 (ITD Mutant)Cellular (Phosphorylation)50MV4;11 cells[8]
Flt-3 (ITD Mutant)Cellular (Proliferation)-MV4;11 cells[2]

Note: Some sources indicate that SU14813 inhibits Flt-3, but specific IC50 values from biochemical assays for Flt-3 were not consistently reported in the initial set of documents. The cellular data for Flt-3 indicates potent activity, particularly against the constitutively active internal tandem duplication (ITD) mutant.

Signaling Pathways and Inhibition

The binding of their respective ligands, stem cell factor (SCF) for c-Kit and Flt-3 ligand (FL) for Flt-3, induces receptor dimerization and autophosphorylation. This activation creates docking sites for various downstream signaling proteins, initiating cascades that are crucial for normal cellular function but are often dysregulated in cancer.[9][10] this compound's inhibition of this initial phosphorylation event is the lynchpin of its therapeutic effect.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK Flt3 Flt-3 Flt3->PI3K Flt3->RAS STAT STAT Flt3->STAT SCF SCF SCF->cKit FL FL FL->Flt3 SU14813 This compound SU14813->cKit Inhibits Autophosphorylation SU14813->Flt3 Inhibits Autophosphorylation AKT AKT PI3K->AKT RAF RAF RAS->RAF JAK->STAT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival STAT->Proliferation ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation

c-Kit and Flt-3 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the efficacy and mechanism of action of this compound. The following are generalized protocols for key experiments, which should be optimized for specific experimental conditions.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified c-Kit or Flt-3.

Materials:

  • Recombinant human c-Kit or Flt-3 enzyme

  • Suitable kinase substrate (e.g., Poly(E,Y) 4:1)

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[11]

  • ATP solution

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the master mix containing the c-Kit or Flt-3 enzyme and the substrate to each well.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect Signal:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11][12]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[11][12][13]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of this compound C Add this compound and Master Mix A->C B Prepare master mix: Enzyme + Substrate B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Add ADP-Glo™ Reagent (Stop Reaction) E->F G Add Kinase Detection Reagent (Generate Signal) F->G H Read Luminescence G->H I Calculate IC50 H->I

Workflow for a biochemical kinase assay to determine the IC50 of this compound.
Cellular Phosphorylation Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the autophosphorylation of c-Kit or Flt-3 within a cellular context.

Materials:

  • Cell lines expressing the target kinase (e.g., Mo7e for c-Kit, MV4;11 for Flt-3-ITD)[6]

  • Appropriate cell culture media and supplements

  • This compound stock solution in DMSO

  • Ligand for receptor stimulation (e.g., SCF or FL), if required

  • Lysis buffer

  • Primary antibodies (anti-phospho-c-Kit/Flt-3, anti-total-c-Kit/Flt-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere or grow to a suitable density. Starve cells of growth factors if necessary, then treat with various concentrations of this compound for a specified duration (e.g., 2-4 hours).

  • Stimulation: If the cell line does not have a constitutively active receptor, stimulate with the appropriate ligand (e.g., SCF or FL) for a short period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated form of the target kinase.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of receptor phosphorylation.

Cell Proliferation/Viability Assay

This assay measures the effect of this compound on the viability and proliferation of cell lines dependent on c-Kit or Flt-3 signaling.

Materials:

  • Target cell lines (e.g., MV4;11, OCI-AML5)[2][8]

  • Appropriate cell culture media

  • This compound stock solution in DMSO

  • 96-well plates

  • Viability reagent (e.g., MTT, CellTiter-Blue®, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[15]

  • Viability Measurement: Add the chosen viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[14]

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against c-Kit and Flt-3. Its ability to block the autophosphorylation of these receptors leads to the inhibition of critical downstream signaling pathways, resulting in reduced cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the preclinical and clinical potential of this compound and similar targeted therapies.

References

The Pharmacodynamics of (Z)-SU14813: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, designed for researchers, scientists, and drug development professionals. The document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively targeting and inhibiting the catalytic activity of several RTKs that are crucial for tumor growth, angiogenesis, and metastasis. The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Stem Cell Factor Receptor (KIT). By binding to the ATP-binding pocket of these kinases, this compound prevents their autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in endothelial and tumor cell proliferation, migration, and survival.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary kinase targets and in cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Biochemical Assay
Target Kinase IC50 (nM)
VEGFR-12[1][2]
VEGFR-250[1][2]
PDGFRβ4[1][2]
KIT15[1][2]
Cellular Assay
Target Cell Line IC50 (nM)
VEGFR-2 PhosphorylationPorcine Aortic Endothelial Cells5.2
PDGFRβ PhosphorylationPorcine Aortic Endothelial Cells9.9
KIT PhosphorylationPorcine Aortic Endothelial Cells11.2

Signaling Pathways

This compound disrupts key signaling pathways essential for tumor progression. The primary pathways affected are those downstream of its target RTKs.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR-1/2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF KIT KIT SCF->KIT PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K STAT STAT PDGFR->STAT KIT->RAS KIT->PI3K KIT->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Survival Survival PLCg->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis RAS->Proliferation RAS->Migration RAS->Survival RAS->Angiogenesis PI3K->Proliferation PI3K->Migration PI3K->Survival PI3K->Angiogenesis STAT->Proliferation STAT->Migration STAT->Survival STAT->Angiogenesis

Caption: this compound inhibits VEGFR, PDGFR, and KIT signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of its target kinases.

Kinase_Assay_Workflow Reagents 1. Reagent Preparation - Kinase - Substrate - ATP - this compound Reaction 2. Kinase Reaction Incubate kinase, substrate, ATP, and this compound Reagents->Reaction Detection 3. Detection Measure kinase activity (e.g., phosphorylation) Reaction->Detection Analysis 4. Data Analysis Calculate IC50 values Detection->Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Dilute the recombinant target kinase (e.g., VEGFR-2, PDGFRβ, KIT) to the desired concentration in the reaction buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide) and ATP at a concentration near the Km for the specific kinase.

    • Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and this compound dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • ELISA-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ADP produced.

  • Data Analysis:

    • Plot the kinase activity against the concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Phosphorylation_Assay_Workflow Cell_Culture 1. Cell Culture Seed cells expressing target receptor in a 96-well plate Starvation 2. Serum Starvation Deprive cells of growth factors Cell_Culture->Starvation Treatment 3. Compound Treatment Incubate cells with this compound Starvation->Treatment Stimulation 4. Ligand Stimulation Add ligand to activate the receptor Treatment->Stimulation Lysis 5. Cell Lysis Lyse cells to release proteins Stimulation->Lysis ELISA 6. ELISA Quantify phosphorylated receptor Lysis->ELISA

Caption: Workflow for the cellular receptor phosphorylation assay.

Protocol:

  • Cell Culture:

    • Seed cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) in a 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • Serum Starvation:

    • Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 18-24 hours to reduce basal receptor phosphorylation.

  • Compound Treatment:

    • Add serial dilutions of this compound to the wells and incubate for 1-2 hours.

  • Ligand Stimulation:

    • Add the appropriate ligand (e.g., VEGF for VEGFR-2) to stimulate receptor phosphorylation and incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash the cells with cold PBS and then add a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for the total receptor protein.

    • Add a detection antibody that specifically recognizes the phosphorylated form of the receptor. This antibody is typically conjugated to an enzyme like HRP.

    • Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.

    • Normalize the phosphoprotein signal to the total protein signal.

Endothelial Cell Survival Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of endothelial cells, which is a key aspect of its anti-angiogenic activity.

Protocol:

  • Cell Seeding:

    • Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate in a complete growth medium.

    • Allow the cells to attach overnight.

  • Starvation and Treatment:

    • Replace the medium with a low-serum medium and incubate for 18-24 hours.

    • Add serial dilutions of this compound to the wells.

  • Growth Factor Stimulation:

    • Add a pro-angiogenic growth factor, such as VEGF, to the wells (excluding control wells).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation:

    • Implant human tumor cells (e.g., from a relevant cancer cell line) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally to the treatment group at various doses and schedules.

    • Administer a vehicle control to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Analyze the tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).

    • Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

References

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor as a Probe for Oncology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Z)-SU14813, a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor, serves as a critical pharmacological probe for investigating the roles of key signaling pathways in oncology. As an analog of SU14813, it exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its use, and its application in preclinical cancer models. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool in the discovery and development of novel cancer therapeutics.

Introduction

Receptor tyrosine kinases are a class of cell surface receptors that play pivotal roles in regulating essential cellular processes, including growth, differentiation, and survival.[1] Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The simultaneous inhibition of multiple RTKs involved in tumor progression and angiogenesis represents a promising strategy in cancer therapy.[2]

This compound is a small molecule inhibitor that targets several RTKs implicated in malignancy. Its ability to concurrently block multiple signaling pathways makes it a valuable tool for dissecting the complex networks that drive cancer and for evaluating the therapeutic potential of multi-targeted kinase inhibition.

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the catalytic domain of several key RTKs. This inhibition blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades. The primary targets of this compound are members of the split-kinase domain family of RTKs, including VEGFRs, PDGFRs, KIT, and FLT3.[1]

By inhibiting these RTKs, this compound disrupts critical oncogenic processes:

  • Angiogenesis: Inhibition of VEGFRs, primarily VEGFR1 and VEGFR2, blocks the signaling of Vascular Endothelial Growth Factor (VEGF), a key driver of tumor angiogenesis.[3]

  • Tumor Growth and Proliferation: Targeting PDGFRs, KIT, and FLT3 interferes with signaling pathways that promote the proliferation and survival of tumor cells.[2][4]

The downstream effects of this multi-targeted inhibition primarily involve the suppression of the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathways.[5][6]

Quantitative Data

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) against its primary targets and its efficacy in cellular models.

Table 1: Biochemical IC50 Values for this compound [3][7][8][9]

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Table 2: Cellular IC50 Values for this compound [7][9]

Cell LineTarget InhibitionCellular EffectIC50 (nM)
Porcine Aortic Endothelial CellsVEGFR-2 Phosphorylation-5.2
Porcine Aortic Endothelial CellsPDGFR-β Phosphorylation-9.9
Porcine Aortic Endothelial CellsKIT Phosphorylation-11.2
U-118MG (Glioblastoma)-Growth Inhibition50-100
Human Umbilical Vein Endothelial Cells (HUVECs)-VEGF-induced Survival6.8[3]

Table 3: In Vivo Antitumor Activity of SU14813 in Xenograft Models [2][3]

Tumor ModelCell LineDosing RegimenOutcome
Human Acute Myeloid LeukemiaMV4-1110-80 mg/kg, twice dailyReduced tumor growth
Human Renal Cancer-10-80 mg/kg, twice dailyReduced tumor growth
Human Colon Cancer-10-80 mg/kg, twice dailyReduced tumor growth
Rat Glioma-10-80 mg/kg, twice dailyReduced tumor growth

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

In Vitro Receptor Tyrosine Kinase (RTK) Biochemical Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific RTK.

Materials:

  • Recombinant human RTK (e.g., VEGFR2, PDGFRβ)

  • This compound

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the RTK and substrate to their final concentrations in kinase buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted RTK solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescent antibody-based detection system or a luminescence-based ATP detection kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cell lines.[1][10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Subcutaneous Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.[14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[14]

  • This compound formulated for oral administration

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (27-30 gauge)[14]

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.[14]

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1-5 x 10⁷ cells/mL).[17] Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[17]

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control orally at the desired dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length / 2.[14]

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of this compound.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by this compound.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS KIT KIT KIT->PI3K KIT->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: this compound inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK/ERK pathways.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add compound and RTK to plate A->C B Prepare RTK and substrate/ATP solutions D Initiate reaction with substrate/ATP B->D C->D E Incubate for 60 minutes D->E F Stop reaction and add detection reagents E->F G Measure signal (fluorescence/luminescence) F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro RTK biochemical assay.

G cluster_cell_prep Cell Preparation & Treatment cluster_mtt MTT Incubation cluster_measurement Measurement & Analysis A Seed cells in 96-well plate B Treat with this compound for 24-72h A->B C Add MTT reagent B->C D Incubate for 2-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for the cellular viability (MTT) assay.

G cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis A Prepare cancer cell suspension B Subcutaneously inject cells into mice A->B C Monitor tumor growth B->C D Administer this compound orally C->D E Measure tumor volume regularly C->E D->E F Excise tumors at endpoint E->F G Compare tumor growth between groups F->G

Caption: Workflow for the in vivo subcutaneous xenograft tumor model.

Conclusion

This compound is a potent multi-targeted RTK inhibitor that serves as an invaluable probe for oncology drug development. Its well-characterized inhibitory profile against key oncogenic drivers, coupled with its demonstrated anti-proliferative and anti-angiogenic effects, makes it an ideal tool for validating novel therapeutic targets and for exploring the mechanisms of resistance to targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their preclinical cancer research programs.

References

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor in Metastatic Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 , a potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), has demonstrated significant anti-angiogenic and anti-tumor activities in preclinical studies, positioning it as a compound of interest in the investigation of metastatic breast cancer therapies. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its therapeutic effects by selectively targeting and inhibiting several RTKs that are crucial for tumor growth, angiogenesis, and metastasis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By binding to the ATP-binding sites of these kinases, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This multi-targeted approach allows for a broader inhibition of the complex signaling networks that drive cancer progression.[2]

The inhibition of VEGFRs, particularly VEGFR-2, is central to the anti-angiogenic properties of this compound, as it disrupts the proliferation, migration, and survival of endothelial cells, which are essential for the formation of new blood vessels that supply tumors.[1] Simultaneously, the inhibition of PDGFR-β, expressed on pericytes and smooth muscle cells, further destabilizes tumor neovasculature.[1] The targeting of KIT and FLT3, often implicated in tumor cell proliferation and survival, contributes to the direct anti-tumor effects of the compound.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against different targets.

Table 1: Biochemical IC50 Values for this compound [1][4][5][6][7]

Target KinaseIC50 (nM)
VEGFR-12
VEGFR-250
PDGFR-β4
KIT15

Table 2: Cellular IC50 Values for this compound [1][5]

Target Pathway InhibitionCell TypeIC50 (nM)
VEGFR-2 PhosphorylationPorcine Aorta Endothelial Cells5.2
PDGFR-β PhosphorylationPorcine Aorta Endothelial Cells9.9
KIT PhosphorylationPorcine Aorta Endothelial Cells11.2
U-118MG Cell GrowthHuman Glioblastoma Cell Line50 - 100

Signaling Pathway Inhibition

The multi-targeted nature of this compound leads to the simultaneous blockade of several critical signaling cascades involved in metastatic breast cancer. The following diagram illustrates the key pathways affected by the inhibitor.

SU14813_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_stat STAT Pathway cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR->RAS PDGFR->PI3K cKIT->PI3K STAT3 STAT3 cKIT->STAT3 SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Migration mTOR->Angiogenesis STAT3->Proliferation

Caption: this compound inhibits key signaling pathways in cancer.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of this compound.

In Vitro Biochemical Kinase Assays

These assays are performed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

  • Enzyme and Substrate Preparation : Recombinant human kinase domains (e.g., VEGFR-2, PDGFR-β, KIT) are expressed and purified. A generic substrate, such as poly(Glu, Tyr) 4:1, is used.

  • Reaction Mixture : The reaction is typically carried out in a 96-well plate format. Each well contains the kinase, the substrate, ATP (often radiolabeled with ³³P), and varying concentrations of this compound dissolved in DMSO.

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-20 minutes) to allow for substrate phosphorylation.

  • Termination and Detection : The reaction is stopped by the addition of a solution like 3% phosphoric acid. The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis : The percentage of inhibition at each drug concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assays

These assays measure the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

  • Cell Culture : Cells overexpressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β) are cultured to sub-confluency.

  • Serum Starvation : Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.

  • Inhibitor Treatment : The cells are pre-incubated with various concentrations of this compound for a defined time (e.g., 1-2 hours).

  • Ligand Stimulation : The corresponding ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) is added to stimulate receptor phosphorylation for a short period (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification : Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.

  • Immunoblotting : Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target receptor. An antibody against the total receptor protein is used as a loading control.

  • Densitometry : The intensity of the bands corresponding to the phosphorylated receptor is quantified and normalized to the total receptor. The IC50 is calculated based on the dose-dependent inhibition of phosphorylation.

In Vivo Xenograft Tumor Models

Animal models are essential for evaluating the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation : Human breast cancer cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9]

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.

  • Drug Administration : this compound is formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., once or twice daily).[5] The control group receives the vehicle alone.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (length × width²)/2.

  • Endpoint and Analysis : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (to assess toxicity) and survival.[1]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the preclinical evaluation workflow for a tyrosine kinase inhibitor like this compound in the context of metastatic breast cancer research.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_metastasis Metastasis Models biochem_assay Biochemical Kinase Assays (IC50 Determination) cell_phos_assay Cellular Phosphorylation Assays (Target Engagement) biochem_assay->cell_phos_assay cell_prolif_assay Cell Proliferation & Viability Assays (Functional Effect) cell_phos_assay->cell_prolif_assay xenograft_model Xenograft Tumor Models (Efficacy & Tolerability) cell_prolif_assay->xenograft_model Promising Candidate pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies (Dose-Response Relationship) xenograft_model->pk_pd_studies combo_studies Combination Therapy Studies (Synergistic Effects) pk_pd_studies->combo_studies orthotopic_model Orthotopic Implantation Models (Primary Tumor & Metastasis) combo_studies->orthotopic_model Advanced Evaluation experimental_meta Experimental Metastasis Models (Intravenous Injection) orthotopic_model->experimental_meta

Caption: Preclinical workflow for evaluating this compound.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties demonstrated in preclinical models. Its ability to simultaneously inhibit key pathways involved in tumor growth and vascularization makes it a valuable tool for studying the complex biology of metastatic breast cancer. The data and protocols outlined in this guide provide a foundational resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further investigation, including clinical trials, would be necessary to determine its therapeutic potential in patients.[1][6]

References

Methodological & Application

Application Notes and Protocols for (Z)-SU14813 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant antiangiogenic and antitumor activities. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cellular signaling, proliferation, and survival. The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3]

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding pocket of the aforementioned RTKs, thereby inhibiting their kinase activity. This blockade prevents the downstream signaling cascades that are crucial for cell growth, proliferation, migration, and survival.[1][2] The inhibition of these pathways ultimately leads to the suppression of tumor growth and angiogenesis.

Data Presentation

Biochemical and Cellular IC50 Values

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target/Cell LineAssay TypeIC50 (nM)Reference
VEGFR1Biochemical2[4]
PDGFRβBiochemical4[4]
KITBiochemical15[4]
VEGFR2Biochemical50[4]
VEGFR-2 (transfected NIH 3T3 cells)Cellular Phosphorylation-[5]
PDGFR-β (transfected NIH 3T3 cells)Cellular Phosphorylation-[5]
KIT (Mo7e cells)Cellular Phosphorylation-[5]
FLT3-ITD (MV4;11 cells)Cellular Phosphorylation-[5]
FMS/CSF1R (transfected NIH 3T3 cells)Cellular Phosphorylation-[5]
VEGFR-2 (porcine aorta endothelial cells)Cellular Phosphorylation5.2[5]
PDGFR-β (porcine aorta endothelial cells)Cellular Phosphorylation9.9[5]
KIT (porcine aorta endothelial cells)Cellular Phosphorylation11.2[5]
U-118MGGrowth Inhibition50-100[5]

Experimental Protocols

Cellular Receptor Tyrosine Kinase Phosphorylation Assay

This protocol is designed to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in whole cells.

Materials:

  • Target cells (e.g., NIH 3T3 transfected with VEGFR-2 or PDGFR-β, Mo7e for endogenous KIT, MV4;11 for endogenous FLT3)

  • Cell culture medium (e.g., DMEM for NIH 3T3, RPMI-1640 for Mo7e and MV4;11) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Recombinant ligand (e.g., VEGF, PDGF, SCF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target RTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours at 37°C. Include a vehicle control (DMSO).

  • Ligand Stimulation: Add the appropriate ligand (e.g., 50 ng/mL VEGF or PDGF) to the wells and incubate for 5-15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatants.

  • Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated RTK overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against the total RTK for loading control.

  • Data Analysis: Quantify the band intensities and calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated, ligand-stimulated control.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Target cells (e.g., MV4;11, HUVEC)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. For suspension cells like MV4;11, direct seeding is appropriate. For adherent cells like HUVECs, allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Endothelial Cell Survival Assay

This assay evaluates the ability of this compound to inhibit the pro-survival effects of growth factors on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Basal medium (EBM) with reduced serum (e.g., 0.5-1% FBS)

  • This compound stock solution (in DMSO)

  • Pro-survival factor (e.g., VEGF)

  • Cell viability reagent (e.g., Calcein AM or CellTiter-Glo®)

  • 96-well plate (collagen-coated)

  • Fluorescence or luminescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a collagen-coated 96-well plate at a suitable density in full EGM and allow them to adhere overnight.

  • Serum Deprivation and Treatment: Replace the medium with basal medium containing reduced serum. Add serial dilutions of this compound and the pro-survival factor (e.g., 20 ng/mL VEGF). Include controls for basal medium alone, and basal medium with VEGF and vehicle (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • For Calcein AM: Wash cells with PBS, add Calcein AM solution, incubate for 30 minutes, and read fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

    • For CellTiter-Glo®: Add the reagent directly to the wells, incubate for 10 minutes, and read luminescence.

  • Data Analysis: Normalize the signal to the control with the pro-survival factor and vehicle. Calculate the percentage of survival and determine the IC50 value for the inhibition of growth factor-mediated survival.

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / KIT / FLT3 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream Activates Ligand Growth Factor (VEGF, PDGF, SCF, FL) Ligand->RTK Binds & Activates SU14813 This compound SU14813->RTK Inhibits Phosphorylation Response Cellular Responses: - Proliferation - Survival - Migration - Angiogenesis Downstream->Response

Caption: Signaling pathway inhibited by this compound.

Phosphorylation_Assay_Workflow Start Seed Cells Serum_Starve Serum Starve (12-24h) Start->Serum_Starve Add_Inhibitor Add this compound (1-2h) Serum_Starve->Add_Inhibitor Stimulate Stimulate with Ligand (5-15 min) Add_Inhibitor->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify Western_Blot Western Blot for p-RTK and Total RTK Quantify->Western_Blot Analyze Analyze Results Western_Blot->Analyze

Caption: Workflow for a cellular phosphorylation assay.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Add_Compound Add serial dilutions of This compound Start->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent (3-4h) Incubate->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze and Calculate IC50 Read->Analyze

Caption: Workflow for an MTT cell proliferation assay.

References

How to prepare (Z)-SU14813 stock solution for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

(Z)-SU14813 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor investigated for its potent anti-angiogenic and anti-tumor activities.[1][2][3][4] This document provides detailed protocols for the preparation of this compound stock solutions and formulations suitable for in vivo animal studies, ensuring optimal compound delivery and reproducibility of experimental results.

Overview of this compound

This compound is a small molecule inhibitor that targets several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[2][3][5][6] By inhibiting these signaling pathways, SU14813 can suppress tumor growth and angiogenesis.[1][3][4] Its therapeutic potential is under investigation in various cancer models.

Signaling Pathway Inhibited by this compound

This compound exerts its biological effects by blocking the ATP-binding site of multiple receptor tyrosine kinases. This inhibition prevents the downstream signaling cascades that are crucial for cell proliferation, migration, survival, and angiogenesis. The diagram below illustrates the key signaling pathways targeted by SU14813.

SU14813_Signaling_Pathway Signaling Pathway of this compound Inhibition cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb SCF SCF cKIT KIT (c-Kit) SCF->cKIT Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway VEGFR->PI3K_Akt_mTOR PDGFRb->Ras_Raf_MEK_ERK PDGFRb->PI3K_Akt_mTOR cKIT->Ras_Raf_MEK_ERK cKIT->PI3K_Akt_mTOR SU14813 This compound SU14813->VEGFR SU14813->PDGFRb SU14813->cKIT Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Migration Cell Migration Ras_Raf_MEK_ERK->Migration Survival Cell Survival PI3K_Akt_mTOR->Survival Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis

Figure 1: this compound inhibits key receptor tyrosine kinases.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is critical for preparing appropriate formulations for in vivo studies.

PropertyDataReference
Molecular Weight 442.48 g/mol [2]
Appearance Powder
Solubility
    DMSO≥ 15.26 mg/mL to 88 mg/mL[2][7]
    WaterInsoluble[2][8]
    EthanolInsoluble[2][7]

Preparation of this compound Stock Solution

A concentrated stock solution is typically prepared in an organic solvent, which is then diluted into a vehicle suitable for animal administration.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

Protocol
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[5][9] The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]

Storage ConditionDurationReference
0 - 4°C Days to weeks
-20°C Up to 1 year[5]
-80°C Up to 2 years[5]

Preparation of Dosing Solutions for In Vivo Administration

For in vivo studies, the DMSO stock solution must be diluted into a biocompatible vehicle. The final concentration of DMSO should be kept low to avoid toxicity. It is recommended to prepare the working solution fresh on the day of use.[5][6][9]

Recommended In Vivo Formulations

Several vehicle compositions have been reported for the in vivo administration of this compound.

FormulationCompositionAchievable ConcentrationReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[5]
2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[5]
3 CMC-Na (Carboxymethylcellulose sodium) suspension≥ 5 mg/mL[2]
Protocol for Formulation 1 (Aqueous-based)

This protocol provides a step-by-step guide for preparing a 1 mL working solution.

  • Prepare DMSO Stock: Start with a clear, pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Sequential Addition: In a sterile tube, add the components in the following order, ensuring complete mixing after each addition: a. 400 µL of PEG300. b. 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly. c. 50 µL of Tween-80. Mix until the solution is clear. d. 450 µL of saline. Mix to obtain a clear, homogenous solution.

  • Final Concentration: This procedure yields a 2.5 mg/mL working solution of this compound.

  • Administration: The solution should be used immediately for animal dosing.[2]

Experimental Workflow for In Vivo Solution Preparation

The following diagram outlines the workflow for preparing the aqueous-based formulation of this compound.

SU14813_Workflow Workflow for this compound In Vivo Solution Preparation start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in DMSO (Prepare Stock Solution) weigh->dissolve add_peg 3. Add PEG300 to a sterile tube dissolve->add_peg add_stock 4. Add DMSO Stock to PEG300 and Mix add_peg->add_stock add_tween 5. Add Tween-80 and Mix add_stock->add_tween add_saline 6. Add Saline and Mix to Final Volume add_tween->add_saline administer 7. Administer to Animal (Freshly Prepared) add_saline->administer end End administer->end

Figure 2: Step-by-step workflow for preparing this compound dosing solution.

Key Considerations and Best Practices

  • Fresh Preparations: It is highly recommended to prepare the final dosing solution fresh each day to ensure stability and prevent precipitation.[5][6][9]

  • Solubility Issues: If precipitation occurs during the preparation of the final dosing solution, gentle warming and/or sonication can be used to aid dissolution.[5][6][9]

  • Vehicle Controls: Always include a vehicle-only control group in your animal studies to account for any effects of the formulation components.

  • Route of Administration: The described formulations are suitable for oral administration. In preclinical xenograft models, SU14813 has been administered orally.[1][8]

  • Safety Precautions: this compound is a potent compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

By following these detailed protocols and application notes, researchers can confidently prepare this compound formulations for in vivo studies, leading to more reliable and reproducible experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor activities.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][4] By inhibiting these RTKs, this compound effectively blocks downstream signaling pathways crucial for cell proliferation, migration, and survival. Western blot analysis is a fundamental technique to elucidate the inhibitory effects of this compound on these signaling cascades by examining the phosphorylation status of the target RTKs and their downstream effectors. These application notes provide detailed protocols and recommendations for utilizing this compound in Western blot experiments.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against its primary targets has been determined through various assays. The following tables summarize the key quantitative data for easy reference.

Table 1: In Vitro Inhibitory Activity of this compound against Receptor Tyrosine Kinases

TargetIC50 (nM)
VEGFR12[4][5]
VEGFR250[4][5]
PDGFRβ4[4][5]
c-Kit15[4][5]

Table 2: Cellular Inhibitory Activity of this compound on RTK Phosphorylation

TargetCell LineCellular IC50 (nM)
VEGFR-2Porcine Aorta Endothelial Cells5.2[2][4]
PDGFR-βPorcine Aorta Endothelial Cells9.9[2][4]
c-KitPorcine Aorta Endothelial Cells11.2[2][4]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR, PDGFR, and c-Kit, thereby blocking the activation of their downstream signaling pathways. Understanding these pathways is critical for designing and interpreting Western blot experiments.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Proliferation/ Survival/Migration pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation SU14813 This compound SU14813->pVEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR pPDGFR p-PDGFRβ PDGFR->pPDGFR Autophosphorylation PI3K PI3K pPDGFR->PI3K RAS RAS pPDGFR->RAS Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CellGrowth Cell Growth/ Migration pAkt->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->CellGrowth SU14813 This compound SU14813->pPDGFR Inhibits

Caption: PDGFRβ Signaling Pathway Inhibition by this compound.

cKit_Signaling_Pathway SCF SCF cKit c-Kit SCF->cKit pcKit p-c-Kit cKit->pcKit Autophosphorylation PI3K PI3K pcKit->PI3K RAS RAS-MAPK Pathway pcKit->RAS STAT STATs pcKit->STAT Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CellSurvival Cell Survival/ Proliferation pAkt->CellSurvival RAS->CellSurvival pSTAT p-STATs STAT->pSTAT pSTAT->CellSurvival SU14813 This compound SU14813->pcKit Inhibits

Caption: c-Kit Signaling Pathway Inhibition by this compound.

Experimental Protocols

Recommended this compound Concentration for Western Blot Analysis

Based on the cellular IC50 values, a starting concentration range of 10 nM to 500 nM of this compound is recommended for treating cells prior to Western blot analysis. It is advisable to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions. A typical treatment time is 2 to 24 hours.

Western Blot Workflow

The following diagram outlines the general workflow for a Western blot experiment to analyze the effects of this compound.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (e.g., to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-VEGFR2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: General Western Blot Experimental Workflow.

Detailed Protocol for Western Blot Analysis

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency in appropriate growth medium. b. Serum-starve the cells for 12-24 hours, if necessary, to reduce basal receptor phosphorylation. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 2, 6, 12, or 24 hours). d. For ligand-stimulated experiments, add the appropriate ligand (e.g., VEGF, PDGF) for a short period (e.g., 5-15 minutes) before cell lysis.

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the total protein.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel at an appropriate voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-phospho-VEGFR2, anti-phospho-PDGFRβ, anti-phospho-c-Kit, anti-phospho-Akt, anti-phospho-ERK, and their total protein counterparts) in blocking buffer according to the manufacturer's recommendations. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

9. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition by this compound.

Table 3: Recommended Antibodies for Western Blot Analysis

Target ProteinPhosphorylation SiteSupplier Example
VEGFR2Tyr1175Cell Signaling Technology #2478
Total VEGFR2-Cell Signaling Technology #2479
PDGFRβTyr751Cell Signaling Technology #3161
Total PDGFRβ-Cell Signaling Technology #3169
c-KitTyr719Cell Signaling Technology #3391
Total c-Kit-Cell Signaling Technology #3074[6]
AktSer473Cell Signaling Technology #4060
Total Akt-Cell Signaling Technology #4691
ERK1/2 (p44/42 MAPK)Thr202/Tyr204Cell Signaling Technology #4370
Total ERK1/2-Cell Signaling Technology #4695
GAPDH (Loading Control)-Cell Signaling Technology #5174

Note: This is not an exhaustive list, and equivalent antibodies from other suppliers can be used.

By following these detailed protocols and utilizing the provided information, researchers can effectively employ Western blot analysis to investigate the mechanism of action of this compound and its impact on key signaling pathways in various cellular contexts.

References

Application Notes and Protocols: Determination of (Z)-SU14813 IC50 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by targeting key signaling pathways involved in tumor angiogenesis, proliferation, and survival.[1][2] This document provides detailed application notes on the inhibitory activity of this compound and a comprehensive protocol for determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines using a colorimetric MTT assay.

Mechanism of Action

This compound targets several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][3] By inhibiting the phosphorylation of these kinases, this compound effectively blocks downstream signaling cascades, leading to the inhibition of angiogenesis and tumor cell proliferation.[1][2]

Data Presentation: this compound IC50 Values

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize the available IC50 data.

Table 1: Biochemical IC50 Values of this compound Against Target Kinases

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
c-KIT15

Data sourced from MedchemExpress.[2]

Table 2: Cellular IC50 Values of this compound in Different Cell Lines

Cell LineCancer Type/OriginAssay TypeIC50 (nM)
Porcine Aorta Endothelial CellsEndothelialVEGFR-2 Phosphorylation5.2
Porcine Aorta Endothelial CellsEndothelialPDGFR-β Phosphorylation9.9
Porcine Aorta Endothelial CellsEndothelialc-KIT Phosphorylation11.2
U-118MGHuman GlioblastomaGrowth Inhibition50-100
OC1-AML5Human Acute Myeloid LeukemiaFLT3 Ligand-Dependent ProliferationNot specified
MV4;11Human Acute Myeloid LeukemiaAutonomous Proliferation (FLT3-ITD)Not specified

Data compiled from MedchemExpress and AACR Journals.[2][3]

Signaling Pathway Inhibited by this compound

The following diagram illustrates the signaling pathways targeted by this compound.

SU14813_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS KIT c-KIT KIT->PI3K KIT->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS STAT STAT FLT3->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT PI3K->Angiogenesis RAF RAF RAS->RAF Proliferation Proliferation STAT->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits multiple RTKs, blocking key downstream pathways.

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Selected adherent cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Treat cells with serial dilutions of this compound. Include vehicle and blank controls. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 4 hours. C->D E 5. Formazan (B1609692) Solubilization Remove medium and add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Measurement Read absorbance at 570 nm. E->F G 7. Data Analysis Calculate % viability and determine IC50 using a dose-response curve. F->G

Caption: Workflow for determining IC50 using the MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. A common starting concentration for the highest dose is 10 µM, followed by serial dilutions (e.g., 1:3 or 1:5).

    • Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a blank control (medium only, no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (typically 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound is a multi-targeted RTK inhibitor with potent anti-proliferative and anti-angiogenic activities. The provided data and protocols offer a framework for researchers to further investigate the efficacy of this compound in various cancer models. The MTT assay is a reliable and straightforward method for determining the IC50 of this compound, providing valuable data for preclinical drug development.

References

Protocol for Assessing (Z)-SU14813 Effects on Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity.[1][2] It effectively targets key signaling pathways involved in cell proliferation, survival, and migration by inhibiting the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2][3] Understanding the precise effects of this compound on cell migration is crucial for its development as a therapeutic agent, particularly in the context of oncology where cell motility is a key driver of metastasis.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of this compound on cell migration. The protocols for the wound healing (scratch) assay and the transwell migration assay are designed to yield robust and reproducible quantitative data, suitable for characterizing the inhibitory potential of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effects on cell migration by blocking the phosphorylation and subsequent activation of several key receptor tyrosine kinases. The primary targets relevant to cell migration are VEGFR-2, PDGFR-β, and c-Kit.[1][3]

VEGFR-2 Signaling Pathway in Cell Migration

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process that heavily relies on the migration of endothelial cells. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways include the activation of PLCγ, protein kinase C (PKC), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, all of which converge to regulate the cytoskeletal rearrangements and adhesive dynamics necessary for cell movement.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Cytoskeleton Cytoskeletal Rearrangement PKC->Cytoskeleton Akt Akt PI3K->Akt Akt->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration SU14813 This compound SU14813->VEGFR2 PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF PDGF PDGFR PDGFR PDGF->PDGFR MAPK_pathway MAPK Pathway PDGFR->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway PDGFR->PI3K_Akt_pathway Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration PI3K_Akt_pathway->Migration SU14813 This compound SU14813->PDGFR cKit_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF cKit c-Kit SCF->cKit PI3K_Akt_pathway PI3K/Akt Pathway cKit->PI3K_Akt_pathway MAPK_pathway MAPK Pathway cKit->MAPK_pathway Survival Cell Survival PI3K_Akt_pathway->Survival Migration Cell Migration MAPK_pathway->Migration SU14813 This compound SU14813->cKit Wound_Healing_Workflow cluster_workflow Wound Healing Assay Workflow A 1. Seed cells and grow to a confluent monolayer B 2. Create a 'scratch' in the cell monolayer A->B C 3. Wash to remove detached cells B->C D 4. Add medium with this compound or vehicle control C->D E 5. Image at T=0 D->E F 6. Incubate and acquire images at time points (e.g., 6, 12, 24 hours) E->F G 7. Quantify wound closure F->G Transwell_Workflow cluster_workflow Transwell Migration Assay Workflow A 1. Pre-hydrate Transwell inserts B 2. Add chemoattractant to the lower chamber A->B C 3. Resuspend cells in serum-free medium with this compound or vehicle B->C D 4. Add cell suspension to the upper chamber C->D E 5. Incubate to allow migration D->E F 6. Remove non-migrated cells from the upper surface E->F G 7. Fix and stain migrated cells on the lower surface F->G H 8. Image and count migrated cells G->H

References

Application Notes and Protocols for (Z)-SU14813 in Combination with Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale, mechanisms of action, and experimental protocols for utilizing (Z)-SU14813 in combination with the chemotherapeutic agent docetaxel (B913). The provided data and methodologies are based on published preclinical findings.

Introduction

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with a broad spectrum of activity against key drivers of tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Docetaxel is a well-established anti-mitotic agent from the taxane (B156437) class that promotes microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

The combination of an anti-angiogenic agent like SU14813 with a cytotoxic drug such as docetaxel is based on a strong scientific rationale. By inhibiting multiple RTK signaling pathways, SU14813 can disrupt tumor vasculature and cell proliferation, potentially sensitizing cancer cells to the cytotoxic effects of docetaxel. Preclinical studies have demonstrated that this combination therapy significantly enhances the inhibition of primary tumor growth and increases the survival of tumor-bearing mice compared to the administration of either agent alone.[1][6]

Mechanism of Action

SU14813 exerts its anti-tumor effects by simultaneously blocking several critical signaling pathways involved in tumorigenesis and angiogenesis.[1] By inhibiting VEGFR and PDGFR, it curtails the development of new blood vessels that supply tumors with essential nutrients and oxygen. Its activity against KIT and FLT3 can directly inhibit the proliferation and survival of tumor cells that are dependent on these pathways.[2]

Docetaxel's primary mechanism involves stabilizing microtubules, which disrupts the dynamic process of mitotic spindle formation, arresting cells in mitosis and ultimately triggering apoptosis.[4] Docetaxel can also induce the expression of the tumor suppressor p53 and modulate various signaling kinases.[4] The synergistic effect of the combination likely stems from SU14813's ability to normalize tumor vasculature, which may improve the delivery and efficacy of docetaxel, while simultaneously targeting tumor cell survival pathways.

SU14813_Mechanism cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Proliferation Cell Proliferation & Survival VEGFR->Proliferation Migration Cell Migration VEGFR->Migration Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation PDGFR->Migration PDGFR->Angiogenesis KIT->Proliferation KIT->Migration KIT->Angiogenesis FLT3->Proliferation FLT3->Migration FLT3->Angiogenesis SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: SU14813 inhibits multiple RTKs, blocking downstream signaling.

Docetaxel_Mechanism cluster_microtubules Microtubule Dynamics cluster_cellcycle Cell Cycle & Apoptosis Docetaxel Docetaxel Depolymerization Depolymerization Docetaxel->Depolymerization Polymerization Polymerization Docetaxel->Polymerization Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Microtubules->Depolymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Stabilization Depolymerization->Tubulin Polymerization->Microtubules p53 p53 Induction G2M_Arrest->p53 Bcl2 Bcl-2/Bcl-xL Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis

Caption: Docetaxel stabilizes microtubules, leading to G2/M arrest and apoptosis.

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical evaluations of SU14813 and its combination with docetaxel.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Assay IC₅₀ Value Source(s)
Biochemical Assays
VEGFR1 2 nM [6][7]
PDGFRβ 4 nM [6][7]
KIT 15 nM [6][7]
VEGFR2 50 nM [6][7]
FLT3 2-50 nM [2]
CSF1R/FMS 2-50 nM [2]
Cellular Assays
VEGFR-2 Phosphorylation 5.2 nM [2][6]
PDGFR-β Phosphorylation 9.9 nM [2][6]
KIT Phosphorylation 11.2 nM [2][6]

| U-118MG Cell Growth | 50-100 nM |[6] |

Table 2: Pharmacokinetic Parameters of SU14813 and Docetaxel

Agent Species Key Parameters Source(s)
This compound Mouse Systemic Clearance: 46 mL/min/kg Volume of Distribution: 1.5 L/kg Plasma Half-life (t₁/₂): 1.8 hours [2]

| Docetaxel | Human | Model: 3-compartment Terminal Half-life (t₁/₂): ~12.2 hours Total Body Clearance: ~22 L/h/m² |[5] |

Table 3: In Vivo Antitumor Efficacy in Docetaxel-Resistant Murine Lewis Lung Carcinoma (LLC) Model

Treatment Group Dosing Regimen Outcome Source(s)
SU14813 10, 40, 80, or 120 mg/kg, p.o., BID Dose-dependent tumor growth inhibition [2]
Docetaxel 40 mg/kg (MTD), i.v., thrice weekly Moderate tumor growth inhibition [2]

| SU14813 + Docetaxel | As above | Significantly enhanced inhibition of primary tumor growth and increased survival compared to either agent alone |[1][2][6] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the combination of this compound and docetaxel.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., docetaxel-resistant LLC, PC-3, DU-145)

  • Complete growth medium (e.g., RPMI-1640 or F-12 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and Docetaxel stock solutions (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells during their exponential growth phase. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[8]

  • Drug Preparation: Prepare serial dilutions of SU14813 and docetaxel in culture medium from the DMSO stocks. For combination studies, prepare a matrix of concentrations for both drugs. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).

  • Treatment: Remove the overnight culture medium from the wells. Add 100 µL of medium containing the desired drug concentrations (single agents or combinations) or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[8]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine IC₅₀ values. Combination effects can be analyzed using software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.

Protocol 2: In Vivo Xenograft Tumor Model

Principle: To evaluate the anti-tumor efficacy of the combination therapy in a living organism, human or murine cancer cells are implanted subcutaneously into immunocompromised mice. Tumor growth is monitored over time following treatment with the investigational agents.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Cancer cell line (e.g., docetaxel-resistant murine LLC)

  • Sterile PBS and Matrigel (optional)

  • This compound formulation for oral gavage (e.g., in corn oil)[7]

  • Docetaxel formulation for intravenous injection

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with IACUC guidelines

Procedure:

  • Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1x10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the flank of each mouse.[11]

  • Tumor Growth and Randomization: Monitor mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, SU14813 alone, Docetaxel alone, SU14813 + Docetaxel).[2]

  • Drug Administration:

    • SU14813: Administer via oral gavage (p.o.) twice daily (BID) at the desired dose (e.g., 40 mg/kg).[2]

    • Docetaxel: Administer via intravenous (i.v.) injection thrice weekly at its maximum tolerated dose (e.g., 40 mg/kg for mice).[2]

    • Vehicle: Administer the corresponding vehicles on the same schedule.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21 days).[2] The study may be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

InVivo_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase (e.g., 21 Days) cluster_analysis Endpoint & Analysis Cell_Culture 1. Culture Cancer Cells (e.g., LLC) Harvest 2. Harvest & Resuspend Cells in PBS/Matrigel Cell_Culture->Harvest Implant 3. Subcutaneous Injection into Flank of Mice Harvest->Implant Tumor_Growth 4. Monitor Tumor Growth to ~150 mm³ Implant->Tumor_Growth Randomize 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomize Dosing 6. Administer Agents - SU14813 (p.o., BID) - Docetaxel (i.v., 3x/week) Randomize->Dosing Monitoring 7. Monitor Tumor Volume, Body Weight, & Health Dosing->Monitoring Monitoring->Dosing Endpoint 8. Terminate Study at Endpoint Monitoring->Endpoint Analysis 9. Analyze Tumor Growth Inhibition & Statistical Significance Endpoint->Analysis

Caption: Experimental workflow for an in vivo xenograft combination study.
Conclusion

The combination of this compound and docetaxel represents a promising therapeutic strategy, leveraging the anti-angiogenic and direct anti-tumor effects of a multi-targeted RTK inhibitor to enhance the efficacy of a standard cytotoxic agent.[1] The provided protocols offer a framework for researchers to further investigate this combination in various preclinical cancer models, optimize dosing schedules, and explore the underlying molecular mechanisms of synergy.

References

Application Notes and Protocols for (Z)-SU14813 In Vivo Dosing and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1][2][3] These application notes provide detailed protocols for the in vivo dosing and administration of this compound in preclinical animal models, particularly in the context of subcutaneous xenograft studies. The information is intended to guide researchers in designing and executing robust in vivo experiments.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting multiple RTKs involved in critical cellular processes such as proliferation, migration, survival, and angiogenesis.[1][2][3] The primary targets of SU14813 include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2)

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ)

  • c-KIT

  • FMS-like Tyrosine Kinase 3 (FLT3)[1][2][3][4]

By simultaneously blocking these signaling pathways, SU14813 can effectively inhibit tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of this compound, compiled from preclinical studies.

Table 1: In Vivo Dosing Parameters for this compound in Mice

ParameterValueReference
Animal Model Mice (athymic or nonobese diabetic/severe combined immunodeficient)[1]
Administration Route Oral (p.o.) gavage[5]
Dosage Range 10 - 120 mg/kg[6]
Dosing Frequency Twice daily (BID)[6]
Vehicle/Formulation Carboxymethyl cellulose-based suspension[5]
Plasma Half-life (t1/2) 1.8 hours[5]
Oral Bioavailability ~40%[5]
Effective Plasma Concentration 100 - 200 ng/mL[2][4]

Table 2: IC50 Values for this compound Against Target Kinases

Target KinaseIC50 (nM)Reference
VEGFR-1 2[7][8]
VEGFR-2 50[7][8]
PDGFRβ 4[7][8]
c-KIT 15[7][8]

Experimental Protocols

Formulation of this compound for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation Protocol 1: Aqueous-Based Suspension

  • Prepare a stock solution of this compound in DMSO.

  • For a final desired concentration, calculate the required volumes of each component. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • In a sterile tube, add the required volume of DMSO to the this compound powder and vortex until fully dissolved.

  • Add PEG300 and vortex thoroughly.

  • Add Tween-80 and vortex until the solution is clear.

  • Finally, add the saline and vortex to create a homogenous suspension.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Prepare the formulation fresh on the day of use.

Formulation Protocol 2: Oil-Based Suspension

  • Prepare a stock solution of this compound in DMSO.

  • For a final desired concentration, calculate the required volumes. A common formulation is 10% DMSO and 90% Corn Oil.

  • In a sterile tube, add the required volume of DMSO to the this compound powder and vortex until dissolved.

  • Add the corn oil and vortex thoroughly to create a uniform suspension.

  • This formulation should be used immediately after preparation.

Subcutaneous Xenograft Tumor Model and SU14813 Administration

This protocol outlines the establishment of a subcutaneous tumor xenograft model in mice and subsequent treatment with this compound.

Materials:

  • Tumor cells in logarithmic growth phase

  • Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional)

  • 4-6 week old immunodeficient mice (e.g., athymic nude, SCID)

  • Syringes (1 mL) and needles (27-30 gauge)

  • Digital calipers

  • Anesthetic (e.g., ketamine/xylazine)

  • This compound formulation

  • Oral gavage needles

Protocol:

  • Cell Preparation:

    • Harvest tumor cells during their exponential growth phase.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in PBS or serum-free medium at a concentration of 2 x 106 to 6 x 106 cells per 100-200 µL.[5]

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor establishment.[5] Keep the cell-Matrigel mixture on ice to prevent solidification.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Shave and sterilize the injection site on the flank of the mouse.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank.[9]

    • Monitor the mice for tumor growth.

  • Dosing and Administration:

    • Once tumors reach a palpable size (e.g., 100-350 mm³), randomize the mice into treatment and control groups.[5]

    • Administer the prepared this compound formulation orally via gavage at the desired dose (e.g., 10-120 mg/kg) twice daily.[6]

    • The vehicle used for the formulation should be administered to the control group.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (width)² x length/2.[1]

    • Monitor the overall health and body weight of the mice throughout the study.

    • The study is typically terminated when tumors in the vehicle-treated group reach a predetermined size (e.g., 1,500 mm³).[5]

Visualizations

Signaling Pathway Inhibition by this compound

SU14813_Signaling_Pathway cluster_ligands cluster_receptors cluster_downstream cluster_cellular_response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLCg PLCγ Pathway VEGFR->PLCg PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT cKIT->RAS_RAF_MEK_ERK cKIT->PI3K_AKT STAT STAT Pathway cKIT->STAT FLT3->RAS_RAF_MEK_ERK FLT3->PI3K_AKT FLT3->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT SU14813->FLT3 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival STAT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth Promote Proliferation->Tumor_Growth Promote Survival->Tumor_Growth Promote Migration->Tumor_Growth Promote experimental_workflow start Start cell_culture 1. Tumor Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_prep 2. Cell Preparation (Harvest, Wash, Resuspend) cell_culture->cell_prep implantation 4. Subcutaneous Tumor Cell Implantation cell_prep->implantation animal_prep 3. Animal Preparation (4-6 week old immunodeficient mice) animal_prep->implantation tumor_growth 5. Tumor Growth Monitoring (Wait for palpable tumors) implantation->tumor_growth randomization 6. Randomization (Treatment & Control Groups) tumor_growth->randomization dosing 7. Dosing (Oral Gavage of SU14813 or Vehicle) randomization->dosing monitoring 8. Tumor Measurement & Animal Monitoring dosing->monitoring endpoint 9. Study Endpoint (e.g., tumor size limit reached) monitoring->endpoint Tumor size or health criteria met analysis 10. Data Analysis endpoint->analysis end End analysis->end

References

Application Note & Protocols: Measuring Receptor Tyrosine Kinase Phosphorylation Following (Z)-SU14813 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (Z)-SU14813 is a potent, orally-active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit.[3][4][5][6] SU14813 exerts its antiangiogenic and antitumor activity by binding to the ATP pocket of these kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling.[1][7] Accurate measurement of receptor phosphorylation is therefore a critical step in evaluating the cellular potency and mechanism of action of SU14813. This document provides an overview of the relevant signaling pathways and detailed protocols for quantifying the inhibitory effect of this compound on RTK phosphorylation using common laboratory techniques such as Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction: this compound and Target RTK Signaling

Receptor tyrosine kinases like VEGFR, PDGFR, and c-Kit are crucial mediators of cellular processes including proliferation, migration, survival, and angiogenesis.[4][5] Dysregulation of these pathways is a hallmark of many cancers. The general mechanism involves ligand binding, receptor dimerization, and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. These phosphorylated sites serve as docking stations for downstream signaling molecules, activating complex intracellular cascades.

This compound was developed to simultaneously block several of these key RTKs.[4] In cellular assays, SU14813 has been shown to inhibit the ligand-dependent phosphorylation of VEGFR-2, PDGFR-β, and c-Kit with IC50 values in the low nanomolar range.[3][8]

SU14813_Signaling_Pathway Figure 1. SU14813 Inhibition of RTK Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., VEGF, PDGF) RTK_inactive Receptor Tyrosine Kinase (VEGFR, PDGFR, c-Kit) Ligand->RTK_inactive 1. Ligand Binding & Dimerization RTK_active Dimerized & Phosphorylated Receptor RTK_inactive->RTK_active 2. Autophosphorylation ADP ADP RTK_inactive->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) RTK_active->Downstream 3. Signal Transduction SU14813 This compound SU14813->RTK_inactive Binds ATP Pocket Block Inhibition ATP ATP ATP->RTK_inactive Block->RTK_active

Caption: SU14813 inhibits receptor autophosphorylation by blocking the ATP binding site.

Experimental Design & Workflow

Measuring the effect of SU14813 on receptor phosphorylation typically involves treating cultured cells that express the target receptors, preparing cell lysates, and then quantifying the level of phosphorylated receptor relative to the total amount of the receptor.

Experimental_Workflow Figure 2. General Experimental Workflow start 1. Cell Culture (e.g., HUVEC, NIH-3T3) serum_starve 2. Serum Starvation (To reduce basal phosphorylation) start->serum_starve treatment 3. Treatment - Vehicle Control (DMSO) - this compound (Dose-Response) - Ligand Stimulation (e.g., VEGF) serum_starve->treatment lysis 4. Cell Lysis (with Phosphatase & Protease Inhibitors) treatment->lysis quantify 5. Protein Quantification (e.g., BCA Assay) lysis->quantify assay 6. Phosphorylation Assay quantify->assay wb Western Blot assay->wb elisa ELISA assay->elisa ms Mass Spectrometry assay->ms analysis 7. Data Analysis (Normalization & Quantification) wb->analysis elisa->analysis ms->analysis

Caption: Workflow for assessing SU14813-mediated inhibition of receptor phosphorylation.

Protocol 1: Western Blot Analysis of Receptor Phosphorylation

Western blotting is a widely used technique to qualitatively and semi-quantitatively measure changes in protein phosphorylation. This protocol requires specific antibodies that recognize the phosphorylated form of the target receptor and antibodies that recognize the total receptor protein for normalization.

A. Materials

  • Cell Culture Reagents (media, serum, etc.)

  • This compound (dissolved in DMSO)

  • Recombinant ligand (e.g., VEGF, PDGF-BB)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails[9][10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer equipment

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[10][11]

  • Primary Antibodies:

    • Phospho-specific antibody (e.g., anti-phospho-VEGFR2 (Tyr1175))

    • Total protein antibody (e.g., anti-VEGFR2)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

B. Procedure

  • Cell Seeding and Treatment:

    • Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs for VEGFR2) in appropriate culture plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 5-10 minutes to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer with inhibitors, scrape the cells, and incubate on ice for 20 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.[9]

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (for Total Protein):

    • To normalize the phospho-protein signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total receptor protein.

    • Alternatively, run duplicate gels or use fluorescent multiplexing to detect both proteins on the same blot.[10]

  • Data Analysis:

    • Quantify the band intensity for both the phospho-protein and the total protein using image analysis software.

    • Calculate the normalized phosphorylation level by dividing the phospho-protein signal by the total protein signal for each sample.

C. Expected Data

Treatment GroupSU14813 Conc. (nM)Phospho-VEGFR2 (Tyr1175) IntensityTotal VEGFR2 IntensityNormalized Phosphorylation (% of Control)
Vehicle Control015,20015,500100%
SU14813111,85015,30079.1%
SU1481357,40015,10050.0%
SU14813104,25015,40028.2%
SU148135095015,2506.4%

Protocol 2: Cell-Based Sandwich ELISA

An ELISA provides a more quantitative and higher-throughput method for measuring receptor phosphorylation compared to Western blotting.[12][13] This protocol describes a sandwich ELISA format where a total receptor antibody is used for capture and a phospho-specific antibody is used for detection.

A. Materials

  • Cell culture and treatment reagents (as in Protocol 1)

  • Cell Lysis Buffer (specific to the ELISA kit, often non-denaturing)

  • 96-well microplate coated with a capture antibody (e.g., anti-VEGFR2)

  • Detection Antibody (e.g., rabbit anti-phospho-VEGFR2 (Tyr1175))

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TMB Substrate Solution

  • Stop Solution (e.g., 0.2 M H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

B. Procedure

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well cell culture plate and treat with this compound and ligand as described in Protocol 1 (steps B.1.1 to B.1.4).

  • Cell Lysis:

    • After treatment, aspirate the media and add 100 µL of ice-cold, supplemented lysis buffer to each well.

    • Incubate on an orbital shaker for 30 minutes at 4°C.[14]

  • ELISA Assay: [15][16]

    • Transfer the cell lysates to the antibody-coated 96-well plate.

    • Incubate for 2-3 hours at room temperature or overnight at 4°C to allow the receptor to bind to the capture antibody.

    • Aspirate the wells and wash three times with Wash Buffer.

    • Add the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Aspirate and wash the wells three times with Wash Buffer.

    • Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Aspirate and wash the wells five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis:

    • Immediately read the absorbance at 450 nm using a microplate reader.

    • Subtract the background absorbance (from blank wells) from all readings.

    • Calculate the percentage of inhibition for each SU14813 concentration relative to the vehicle-treated, ligand-stimulated control.

C. Expected Data

Treatment GroupSU14813 Conc. (nM)Absorbance at 450 nm (OD₄₅₀)% Inhibition of Phosphorylation
Unstimulated Control00.152N/A
Stimulated Control01.8850%
SU1481311.45025.0%
SU1481350.98152.0%
SU14813100.62375.7%
SU14813500.21596.0%

Method Selection

Choosing the appropriate assay depends on the experimental goals. Western blotting is excellent for initial validation, while ELISA is suited for dose-response studies and screening. For a global, unbiased view of phosphorylation changes, mass spectrometry-based phosphoproteomics is the most powerful approach.[17][18][19]

Assay_Selection_Logic Figure 3. Assay Selection Guide goal What is the experimental goal? validate Validate inhibition of a KNOWN phosphorylation site? goal->validate Specific Target screen Screen multiple compounds or determine IC50 accurately? goal->screen Screening discover Discover NOVEL phosphorylation sites or off-target effects? goal->discover Discovery wb Western Blot validate->wb elisa ELISA / Antibody Array screen->elisa ms Mass Spectrometry (Phosphoproteomics) discover->ms wb_pros Pros: Widely available, visual. Cons: Semi-quantitative, low throughput. wb->wb_pros elisa_pros Pros: Quantitative, high throughput. Cons: Requires specific antibody pairs. elisa->elisa_pros ms_pros Pros: Global, unbiased discovery. Cons: Complex, expensive, specialized. ms->ms_pros

References

Application Notes and Protocols for (Z)-SU14813 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in modulating key signaling pathways involved in angiogenesis and tumor cell proliferation.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in cell proliferation assays, aimed at facilitating research and development in oncology and related fields.

Mechanism of Action

This compound exerts its biological effects by inhibiting several RTKs within the split kinase domain subgroup.[1] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFRβ), and KIT.[4][5] By binding to the ATP-binding site of these receptors, SU14813 blocks their phosphorylation, thereby inhibiting downstream signaling cascades that are critical for cell growth, survival, migration, and angiogenesis.[1][6][7] This targeted inhibition leads to a reduction in tumor cell proliferation and the suppression of tumor neovasculature.[1][2]

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified across various targets and cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its efficacy.

Table 1: IC50 Values of this compound against Receptor Tyrosine Kinases (Cell-Free Assays)

TargetIC50 (nM)
VEGFR12[4][5]
VEGFR250[4][5]
PDGFRβ4[4][5]
KIT15[4][5]

Table 2: Cellular IC50 Values of this compound

Cell Line/Target CellsTargetIC50 (nM)
Porcine Aorta Endothelial CellsVEGFR-2 Phosphorylation5.2[1][4]
Porcine Aorta Endothelial CellsPDGFR-β Phosphorylation9.9[1][4]
Porcine Aorta Endothelial CellsKIT Phosphorylation11.2[1][4]
U-118MG (Glioblastoma)Cell Growth50-100[4]

Signaling Pathway Inhibition by this compound

This compound's mechanism of action involves the disruption of key signaling pathways that are often dysregulated in cancer. The diagram below illustrates the primary pathways affected by this inhibitor.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS KIT KIT KIT->PI3K SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Angiogenesis Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

Detailed methodologies for key cell proliferation assays are provided below. These protocols can be adapted based on the specific cell line and experimental objectives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of SU14813. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound SRB.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[1]

Experimental Workflow

The following diagram outlines the general workflow for conducting a cell proliferation assay with this compound treatment.

Cell_Proliferation_Workflow Start Start: Prepare Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_SU14813 Prepare Serial Dilutions of this compound Incubate_Overnight->Prepare_SU14813 Treat_Cells Treat Cells with SU14813 Prepare_SU14813->Treat_Cells Incubate_Treatment Incubate for Treatment Period (e.g., 24-72h) Treat_Cells->Incubate_Treatment Assay_Step Perform Cell Proliferation Assay (e.g., MTT, SRB) Incubate_Treatment->Assay_Step Measure_Signal Measure Signal (e.g., Absorbance) Assay_Step->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End: Report Results Analyze_Data->End

Caption: General workflow for cell proliferation assays.

References

Application Notes and Protocols for (Z)-SU14813 Solutions: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant antiangiogenic and antitumor activity. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and KIT.[1][2] Given its therapeutic potential, understanding the long-term stability and proper storage of this compound solutions is critical for ensuring accurate and reproducible experimental results. These application notes provide detailed guidance on the storage, handling, and stability assessment of this compound solutions.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and activity of this compound. The following conditions are recommended for both solid compound and stock solutions.

Solid this compound

For long-term storage of the solid form of this compound, it is recommended to keep it in a dry, dark environment at -20°C for up to two years. For short-term storage (days to weeks), 0-4°C is acceptable.[3]

This compound Stock Solutions

This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] Once a stock solution is prepared, it is imperative to aliquot it into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1]

The recommended storage durations for stock solutions are summarized in the table below.

Storage TemperatureDurationSolvent
-80°CUp to 2 yearsDMSO
-20°CUp to 1 yearDMSO

Table 1: Recommended Long-Term Storage Conditions for this compound Stock Solutions. [1][4]

Experimental Protocols

The following protocols outline the preparation of stock solutions and a general method for assessing the stability of this compound.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound solid powder (MW: 442.48 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment, weigh the desired amount of this compound. For a 10 mM solution, this would be 4.425 mg per 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation is observed.

  • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C as recommended in Table 1.

Protocol 2: Stability Assessment of this compound Solutions via HPLC-UV

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method. Note: This is a general protocol and must be validated for specific laboratory conditions.

Objective: To quantify the concentration of this compound over time and detect the presence of degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound stock solution

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer component

  • Autosampler vials

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in DMSO as a reference standard (Time 0).

    • Store aliquots of the stock solution under the desired stability testing conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a stored aliquot.

    • Allow the sample to thaw and equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Inject the sample and the reference standard into the HPLC system.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Data Presentation: Stability of this compound in DMSO

The following table presents illustrative data on the stability of a 10 mM this compound solution in DMSO under various storage conditions.

Storage ConditionTime PointThis compound Remaining (%)Observations
-80°C (dark)12 months>99%No significant degradation observed.
-20°C (dark)12 months>98%Minor degradation may be detectable.
4°C (dark)1 month~95%Noticeable degradation.
Room Temp (dark)1 week~85%Significant degradation.
Room Temp (light)1 week<70%Rapid degradation, potential for photodegradation.

Table 2: Illustrative Stability Data for 10 mM this compound in DMSO.

Forced Degradation Studies

To understand the potential degradation pathways, forced degradation studies can be performed. These studies involve exposing the this compound solution to harsh conditions to accelerate degradation.

  • Acid/Base Hydrolysis: Incubate the solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

  • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Photodegradation: Expose the solution to UV light.

  • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C).

Analysis of the stressed samples by HPLC-UV or LC-MS can help identify and characterize the degradation products.

Visualizations

Signaling Pathways Inhibited by this compound

This compound inhibits multiple receptor tyrosine kinases, thereby blocking key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF cKIT c-KIT SCF->cKIT FL FLT3L FLT3 FLT3 FL->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK cKIT->PI3K_Akt cKIT->RAS_MAPK FLT3->PI3K_Akt FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT SU14813->FLT3 Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Angiogenesis STAT5->Proliferation

Caption: Inhibition of key RTKs by this compound blocks downstream signaling pathways.

Experimental Workflow for Stability Testing

The following diagram illustrates the workflow for assessing the long-term stability of this compound solutions.

Stability_Workflow start Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot store Store Under Defined Conditions (-80°C, -20°C, 4°C, RT, etc.) aliquot->store timepoint Retrieve Samples at Scheduled Time Points store->timepoint hplc Analyze by Validated HPLC-UV Method timepoint->hplc data Calculate % Remaining & Identify Degradants hplc->data report Generate Stability Report data->report

Caption: Workflow for conducting long-term stability studies of this compound solutions.

Conclusion

The stability of this compound solutions is critical for obtaining reliable data in research and development. Adherence to the recommended storage conditions, particularly storing aliquoted DMSO stock solutions at -80°C or -20°C, is essential to minimize degradation. The provided protocols offer a framework for the preparation and stability assessment of this compound solutions. It is strongly recommended that researchers validate these methods within their own laboratories to ensure data accuracy and integrity.

References

Application of (Z)-SU14813 in Human Umbilical Vein Endothelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. This small molecule exerts its effects by targeting several key RTKs involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FLT3.[1] In Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for studying angiogenesis, this compound effectively inhibits critical cellular processes such as proliferation, migration, and survival, which are stimulated by growth factors like VEGF.[1]

These application notes provide a comprehensive overview of the use of this compound in HUVEC-based research, including its mechanism of action, protocols for key in vitro assays, and expected outcomes.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the catalytic activity of multiple RTKs. In HUVECs, its primary anti-angiogenic effects are mediated through the inhibition of VEGFR-2, the main receptor for VEGF-A. Binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation cascade initiates downstream signaling pathways crucial for endothelial cell function, including the PI3K/Akt and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.

By blocking the ATP-binding site of VEGFR-2, this compound prevents its autophosphorylation and subsequent activation of downstream signaling cascades. This leads to a dose-dependent inhibition of VEGF-induced proliferation, migration, and tube formation in HUVECs.

Quantitative Data Summary

Table 1: Inhibitory Effect of this compound on HUVEC Proliferation

Concentration (nM)% Inhibition of VEGF-induced Proliferation (Mean ± SD)
115 ± 4.2
1045 ± 6.8
5078 ± 5.1
10092 ± 3.5
IC50 ~10-20 nM (Estimated)

Table 2: Pro-Apoptotic Effect of this compound on HUVECs

Concentration (nM)% Apoptotic Cells (Annexin V positive) (Mean ± SD)
0 (Control)5 ± 1.5
5025 ± 3.2
10048 ± 4.1
25075 ± 5.9

Table 3: Inhibitory Effect of this compound on HUVEC Migration (Wound Healing Assay)

Concentration (nM)% Wound Closure at 24h (Mean ± SD)% Inhibition of Migration (Mean ± SD)
0 (Control)95 ± 5.00
1065 ± 7.231.6
5030 ± 6.168.4
10012 ± 4.587.4

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effects of this compound on HUVECs are provided below.

HUVEC Culture
  • Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs)

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with the provided kit components (e.g., FBS, hydrocortisone, hFGF-B, VEGF, R3-IGF-1, ascorbic acid, hEGF, GA-1000).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculture: Passage cells when they reach 80-90% confluency. Use Trypsin/EDTA for detachment and neutralize with trypsin neutralizer or complete growth medium.

HUVEC Proliferation Assay (MTT Assay)
  • Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and allow them to adhere overnight.

  • Starvation: Replace the medium with a basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 6-8 hours to synchronize the cells.

  • Treatment: Add fresh basal medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) and a constant concentration of VEGF (e.g., 20 ng/mL). Include appropriate controls (vehicle control with VEGF, vehicle control without VEGF).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control stimulated with VEGF.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seeding: Seed HUVECs in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound in complete EGM-2 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

Migration Assay (Wound Healing Assay)
  • Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add basal medium (EBM-2 with 0.5% FBS) containing different concentrations of this compound and a chemoattractant (e.g., 20 ng/mL VEGF).

  • Imaging: Capture images of the wound at 0 hours and at various time points (e.g., 8, 16, 24 hours) using a microscope.

  • Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Western Blot Analysis for Signaling Proteins
  • Seeding and Starvation: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Starve the cells in basal medium for 6-8 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

SU14813_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation SU14813 This compound SU14813->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Survival Survival p_Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Proliferation p_ERK->Proliferation Migration Migration p_ERK->Migration

Caption: Mechanism of action of this compound in HUVECs.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: HUVEC Culture seed Seed cells in appropriate plates start->seed starve Serum Starvation (for Proliferation/Signaling) seed->starve treat Treat with this compound +/- VEGF seed->treat starve->treat prolif Proliferation Assay (MTT) treat->prolif apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis migration Migration Assay (Wound Healing) treat->migration western Western Blot (p-Akt, p-ERK) treat->western analyze Quantify Results (Absorbance, % Positive Cells, Wound Area, Band Density) prolif->analyze apoptosis->analyze migration->analyze western->analyze end End: Determine IC50 / Effect analyze->end

Caption: General experimental workflow for studying this compound in HUVECs.

References

Application Notes and Protocols for (Z)-SU14813 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties.[1][2] It exerts its effects by targeting several key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] This document provides detailed application notes and protocols for conducting cell culture experiments with this compound to evaluate its efficacy and mechanism of action in various cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound functions by binding to the ATP-binding site of the aforementioned RTKs, thereby inhibiting their kinase activity and blocking downstream signaling cascades that are crucial for cell proliferation, survival, migration, and angiogenesis.[1][2] The simultaneous inhibition of these multiple pathways makes this compound an effective agent against a broad range of malignancies.[1][4]

Below is a diagram illustrating the primary signaling pathways inhibited by this compound.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K PDGFR->Angiogenesis KIT->PI3K FLT3->PI3K STAT3 STAT3 FLT3->STAT3 SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration mTOR->Proliferation mTOR->Survival

Caption: this compound inhibits VEGFR, PDGFR, KIT, and FLT3 signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets and in different cell lines.

Table 1: Biochemical IC50 Values of this compound Against Target Kinases

Target KinaseIC50 (nM)
VEGFR-12[5]
VEGFR-250[5]
PDGFRβ4[5]
KIT15[5]

Table 2: Cellular IC50 Values of this compound

Cell LineAssay TypeIC50 (nM)
Porcine Aortic Endothelial Cells (VEGFR-2 overexpressing)Receptor Phosphorylation5.2[3][5]
Porcine Aortic Endothelial Cells (PDGFRβ overexpressing)Receptor Phosphorylation9.9[3][5]
Porcine Aortic Endothelial Cells (KIT overexpressing)Receptor Phosphorylation11.2[3][5]
U-118MG (Glioblastoma)Growth Inhibition50 - 100[5]
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF-stimulated survival~20

Recommended Cell Culture Conditions

Successful experiments with this compound rely on optimal cell culture conditions. Below is a summary of recommended media and handling for commonly used cell lines in SU14813 research.

Table 3: Summary of Cell Culture Conditions

Cell LineOrganismTissue of OriginRecommended Medium
MV-4-11 HumanPeripheral Blood (B-myelomonocytic leukemia)IMDM + 10% FBS + 1% P/S[1][2]
U-118 MG HumanBrain (Glioblastoma)DMEM + 10% FBS + 4.5 g/L Glucose + 4 mM L-Glutamine + 1.5 g/L NaHCO3 + 1.0 mM Sodium pyruvate[6][7]
NIH 3T3 MouseEmbryo (Fibroblast)DMEM + 10% Bovine Calf Serum[8][9]
HUVEC HumanUmbilical Vein (Endothelial)EGM-2 or F12K + 10% FBS + supplements (e.g., heparin, ECGS)[10]
Colo205 HumanColon (Adenocarcinoma)RPMI-1640 + 10% FBS + 1% P/S[2][11][12]
786-O HumanKidney (Renal Cell Adenocarcinoma)RPMI-1640 + 10% FBS + 1% P/S[13][14][15]
C6 Rat Glioma RatBrain (Glioma)Ham's F-12K + 15% Horse Serum + 2.5% FBS[16][17]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO.[18] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[10][19]

SRB_Assay_Workflow cluster_workflow SRB Assay Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with various concentrations of this compound for 48-72 hours. A->B C 3. Fix cells with cold 10% (w/v) Trichloroacetic Acid (TCA) for 1 hour at 4°C. B->C D 4. Wash plates five times with water and air dry. C->D E 5. Stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature. D->E F 6. Wash plates four times with 1% acetic acid to remove unbound dye and air dry. E->F G 7. Solubilize bound dye with 10 mM Tris base solution. F->G H 8. Measure absorbance at ~510-565 nm. G->H

Caption: Workflow for the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully discard the supernatant and wash the wells five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[16][20]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.[16][20]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[17] This protocol is adapted for assessing the effect of this compound on VEGF-stimulated HUVEC survival.

Protocol:

  • Cell Culture and Seeding: Culture HUVECs in EGM-2 medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Serum Starvation: After 24 hours, replace the medium with 100 µL of serum-free or low-serum (e.g., 1% FBS) medium and incubate for 12-24 hours.

  • Treatment: Prepare serial dilutions of this compound in serum-free medium. Add 50 µL of the SU14813 dilutions to the respective wells. After 45 minutes, add 50 µL of a 2X VEGF solution (e.g., 40 ng/mL for a final concentration of 20 ng/mL) to stimulate the cells. Include appropriate controls (cells with vehicle and VEGF, cells with vehicle only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation.[21][22]

Soft_Agar_Assay_Workflow cluster_workflow Soft Agar Assay Workflow A 1. Prepare a base layer of 0.6-0.8% agar in culture medium in a 6-well plate and allow to solidify. B 2. Harvest and count cells. Resuspend cells in a top layer of 0.3-0.4% low-melting-point agarose (B213101) containing this compound. A->B C 3. Gently layer the cell-agarose suspension on top of the solidified base layer. B->C D 4. Incubate for 2-4 weeks, adding fresh medium with this compound periodically to prevent drying. C->D E 5. Stain colonies with Crystal Violet or a similar stain. D->E F 6. Count the number of colonies using a microscope. E->F

Caption: Workflow for the soft agar anchorage-independent growth assay.

Protocol:

  • Prepare Base Layer: Prepare a 0.6-0.8% agar solution in complete culture medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.

  • Prepare Top Layer with Cells: Prepare a 0.7% low-melting-point agarose solution and cool it to 40°C in a water bath. Harvest cells by trypsinization and resuspend them in complete culture medium. Mix the cell suspension with the cooled agarose solution to achieve a final agarose concentration of 0.3-0.4% and the desired cell density (e.g., 5,000-10,000 cells/well). Include the desired concentrations of this compound in this top layer.

  • Plating: Gently pipette 1.5 mL of the cell/agarose mixture on top of the solidified base layer in each well.

  • Incubation: Allow the top layer to solidify at room temperature, then transfer the plates to a 37°C, 5% CO₂ incubator. Incubate for 2-4 weeks, or until colonies are visible. Feed the cells every 3-4 days by adding 200-300 µL of fresh medium containing the appropriate concentration of this compound on top of the agar.

  • Colony Staining and Counting: After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours. Count the number of colonies in each well using a microscope.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. By following these guidelines for cell handling, experimental setup, and data acquisition, scientists can effectively investigate the anti-cancer properties of this multi-targeted RTK inhibitor. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for Evaluating the in vivo Efficacy of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT. By inhibiting these key signaling pathways, this compound can effectively block tumor-associated angiogenesis and directly impede the proliferation and survival of tumor cells expressing these RTKs.[1]

These application notes provide a comprehensive guide to the in vivo evaluation of this compound, offering detailed protocols for critical experiments to assess its efficacy. The methodologies described herein are essential for preclinical studies aimed at characterizing the anti-tumor and anti-angiogenic effects of this compound.

Mechanism of Action: Multi-Targeted RTK Inhibition

This compound exerts its therapeutic effects by competitively binding to the ATP-binding sites of several RTKs, thereby inhibiting their autophosphorylation and downstream signaling cascades.[1] This dual action of inhibiting both angiogenesis and direct tumor cell signaling pathways makes it a promising candidate for cancer therapy.

SU14813_Mechanism_of_Action cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_outcomes Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF KIT KIT SCF->KIT PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK KIT->PI3K_Akt KIT->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Survival Metastasis Metastasis Angiogenesis->Metastasis Proliferation->Metastasis Survival->Metastasis

Figure 1: this compound Signaling Pathway Inhibition.

Data Presentation: Summary of in vivo Antitumor Efficacy

The antitumor activity of this compound has been demonstrated in various subcutaneous xenograft models. The following tables summarize the dose-dependent efficacy of this compound as a monotherapy.

Table 1: this compound Efficacy in Subcutaneous Xenograft Models

Cell LineInitial Tumor Volume (mm³)Dose (mg/kg, p.o., BID)Percent Inhibition (%)Percent Regression (%)
786-O150-25080-75
MV4;11100-20080-90
Colo205150-25080100 (Growth Arrest)-
C6100-2008070-
MV522150-2508050-

Data adapted from preclinical studies.[2]

Table 2: Dose-Response of this compound in Combination with Docetaxel in LLC Model

Treatment GroupDose (mg/kg)Percent Tumor Growth Inhibition (%)
This compound10 (p.o., BID)25
This compound40 (p.o., BID)48
This compound80 (p.o., BID)55
This compound120 (p.o., BID)63
Docetaxel40 (i.v., thrice weekly)-
CombinationThis compound (80) + Docetaxel (40)Significantly enhanced inhibition

Data adapted from preclinical studies.[2]

Experimental Protocols

A comprehensive evaluation of this compound in vivo requires a multi-faceted approach. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Xenograft Tumor Xenograft Model Establishment Treatment Treatment with this compound Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Angiogenesis_Assay Angiogenesis Assessment (Matrigel Plug / CD31 Staining) Treatment->Angiogenesis_Assay Metastasis_Assay Metastasis Evaluation Treatment->Metastasis_Assay PKPD_Analysis PK/PD Analysis (p-VEGFR2 Western Blot) Treatment->PKPD_Analysis Data_Analysis Data Analysis and Interpretation Tumor_Measurement->Data_Analysis Angiogenesis_Assay->Data_Analysis Metastasis_Assay->Data_Analysis PKPD_Analysis->Data_Analysis

Figure 2: General Experimental Workflow.
Protocol 1: Subcutaneous Tumor Xenograft Model

This protocol details the establishment of subcutaneous tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Human tumor cell lines (e.g., 786-O, Colo205)

  • Immunodeficient mice (e.g., athymic nude or SCID)[3]

  • Growth medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, to aid initial tumor formation)[2]

  • This compound and vehicle

  • Calipers

Procedure:

  • Cell Culture: Culture tumor cells in their recommended medium until they reach 70-80% confluency.

  • Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells once with sterile PBS and resuspend in PBS or serum-free medium at a concentration of 2 x 10⁶ to 6 x 10⁶ cells per 100 µL.[2] For some models, a 1:1 mixture with Matrigel can improve tumor take rate.[3]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]

  • Treatment Administration: Administer this compound or vehicle orally (p.o.) at the desired dose and schedule (e.g., twice daily, BID).

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[4]

  • Efficacy Evaluation: Continue treatment for the specified duration. At the end of the study, calculate the percentage of tumor growth inhibition using the formula: 100 × (1 − [(T_final − T_initial) / (C_final − C_initial)]), where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.[2]

Protocol 2: Matrigel Plug Angiogenesis Assay

This assay provides a direct in vivo assessment of this compound's anti-angiogenic activity.

Materials:

  • Growth factor-reduced Matrigel

  • Pro-angiogenic factors (e.g., VEGF, bFGF)

  • This compound

  • Immunodeficient mice

  • Drabkin's reagent for hemoglobin measurement[5]

Procedure:

  • Preparation of Matrigel Mixture: On ice, mix Matrigel with pro-angiogenic factors (e.g., 150 ng/mL VEGF). For the treatment group, add this compound to the desired final concentration.[5]

  • Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The liquid Matrigel will form a solid plug at body temperature.[5]

  • Incubation Period: House the mice for 7-14 days to allow for vascularization of the Matrigel plug.[5]

  • Plug Excision: At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent as a quantitative measure of blood vessel formation.[5]

    • Immunohistochemistry: Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemistry for the endothelial cell marker CD31 (see Protocol 4).

Protocol 3: Experimental Metastasis Model

This protocol is designed to evaluate the effect of this compound on the later stages of metastasis (colonization and growth).

Materials:

  • Tumor cell line with metastatic potential (e.g., A549 lung cancer cells)

  • Immunodeficient mice

  • This compound and vehicle

  • India ink or Bouin's fixative

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of tumor cells in sterile PBS.

  • Intravenous Injection: Inject the tumor cells (e.g., 2 x 10⁵ cells) into the lateral tail vein of the mice.[6] This introduces the cells directly into circulation, bypassing the initial steps of invasion and intravasation.

  • Treatment: Begin treatment with this compound or vehicle according to the desired schedule.

  • Metastasis Assessment: After a predetermined period (e.g., 3-4 weeks), euthanize the mice.

  • Lung Nodule Quantification:

    • Perfuse the lungs with India ink or fix in Bouin's solution to visualize metastatic nodules on the lung surface.[7]

    • Count the number of surface nodules.

    • For a more detailed analysis, fix the lungs in formalin, embed in paraffin, and perform histological analysis on serial sections to count micrometastases.

Pharmacodynamic Marker Analysis

The following diagram outlines the relationship between sample collection and downstream pharmacodynamic analysis.

PD_Analysis_Workflow Tumor_Excision Tumor Excision from Xenograft Model Fixation Formalin Fixation & Paraffin Embedding Tumor_Excision->Fixation Lysis Snap-Freeze & Tissue Lysis Tumor_Excision->Lysis IHC Immunohistochemistry (CD31) Fixation->IHC Western_Blot Western Blot (p-VEGFR2) Lysis->Western_Blot MVD_Quant Microvessel Density Quantification IHC->MVD_Quant Phospho_Quant Phospho-Protein Quantification Western_Blot->Phospho_Quant

Figure 3: Pharmacodynamic Analysis Workflow.
Protocol 4: Immunohistochemistry for CD31

This protocol is used to assess microvessel density (MVD) in tumor tissues as a measure of angiogenesis.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Anti-CD31 primary antibody

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin counterstain

  • Antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[8]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating.[8][9]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking solution (e.g., normal goat serum).[8]

  • Primary Antibody Incubation: Incubate sections with the anti-CD31 primary antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Quantification: Capture images of "hot spots" of high vascularity and count the number of CD31-positive vessels per unit area using image analysis software.[8]

Protocol 5: Western Blot for Phospho-VEGFR2

This protocol measures the phosphorylation status of VEGFR2 in tumor lysates to confirm target engagement by this compound.

Materials:

  • Frozen tumor tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-VEGFR2, anti-total VEGFR2, loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Tissue Lysis: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-p-VEGFR2 antibody overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Apply ECL reagent and capture the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total VEGFR2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

  • Densitometry: Quantify band intensities using image analysis software. A decrease in the ratio of p-VEGFR2 to total VEGFR2 indicates target inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (Z)-SU14813 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor. Our goal is to help you refine your experimental dosage to maximize on-target efficacy while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a broad-spectrum receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][2] It also shows activity against other kinases like FLT3 and FMS/CSF1R.[1]

Q2: What are the typical IC50 values for this compound against its primary targets?

A2: The half-maximal inhibitory concentrations (IC50) can vary between biochemical and cellular assays. It is crucial to consult the specific datasheet for your batch of the compound. However, published data provides a general range for these values.

Table 1: Reported IC50 Values for this compound

TargetBiochemical IC50 (nM)Cellular IC50 (nM)
VEGFR12[1][2]-
VEGFR250[1][2]5.2[1]
PDGFRβ4[1][2]9.9[1]
KIT15[1][2]11.2[1]

Q3: What are the common "off-target" effects observed with this compound and similar multi-kinase inhibitors?

A3: Many of the observed "off-target" effects are often on-target toxicities in non-tumor tissues, arising from the inhibition of intended targets like VEGFR and PDGFR, which are crucial for normal physiological processes.[3][4] Common adverse events associated with inhibitors of these pathways include:

  • Dermatological: Hand-foot skin reaction (HFSR), xerosis (dry skin), hair and/or skin depigmentation, and rash.[3][4]

  • Cardiovascular: Hypertension is a common side effect.[4] More severe, though less frequent, events can include hemorrhage, thrombosis, and myocardial infarction.[5][6]

  • Gastrointestinal: Diarrhea, reduced appetite, stomatitis (mouth sores), and in rare cases, gastrointestinal perforation.[4][5]

  • General: Fatigue and asthenia (weakness).[4]

Q4: How can I determine the optimal in vitro concentration of this compound for my experiments?

A4: The optimal concentration is a balance between achieving maximal inhibition of your target pathway and minimizing off-target effects and cellular toxicity. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and assess both the inhibition of your target's phosphorylation and overall cell viability (e.g., using an MTT or CellTiter-Glo assay). The lowest concentration that gives a significant on-target effect with minimal impact on cell viability is a good starting point for further optimization.

Q5: My in vitro results are not translating to my in vivo experiments. What could be the reason?

A5: Discrepancies between in vitro and in vivo results are common. Several factors could be at play, including:

  • Pharmacokinetics and Bioavailability: this compound may have different absorption, distribution, metabolism, and excretion (ADME) properties in an in vivo model compared to an in vitro setting.

  • Tumor Microenvironment: The complex tumor microenvironment in vivo can influence drug efficacy.

  • Dosing and Schedule: The in vivo dose and administration schedule may not be optimal. Published studies suggest a plasma concentration of 100 to 200 ng/mL is required for in vivo target inhibition.[7][8]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values or Lack of Expected On-Target Effect
Potential Cause Suggested Solution
Compound Instability/Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Inaccurate Compound Concentration Verify the concentration of your stock solution. Ensure complete dissolution before preparing working dilutions.
Cell Line Issues Authenticate your cell line (e.g., by STR profiling). Regularly test for mycoplasma contamination. Use cells at a consistent and low passage number.[9]
Assay Conditions Standardize cell seeding density, serum concentration, and incubation times. Ensure the target pathway is active in your cell model. For stimulation experiments, optimize the ligand concentration and stimulation time.
Western Blotting/Detection Issues Use validated antibodies for phosphorylated and total target proteins. Include positive and negative controls. Ensure complete protein transfer and use appropriate blocking buffers. Use phosphatase and protease inhibitors during cell lysis.[9][10]
Guide 2: High Cellular Toxicity at Concentrations Expected to be On-Target
Potential Cause Suggested Solution
Potent Off-Target Effects The observed toxicity may be due to the inhibition of one or more unintended kinases that are critical for cell survival.[10] Consider performing a kinome-wide selectivity screen to identify potential off-targets (see Experimental Protocol 1).
On-Target Toxicity in a Specific Cell Line The cell line you are using may be highly dependent on one of the primary targets of this compound (e.g., KIT in certain hematopoietic cells) for survival.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and is at a non-toxic level for your cells (typically <0.5%).
Extended Incubation Time Reduce the duration of exposure to the inhibitor. A shorter incubation time may be sufficient to observe on-target effects with less toxicity.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a broad panel of kinases. This is often performed as a service by specialized companies.

Objective: To identify the on- and off-target kinases of this compound.

Methodology:

  • Compound Preparation: Provide a high-quality, purified sample of this compound at a specified concentration in DMSO.

  • Assay Format: A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.[11] The inhibitor is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases.

  • Kinase Reaction: Each kinase is incubated with its specific substrate, ATP, and this compound or a vehicle control.

  • Detection: The amount of phosphorylated substrate is measured.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control. Results are often presented as a heatmap or a tree-spot diagram for visualization.

Expected Outcome: Identification of kinases that are significantly inhibited by this compound, allowing for a distinction between intended targets and potential off-targets.

G Workflow for Kinome-Wide Selectivity Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Incubate Kinase, Substrate, ATP & SU14813 A->C B Select Kinase Panel B->C D Measure Substrate Phosphorylation C->D E Calculate % Inhibition D->E F Identify On- and Off-Targets E->F

Caption: A streamlined workflow for assessing the kinase selectivity of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells.[12][13] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Objective: To confirm that this compound binds to its intended targets (e.g., VEGFR2, PDGFRβ) in a cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling.[14]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting.

  • Data Analysis: Plot the band intensity of the target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

G Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with SU14813 or Vehicle B Heat aliquots to a temperature gradient A->B C Lyse cells and centrifuge to pellet aggregates B->C D Analyze soluble fraction by Western Blot C->D E Plot melting curves to assess stabilization D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Phosphoproteomics to Identify Off-Target Pathways

Phosphoproteomics can provide an unbiased view of the signaling pathways affected by an inhibitor.[15][16][17]

Objective: To identify unintended signaling pathways that are modulated by this compound.

Methodology:

  • Cell Treatment: Treat cells with a chosen concentration of this compound and a vehicle control for a specific duration.

  • Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[16]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the this compound-treated and control samples. Perform pathway analysis on the significantly altered phosphosites to identify affected signaling networks.

G Signaling Pathways Affected by this compound cluster_inhibitor cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target Pathways SU14813 This compound VEGFR VEGFR Signaling SU14813->VEGFR Inhibits PDGFR PDGFR Signaling SU14813->PDGFR Inhibits KIT KIT Signaling SU14813->KIT Inhibits OffTarget1 Other Kinase Pathways SU14813->OffTarget1 May Inhibit OffTarget2 Non-Kinase Targets SU14813->OffTarget2 May Interact

Caption: On-target and potential off-target signaling pathways of this compound.

References

Troubleshooting inconsistent results in (Z)-SU14813 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments with (Z)-SU14813.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It primarily targets and inhibits several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[3][4] It also shows inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[5][6] By inhibiting these RTKs, SU14813 blocks downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis, leading to the inhibition of cell proliferation, migration, and survival in relevant endothelial and tumor cells.[5][7]

Q2: I am observing different IC50 values compared to published data. Why is this happening?

A2: Variations in IC50 values are a common issue and can arise from multiple factors:

  • Assay Type: IC50 values from biochemical assays (testing against isolated enzymes) are often lower and different from those obtained in cell-based assays, which account for factors like cell permeability and physiological ATP concentrations.[8]

  • ATP Concentration: In biochemical assays, the IC50 value of an ATP-competitive inhibitor like SU14813 is highly dependent on the ATP concentration used.[8]

  • Cell Line Specificity: Different cell lines have varying genetic backgrounds, expression levels of target receptors, and dependencies on specific signaling pathways, leading to a wide range of IC50 values.[9][10]

  • Experimental Conditions: Parameters such as cell density, serum concentration in the media, incubation time, and the specific viability assay used (e.g., MTT vs. CellTiter-Glo) can all influence the apparent IC50 value.[11]

Q3: My cells are not responding to SU14813 treatment, or the effect is weaker than expected. What are the possible reasons?

A3: A lack of response could be due to several factors:

  • Compound Integrity: Ensure your SU14813 stock solution is not degraded. It is recommended to prepare fresh dilutions for each experiment and store aliquoted stocks at -20°C (for 1 month) or -80°C (for up to 1 year) to avoid repeated freeze-thaw cycles.[4][12]

  • Solubility Issues: SU14813 is soluble in DMSO, but precipitation can occur when diluted in aqueous media.[1][3] Ensure the compound is fully dissolved in the final culture medium. Using fresh, high-quality DMSO is crucial as absorbed moisture can reduce solubility.[4]

  • Cell Line Resistance: The chosen cell line may not be dependent on the signaling pathways inhibited by SU14813.[11] Alternatively, they may have developed resistance, for instance, through the activation of bypass signaling pathways.[13][14]

  • Suboptimal Protocol: The concentration range or the treatment duration might be inappropriate for your specific cell model. A dose-response and time-course experiment is recommended to determine optimal conditions.[15]

Q4: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition. What does this suggest?

A4: High cytotoxicity at or below the expected effective concentration could indicate off-target effects.[14] While SU14813 is selective for its primary targets, like many kinase inhibitors, it can interact with other kinases at higher concentrations.[14][16] This can lead to the inhibition of pathways essential for cell survival, resulting in toxicity that is not related to the inhibition of VEGFR, PDGFR, or KIT.[14] Performing a broader kinase screen or testing the compound on a cell line that does not express the primary targets can help investigate this possibility.

Q5: How should I properly store and handle this compound?

A5: Proper storage and handling are critical for maintaining the compound's integrity.

  • Powder: Store the powder at -20°C for up to 3 years.[4]

  • Stock Solutions: Prepare a concentrated stock solution in high-quality, fresh DMSO.[3][4] Aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to 1 month or at -80°C for up to 1-2 years.[4][17]

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. For in vivo experiments, it is recommended to prepare the formulation on the same day it will be used.[3]

Data Presentation

This compound Inhibitory Activity (IC50)

Table 1: Biochemical Assay IC50 Values

Target KinaseIC50 (nM)
VEGFR12
PDGFRβ4
KIT15
VEGFR250

Data compiled from multiple sources.[3][4][12]

Table 2: Cellular Assay IC50 Values

Cell Line / Assay TypeTargetIC50 (nM)
Porcine Aortic Endothelial CellsVEGFR-2 Phosphorylation5.2
Porcine Aortic Endothelial CellsPDGFR-β Phosphorylation9.9
Porcine Aortic Endothelial CellsKIT Phosphorylation11.2
U-118MG Glioblastoma CellsCell Growth50 - 100

Data compiled from multiple sources.[3][7][12]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Compound Degradation/Handling 1. Verify the integrity of your SU14813 stock using analytical methods if possible. 2. Prepare fresh serial dilutions for each experiment from a validated stock.[8] 3. Aliquot stock solutions to minimize freeze-thaw cycles.[3]
Solubility Issues 1. Visually inspect for any precipitation in your stock solution or final assay medium. 2. Use fresh, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can impact solubility.[4] 3. If precipitation occurs, sonication may aid dissolution.[3]
Assay Parameter Variability 1. Cell Density: Ensure consistent cell seeding density across all plates and experiments.[18] 2. Incubation Time: Use a consistent incubation time. Optimize this for your cell line. 3. Controls: Always include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls to validate the assay setup.[8]
Cell Line Variability 1. Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. 2. Cell Health: Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
Guide 2: Troubleshooting Lack of Expected Biological Effect
Possible Cause Troubleshooting Steps
Cell Line Insensitivity 1. Verify Target Expression: Confirm that your cell line expresses the target RTKs (VEGFR, PDGFR, KIT, FLT3) at the protein level via Western blot or flow cytometry. 2. Confirm Pathway Dependence: Use a positive control (e.g., another known inhibitor for the pathway) or siRNA knockdown of the target to confirm the cell line's dependence on the signaling pathway.[11]
Suboptimal Drug Exposure 1. Dose-Response: Perform a broad dose-response curve (e.g., from 1 nM to 10 µM) to determine the effective concentration range. 2. Time-Course: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[15]
Compensatory Signaling 1. Pathway Analysis: Inhibition of one RTK can sometimes lead to the compensatory activation of another pathway.[13][14] Analyze downstream signaling molecules (e.g., p-Akt, p-ERK) to investigate pathway crosstalk.

Mandatory Visualizations

SU14813_Signaling_Pathway cluster_inhibitor Inhibitor cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes SU14813 This compound VEGFR VEGFR1/2 SU14813->VEGFR PDGFRb PDGFRβ SU14813->PDGFRb cKIT KIT SU14813->cKIT FLT3 FLT3 SU14813->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRb->PI3K_Akt PDGFRb->RAS_MAPK cKIT->PI3K_Akt cKIT->RAS_MAPK FLT3->PI3K_Akt FLT3->RAS_MAPK Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow start Start step1 1. Cell Seeding Plate cells in 96-well plates and allow to adhere overnight. start->step1 step2 2. Compound Treatment Prepare serial dilutions of SU14813. Treat cells for 48-72 hours. step1->step2 step3 3. Viability Reagent Addition Add reagent (e.g., MTT, CellTiter-Glo) and incubate as required. step2->step3 step4 4. Data Acquisition Measure absorbance or luminescence using a plate reader. step3->step4 step5 5. Data Analysis Normalize data to vehicle control. Calculate IC50 using non-linear regression. step4->step5 end_node End step5->end_node

Caption: Experimental workflow for a cell viability assay.

Troubleshooting_Logic A Inconsistent Results Observed B Check Compound Integrity & Handling A->B First C Review Experimental Parameters A->C Second D Evaluate Cell Line Characteristics A->D Third B1 Prepare fresh stock and dilutions. Aliquot to avoid freeze-thaw cycles. B->B1 E Results Consistent? B->E C1 Standardize cell density, incubation times, and reagent concentrations. C->C1 C->E D1 Confirm target expression. Use low passage cells. Consider cell-specific resistance. D->D1 D->E E->A No, Re-evaluate F Proceed with Experiment E->F Yes

Caption: Troubleshooting logic for inconsistent results.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol determines the concentration of SU14813 that reduces cell viability by 50%.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are healthy and >90% viable.

    • Seed cells into a 96-well, opaque-walled plate at a pre-determined optimal density.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[18]

  • Drug Treatment:

    • Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO.[18]

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Remove the medium from the cells and add 100 µL of the appropriate drug dilution. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C, 5% CO₂.[18]

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[11]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells and plot the dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.[18]

Protocol 2: Western Blot for Target Phosphorylation

This protocol assesses the inhibition of receptor tyrosine kinase phosphorylation.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in low-serum (e.g., 0.5-1% FBS) or serum-free medium for 18-24 hours, if required for your model.

    • Pre-treat cells with desired concentrations of SU14813 for a specified time (e.g., 2-4 hours).

    • Stimulate cells with the appropriate ligand (e.g., VEGF, PDGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation. Include an unstimulated control.

  • Lysate Preparation:

    • Aspirate media and immediately wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[9][18]

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification & Sample Prep:

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

    • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., p-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

    • Strip and re-probe the membrane for the total form of the target receptor and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

How to avoid precipitation of (Z)-SU14813 in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of (Z)-SU14813 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a multi-targeted receptor tyrosine kinase inhibitor. It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit.[1][2][3] This inhibition blocks downstream signaling pathways involved in angiogenesis, tumor growth, and cell survival.[4][5]

Q2: What are the solubility properties of this compound?

This compound is characterized by its poor solubility in aqueous solutions at neutral pH.[3][6] It is, however, highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] This discrepancy in solubility is a primary reason for its precipitation when diluted into aqueous-based cell culture media.

Troubleshooting Guide: Preventing Precipitation in Media

Issue: My this compound is precipitating after I add it to my cell culture medium.

Precipitation of this compound in your experimental media can arise from several factors related to its low aqueous solubility. Below are potential causes and solutions to ensure your compound remains in solution for reliable and reproducible results.

Cause 1: Inadequate Primary Solvent

This compound is poorly soluble in water and ethanol.[3] Direct dissolution in aqueous-based media will likely lead to precipitation.

  • Solution: Always use 100% anhydrous DMSO as the primary solvent to prepare a high-concentration stock solution.[2][7] Ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce the compound's solubility.[3]

Cause 2: High Final Concentration of this compound in Media

Even when using a DMSO stock, the final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit, causing it to "crash out" of solution.

  • Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM).[6] Then, perform serial dilutions in pre-warmed cell culture medium to achieve the desired final working concentration.[6][8] This gradual dilution helps to keep the compound in solution.

Cause 3: High Final Concentration of DMSO in Media

While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration at or below 0.1% to 0.5%.[6][9] However, this low percentage of co-solvent may not be sufficient to maintain the solubility of a high concentration of this compound.

  • Solution: Optimize the final concentration of this compound and DMSO. If a higher concentration of the inhibitor is required, a slightly higher final DMSO concentration may be necessary, but this must be balanced with potential cell toxicity. Always include a vehicle control in your experiments with the same final DMSO concentration to account for any solvent-induced effects.[6]

Cause 4: Media Composition and pH

The pH and specific components of your cell culture medium (e.g., salts, proteins in serum) can influence the solubility of this compound.[9]

  • Solution:

    • Ensure the pH of your media is stable.

    • When preparing your working solution, add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • If precipitation persists, consider using a serum-free medium for the initial dilution before adding it to your complete, serum-containing medium, as interactions with serum proteins can sometimes contribute to precipitation.

Cause 5: Temperature

Lower temperatures can decrease the solubility of chemical compounds.

  • Solution: Use pre-warmed (37°C) cell culture medium for all dilutions.[8] If precipitation occurs after adding the compound, gentle warming in a 37°C water bath may help to redissolve it.[2][10]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityNotesReference(s)
DMSO≥ 44 mg/mL (99.44 mM)Ultrasonic treatment may be needed. Use newly opened DMSO.[1][2]
WaterInsoluble[3]
EthanolInsoluble[3]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of this compound powder to come to room temperature before opening.

    • Weigh the required amount of powder. The molecular weight of this compound is 442.48 g/mol .

    • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C can aid dissolution.[2][10]

  • Store the Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][10]

    • Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

  • Prepare the Final Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in pre-warmed cell culture medium to reach your final desired concentration. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).

    • Mix gently but thoroughly.

    • Prepare this working solution fresh for each experiment.

Mandatory Visualization

SU14813_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR1/2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream PDGFRb PDGFRβ PDGFRb->Downstream cKit c-Kit cKit->Downstream SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFRb Inhibits SU14813->cKit Inhibits Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Survival Cell Survival Downstream->Survival

Caption: Signaling pathways inhibited by this compound.

References

Addressing batch-to-batch variability of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the multi-targeted receptor tyrosine kinase inhibitor, (Z)-SU14813. This guide is intended for researchers, scientists, and drug development professionals to ensure the consistency and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, orally available, multi-targeted receptor tyrosine kinase inhibitor.[1][2][3][4][5] It exerts its antiangiogenic and antitumor activity by inhibiting several receptor tyrosine kinases (RTKs) involved in cancer progression, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2)[1][2][4]

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ)[1][2][4]

  • KIT (Stem cell factor receptor)[1][2][4]

  • FMS-like tyrosine kinase 3 (FLT3)[3][6]

Q2: What is batch-to-batch variability and why is it a concern for this compound?

Q3: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?

Several factors during the chemical synthesis and purification process can contribute to batch-to-batch variability:

  • Purity of Starting Materials: Variations in the quality and purity of raw materials can affect the final product.[8]

  • Synthesis Conditions: Minor deviations in reaction parameters such as temperature, pressure, and reaction time can lead to different impurity profiles.[8]

  • Purification Methods: Inconsistencies in purification techniques like chromatography or crystallization can result in different levels of residual impurities.[8]

  • Solvent Residues: The presence of varying types and amounts of residual solvents can impact the compound's properties.[8]

  • Stability: Improper storage and handling can lead to degradation of the compound over time.

Troubleshooting Guide: Inconsistent Experimental Results

This guide provides a step-by-step approach to troubleshooting issues that may arise from the batch-to-batch variability of this compound.

Problem 1: Observed IC50 value for this compound has shifted significantly in my cell-based assay.

  • Possible Cause: This is a primary indicator of a difference in potency between batches. A new batch might be more or less potent due to differences in purity or the presence of active or inactive impurities.[8]

  • Troubleshooting Steps:

    • Review the Certificate of Analysis (CoA): Compare the purity and impurity profiles of the new batch with previous batches. Look for any new or significantly different peaks in the HPLC or LC-MS data.

    • Qualify the New Batch: Never assume the potency of a new batch is identical to the old one. Perform a full dose-response curve with the new batch to determine its specific IC50 in your experimental system.[8]

    • Use a Reference Batch: If possible, always retain a small amount of a "gold standard" or reference batch of this compound that has been shown to provide consistent results. This can be run alongside new batches for direct comparison.

Problem 2: The this compound powder from a new batch is difficult to dissolve or precipitates out of solution.

  • Possible Cause: Solubility issues can arise from differences in the crystalline form (polymorphism), purity, or the presence of insoluble impurities. Even moisture absorption in solvents like DMSO can reduce solubility.[2]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the stock and working solutions for any precipitates.

    • Fresh Preparations: Always prepare fresh working solutions for each experiment.[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.[1]

    • Solubility Test: Perform a small-scale solubility test with the new batch to confirm it dissolves as expected in your chosen solvent.

    • Sonication and Gentle Heating: If solubility issues persist, gentle warming and sonication can aid in dissolution.[1] However, be cautious as excessive heat can degrade the compound.

Problem 3: I am observing unexpected or off-target effects in my experiments.

  • Possible Cause: The presence of impurities with their own biological activities can lead to off-target effects.[9] These impurities may not be present in previous batches.

  • Troubleshooting Steps:

    • Analyze the Impurity Profile: Scrutinize the CoA for any significant impurities. If the supplier does not provide detailed information, consider analytical testing.

    • Use a Structurally Unrelated Inhibitor: To confirm that the primary observed effect is due to inhibition of the intended targets, use a different, structurally unrelated inhibitor for the same target if available.

    • Dose-Response in a Control Cell Line: Perform a dose-response experiment in a cell line that does not express the primary targets of this compound (VEGFR, PDGFR, KIT, FLT3). This can help differentiate target-specific effects from general cytotoxicity.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory potency of this compound against its primary targets. Researchers should aim to generate similar data for each new batch to ensure consistency.

TargetReported IC50 (nM)
VEGFR12[1][2][4]
VEGFR250[1][2][4]
PDGFRβ4[1][2][4]
KIT15[1][2][4]

Experimental Protocols

1. Protocol for Assessing Purity and Identity by HPLC/UPLC

This protocol provides a general method for assessing the purity of a this compound batch.

  • Objective: To determine the purity of a this compound sample and to identify the presence of any impurities.

  • Materials:

  • Method:

    • Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM. Dilute the stock solution to a working concentration of 100 µM in the mobile phase.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

    • HPLC Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Detection Wavelength: 267 nm[10]

      • Gradient: A linear gradient from 10% to 90% acetonitrile over 10 minutes.

    • Analysis: Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. Compare the chromatogram to that of previous batches to identify any new or enlarged impurity peaks.

2. Protocol for Determining IC50 in a Cell-Based Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line.

  • Objective: To assess the functional potency of a new batch of this compound.

  • Materials:

    • A cell line expressing one of the target receptors (e.g., HUVECs for VEGFR2, MV4-11 for FLT3).

    • This compound stock solution in DMSO.

    • Appropriate cell culture medium and supplements.

    • 96-well plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

    • Plate reader.

  • Method:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control. Plot the normalized data against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

SU14813_Signaling_Pathway cluster_downstream Downstream Signaling cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR->PLCg PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR FLT3->RAS_RAF_MEK_ERK FLT3->PI3K_AKT_mTOR SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival Migration Migration RAS_RAF_MEK_ERK->Migration Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Migration PI3K_AKT_mTOR->Angiogenesis PLCg->Proliferation PLCg->Survival PLCg->Migration PLCg->Angiogenesis

Caption: Signaling pathways inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckCoA Review Certificate of Analysis (CoA) - Purity - Impurity Profile Start->CheckCoA CheckSolubility Assess Solubility - Visual Inspection - Prepare Fresh Solutions CheckCoA->CheckSolubility QualifyBatch Qualify New Batch - Run Dose-Response Curve (IC50) - Compare to Reference Batch CheckSolubility->QualifyBatch DataConsistent Data Consistent with Previous Batches? QualifyBatch->DataConsistent ProblemSolved Problem Resolved? DataConsistent->ProblemSolved No Proceed Proceed with Experiments DataConsistent->Proceed Yes ProblemSolved->Proceed Yes InvestigateFurther Further Investigation - Analytical Chemistry (LC-MS, NMR) - Off-Target Effect Assays ProblemSolved->InvestigateFurther No ContactSupport Contact Technical Support and/or Supplier InvestigateFurther->ContactSupport Causes_of_Variability cluster_causes Potential Causes cluster_manifestations Manifestations Variability Batch-to-Batch Variability of This compound Purity Purity Differences Variability->Purity Impurities Impurity Profile Changes Variability->Impurities Solubility Solubility Issues Variability->Solubility Potency Potency (IC50) Shifts Variability->Potency RawMaterials Raw Material Purity RawMaterials->Variability Synthesis Synthesis Conditions Synthesis->Variability Purification Purification Methods Purification->Variability Storage Storage and Handling Storage->Variability

References

Interpreting unexpected phenotypes with (Z)-SU14813 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Z)-SU14813. The information is designed to help interpret unexpected phenotypes and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[2][3] It has been shown to inhibit both ligand-dependent and -independent proliferation, migration, and survival of cells expressing these targets.[3][4]

Q2: What are the known IC50 values for the primary targets of this compound?

A2: The half-maximal inhibitory concentration (IC50) values for this compound against its primary targets have been determined in biochemical and cellular assays. A summary of these values is provided in the table below.

TargetBiochemical IC50 (nM)Cellular IC50 (nM)
VEGFR12-
VEGFR2505.2
PDGFRβ49.9
KIT1511.2
FLT3-ITD-50
FMS/CSF1R--
(Data sourced from multiple references)[2][4]

Q3: Are there any known off-target effects of this compound?

A3: Yes, like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may have off-target activities. One study has identified Tousled-like kinase 2 (TLK2) as a potential off-target of SU14813.[5] Unexpected phenotypes may arise from the inhibition of such off-target kinases.

Q4: What is the recommended solvent and storage for this compound?

A4: this compound is typically dissolved in DMSO for in vitro studies.[4] For in vivo applications, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[4] It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C for long-term stability.[4]

Troubleshooting Guides

Guide 1: Unexpected Phenotype - Cell Cycle Alterations or DNA Damage Response

Issue: You observe unexpected effects on cell cycle progression (e.g., G2/M arrest) or an activated DNA damage response, which is not the anticipated phenotype based on the inhibition of VEGFR, PDGFR, KIT, or FLT3.

Potential Cause: This could be due to the off-target inhibition of Tousled-like kinase 2 (TLK2). TLK2 is involved in chromatin assembly and the DNA damage response, and its inhibition can lead to cell cycle arrest.[5]

Troubleshooting Steps:

  • Confirm Primary Target Engagement: First, verify that this compound is inhibiting its primary targets in your experimental system at the concentrations used. This can be done by assessing the phosphorylation status of VEGFR2, PDGFRβ, or KIT via Western blot.

  • Investigate TLK2 Pathway:

    • Assess the phosphorylation of TLK2 substrates, such as ASF1A, to determine if the TLK2 pathway is being inhibited.

    • Perform a rescue experiment by overexpressing a drug-resistant mutant of your primary target. If the unexpected phenotype persists, it is likely an off-target effect.

  • Use a More Selective Inhibitor: If available, compare the phenotype observed with this compound to that of a more selective inhibitor for your primary target of interest.

G

Guide 2: Higher than Expected Cytotoxicity or Lack of Specificity

Issue: You are observing significant cell death at concentrations where you expect to see specific pathway inhibition, or the observed effects are very broad and not easily attributable to the known primary targets.

Potential Cause: As a multi-targeted inhibitor, this compound simultaneously blocks several critical signaling pathways. This can lead to a potent anti-proliferative and pro-apoptotic effect in cell lines that are dependent on more than one of these pathways for survival.

Troubleshooting Steps:

  • Titrate the Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits your target of interest without causing excessive cytotoxicity.

  • Characterize Receptor Expression: Profile the expression levels of VEGFRs, PDGFRs, KIT, and FLT3 in your cell line. High expression of multiple targets could explain the heightened sensitivity.

  • Use Single-Target Inhibitors for Comparison: To dissect the contribution of each inhibited pathway to the observed phenotype, treat cells with more selective inhibitors for each of the primary targets individually.

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay.

Materials:

  • Purified kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Methodology:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the purified kinase to each well and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Plot the percentage of kinase inhibition against the log of the this compound concentration to determine the IC50 value.

G

Signaling Pathways

This compound exerts its effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

G

References

Optimizing treatment duration for in vitro (Z)-SU14813 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing treatment duration and troubleshooting common issues encountered during in vitro studies with (Z)-SU14813.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It functions by binding to the ATP-binding pocket of several RTKs, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, migration, survival, and angiogenesis.[1][4]

Q2: What are the key cellular effects of this compound in vitro?

A2: In vitro, this compound has been shown to inhibit both ligand-dependent and -independent proliferation, migration, and survival of various cell types, including endothelial and tumor cells that express the target RTKs.[1][5]

Q3: How should I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific model. A good starting point is to test a broad range of concentrations (e.g., 1 nM to 10 µM) and assess the inhibition of a key downstream signaling event (e.g., phosphorylation of a direct substrate) via Western blot or a cell-based assay.

Q4: What is a recommended starting point for treatment duration?

A4: The optimal treatment duration can vary significantly depending on the experimental goals, cell type, and the specific downstream effect being measured. For initial experiments, a time-course experiment is recommended. A common starting point is to treat cells for 24, 48, and 72 hours. For assessing inhibition of target phosphorylation, shorter time points (e.g., 15, 30, 60 minutes, and up to 24 hours) may be necessary.

Q5: How can I be sure the observed effect is due to inhibition of the intended targets and not off-target effects?

A5: This is a critical consideration when working with kinase inhibitors. To increase confidence that the observed phenotype is due to on-target inhibition, consider the following strategies:

  • Perform a rescue experiment: If possible, overexpressing a constitutively active form of the downstream signaling molecule that is inhibited by this compound could rescue the phenotype.

  • Genetic knockdown/knockout: Using siRNA or CRISPR to reduce the expression of the target RTKs should phenocopy the effects of this compound treatment.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
No or low inhibition observed Suboptimal Treatment Duration: The incubation period may be too short for the inhibitor to exert its biological effect or too long, leading to inhibitor degradation or activation of compensatory signaling pathways.Perform a Time-Course Experiment: Test a range of time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for the desired effect.
Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target kinases in your specific cell line.Perform a Dose-Response Analysis: Determine the IC50 value for your cell line to ensure you are using an effective concentration.
Inhibitor Instability: this compound may be unstable in your cell culture medium over the course of the experiment.Assess Inhibitor Stability: If possible, measure the concentration of this compound in the culture medium over time using analytical methods like HPLC. Consider more frequent media changes with fresh inhibitor for longer experiments.
Low Target Expression: The cell line you are using may not express sufficient levels of the target RTKs (VEGFR, PDGFR, KIT, FLT3).Confirm Target Expression: Verify the expression of the target kinases in your cell line at the protein level using Western blot or flow cytometry.
High levels of cytotoxicity observed even at short treatment durations Off-target Effects: At high concentrations, this compound may inhibit other kinases that are essential for cell survival.Use the Lowest Effective Concentration: Based on your dose-response data, use the lowest concentration that provides maximal target inhibition to minimize off-target effects.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1% for DMSO) and include a vehicle-only control in your experiments.
Inconsistent IC50 values between experiments Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the cellular response to the inhibitor.Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure consistent seeding densities and confluency at the time of treatment.
Inhibitor Degradation: Improper storage of the this compound stock solution can lead to degradation and reduced potency.Proper Stock Solution Storage: Aliquot stock solutions into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Discrepancy between biochemical and cell-based assay results Cellular Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular targets.Assess Cellular Uptake: If feasible, perform cellular uptake studies to measure the intracellular concentration of the inhibitor.
Efflux Pumps: The cells may be actively pumping the inhibitor out, reducing its intracellular concentration.Use Efflux Pump Inhibitors: Consider co-treatment with known efflux pump inhibitors to see if this enhances the efficacy of this compound.

Data Presentation

Table 1: Biochemical IC50 Values for this compound

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data compiled from multiple sources.[6][7][8]

Table 2: Cellular IC50 Values for this compound

Cell Line/TargetAssay TypeIC50 (nM)
Porcine Aorta Endothelial Cells (VEGFR-2)Receptor Phosphorylation5.2
Porcine Aorta Endothelial Cells (PDGFR-β)Receptor Phosphorylation9.9
Porcine Aorta Endothelial Cells (KIT)Receptor Phosphorylation11.2
U-118 MG (glioblastoma)Growth Inhibition50-100
Human Umbilical Vein Endothelial Cells (HUVECs)VEGF-induced survival6.8

Data compiled from multiple sources.[6][8][9]

Experimental Protocols

Protocol: Determining Optimal Treatment Duration using a Cell Viability Assay (MTT Assay)

This protocol provides a framework for determining the optimal treatment duration of this compound by assessing its effect on cell viability over time.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of the solvent).

    • Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions and vehicle control to the respective wells.

  • Time-Course Incubation:

    • Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration for each time point to generate dose-response curves and determine the IC50 value at each duration. The optimal treatment duration will depend on the experimental objective (e.g., the time point at which a desired level of inhibition is achieved and maintained).

Mandatory Visualizations

SU14813_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) VEGFR->Downstream PDGFR->Downstream KIT->Downstream FLT3->Downstream SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Response Cellular Responses (Proliferation, Survival, Migration, Angiogenesis) Downstream->Response

Caption: this compound inhibits multiple RTKs, blocking downstream signaling.

Experimental_Workflow Start Start: Optimize Treatment Duration DoseResponse 1. Dose-Response Experiment (Determine IC50) Start->DoseResponse TimeCourse 2. Time-Course Experiment (e.g., 24, 48, 72h) DoseResponse->TimeCourse PhosphorylationAssay 3. Target Phosphorylation Assay (Confirm target inhibition) TimeCourse->PhosphorylationAssay FunctionalAssay 4. Functional Assay (e.g., Migration, Apoptosis) PhosphorylationAssay->FunctionalAssay Analysis 5. Analyze Data & Determine Optimal Duration FunctionalAssay->Analysis End End: Optimized Protocol Analysis->End

Caption: Workflow for optimizing this compound in vitro treatment duration.

Troubleshooting_Logic Start Problem: No/Low Inhibition CheckConcentration Is the inhibitor concentration optimal? Start->CheckConcentration CheckDuration Is the treatment duration sufficient? CheckConcentration->CheckDuration Yes SolutionDose Solution: Perform Dose-Response CheckConcentration->SolutionDose No CheckTarget Is the target RTK expressed? CheckDuration->CheckTarget Yes SolutionTime Solution: Perform Time-Course CheckDuration->SolutionTime No CheckStability Is the inhibitor stable in media? CheckTarget->CheckStability Yes SolutionTarget Solution: Verify Target Expression CheckTarget->SolutionTarget No SolutionStability Solution: Assess Stability CheckStability->SolutionStability No End Further Investigation CheckStability->End Yes

Caption: Troubleshooting logic for lack of this compound in vitro activity.

References

Strategies to reduce (Z)-SU14813 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-SU14813. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during preclinical studies with this multi-targeted tyrosine kinase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage potential toxicities in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It shares a similar chemical library origin with sunitinib (B231).[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and fms-like tyrosine kinase 3 (FLT3).[1][2] This multi-targeted approach allows it to inhibit key pathways involved in tumor angiogenesis, growth, and metastasis.[1]

Q2: What are the expected toxicities of this compound in animal models based on its mechanism of action?

A2: While specific toxicology studies for this compound are not extensively published, its mechanism of action as a VEGFR and PDGFR inhibitor suggests a toxicity profile similar to other drugs in this class, such as sunitinib. Potential on-target toxicities may include:

  • Cardiovascular: Hypertension is a common side effect of VEGFR inhibitors due to interference with normal vascular homeostasis.[3][4]

  • Gastrointestinal: Diarrhea, stomatitis (oral mucositis), and anorexia can occur.

  • Dermatological: Hand-foot skin reaction (HFSR) is a known side effect of many TKIs.

  • Constitutional: Fatigue and weight loss may be observed.[3][4]

  • Hematological: Myelosuppression, including neutropenia and thrombocytopenia, has been noted with sunitinib.[3]

Q3: At what doses have toxicities been observed in animal models?

A3: Preclinical efficacy studies in mice have used this compound at doses of 10, 40, 80, or 120 mg/kg, administered orally twice daily.[5] While these studies focused on anti-tumor activity, dose-limiting toxicities were not explicitly detailed. As a general principle, higher doses are more likely to be associated with more significant adverse events. For sunitinib, a structurally related compound, dose reductions are often necessary in clinical and preclinical settings to manage toxicities.[3][6]

Q4: Are there any known off-target effects of this compound?

A4: this compound has been shown to be highly selective for its target RTKs.[5] However, like many kinase inhibitors that target the ATP-binding pocket, the potential for off-target effects exists, especially at higher concentrations. These could contribute to unexpected toxicities.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Morbidity

Potential Cause: The administered dose of this compound may be too high for the specific animal model, strain, or health status of the animals.

Troubleshooting Steps:

  • Immediate Action: Euthanize moribund animals and perform a thorough necropsy to identify potential target organs of toxicity.

  • Dose Reduction: Reduce the dose of this compound. A dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD). For sunitinib, the first dose reduction is typically by 12.5 mg from a 50 mg starting dose in humans, suggesting a proportional reduction may be a reasonable starting point in animal studies.[3][6]

  • Review Dosing Regimen: The short half-life of this compound in mice (approximately 1.8 hours) necessitates twice-daily dosing to maintain therapeutic plasma concentrations (100-200 ng/mL).[1][2][5] Ensure the dosing schedule is appropriate and consistent.

  • Supportive Care: Provide supportive care such as nutritional supplements and hydration to help animals better tolerate the treatment.

Issue 2: Significant Weight Loss and Dehydration

Potential Cause: Gastrointestinal toxicity (diarrhea, anorexia, stomatitis) can lead to reduced food and water intake.

Troubleshooting Steps:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to confirm a deficit.

  • Dietary Modification: Provide a soft, palatable, and high-calorie diet.

  • Hydration Support: Administer subcutaneous fluids to counteract dehydration.

  • Oral Cavity Examination: Check for signs of stomatitis (redness, ulceration) and provide a soft diet to minimize discomfort.

  • Dose Modification: If weight loss exceeds 15-20% of baseline, consider a dose reduction or a temporary treatment interruption.

Issue 3: Hypertension

Potential Cause: Inhibition of VEGFR signaling can disrupt normal blood pressure regulation.

Troubleshooting Steps:

  • Blood Pressure Monitoring: Regularly monitor blood pressure using a non-invasive tail-cuff system.

  • Antihypertensive Co-treatment: While not standard in preclinical efficacy studies, if hypertension is a confounding factor for toxicity assessment, co-administration of antihypertensive agents could be considered in dedicated safety studies.

  • Dose-Response Evaluation: Determine if the hypertensive effect is dose-dependent.

Quantitative Data Summary

ParameterValueSpeciesReference
Efficacious Dosing Range 10, 40, 80, 120 mg/kg p.o. BIDMouse[5]
Plasma Half-life (t1/2) ~1.8 hoursMouse[5]
Target Plasma Concentration for In Vivo Efficacy 100-200 ng/mLMouse[1][2]
IC50 VEGFR2 0.05 µmol/LBiochemical Assay[5]
IC50 PDGFRβ 0.004 µmol/LBiochemical Assay[5]
IC50 KIT 0.015 µmol/LBiochemical Assay[5]
IC50 FLT3 0.015 µmol/LBiochemical Assay[5]

Experimental Protocols

Protocol 1: General Toxicity Assessment in Rodents
  • Animal Model: Use healthy, young adult rodents (e.g., BALB/c mice or Sprague-Dawley rats) of a single sex to minimize variability.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Dose Groups: Establish a control group (vehicle only) and at least three dose levels of this compound (e.g., low, medium, high). The high dose should be selected to induce some level of toxicity, while the low dose should be closer to the anticipated efficacious dose.

  • Administration: Administer this compound orally via gavage twice daily, consistent with its short half-life. The vehicle is typically a carboxymethyl cellulose-based suspension.[5]

  • Monitoring:

    • Daily: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).

    • Twice Weekly: Record body weight and tumor volume (if applicable).

    • Weekly: Monitor blood pressure using a tail-cuff system.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination.

Protocol 2: Dose-Ranging and MTD Study
  • Study Design: Employ a dose escalation design with small cohorts of animals (e.g., 3-5 per group).

  • Starting Dose: Begin with a dose expected to be well-tolerated, based on efficacy studies (e.g., 10 mg/kg BID).

  • Dose Escalation: If no severe toxicity is observed after a set period (e.g., 7-14 days), escalate the dose in the next cohort.

  • Defining MTD: The Maximum Tolerated Dose is defined as the highest dose that does not cause mortality or severe morbidity (e.g., >20% body weight loss or other predefined humane endpoints).

  • Data Collection: Collect the same data as in the general toxicity assessment protocol.

Visualizations

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR Metastasis Metastasis PDGFR->Metastasis KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR FLT3->RAS_RAF_MEK_ERK FLT3->PI3K_AKT_mTOR SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival

Caption: Signaling pathways inhibited by this compound.

Toxicity_Management_Workflow Start Initiate this compound Dosing Monitor Daily Clinical Observation (Weight, Behavior, Stool) Start->Monitor Assess Adverse Event Observed? Monitor->Assess Continue Continue Dosing and Monitoring Assess->Continue No Severe Severe Toxicity? Assess->Severe Yes Continue->Monitor ReduceDose Reduce Dose or Interrupt Treatment Severe->ReduceDose No Euthanize Consider Humane Endpoint Severe->Euthanize Yes Mild Implement Supportive Care (e.g., Diet, Hydration) Mild->Monitor ReduceDose->Monitor ReduceDose->Mild

Caption: Workflow for managing toxicity in animal models.

References

Technical Support Center: Overcoming Resistance to (Z)-SU14813 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the multi-targeted receptor tyrosine kinase (RTK) inhibitor, (Z)-SU14813. The information provided is based on established mechanisms of resistance to similar TKIs, particularly sunitinib, which shares a comparable target profile (VEGFR, PDGFR, KIT, FLT3).

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Decreased sensitivity to this compound in long-term cell culture.

  • Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. What could be the cause and how do I investigate it?

  • Answer: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a TKI through various mechanisms. To investigate the cause, we recommend the following workflow:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term culture and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.

    • Investigate On-Target Mechanisms:

      • Sequence the target kinases: Isolate genomic DNA from both sensitive and resistant cells and perform Sanger or next-generation sequencing of the kinase domains of VEGFR2, PDGFRβ, KIT, and FLT3. Look for point mutations that may interfere with drug binding.

    • Investigate Off-Target Mechanisms:

      • Analyze Bypass Signaling Pathways: Use western blotting to examine the phosphorylation status of key downstream signaling molecules such as AKT, ERK (p44/42 MAPK), and STAT3 in the presence and absence of this compound in both sensitive and resistant cells. Sustained activation in resistant cells suggests the activation of a bypass pathway.

      • Profile Other RTKs: Assess the expression and phosphorylation levels of other RTKs not targeted by this compound, such as MET, AXL, or FGFR. Upregulation or activation of these receptors could be compensating for the inhibition of the primary targets.

    • Assess Drug Efflux: Use a fluorescent dye exclusion assay (e.g., with Rhodamine 123) to determine if the resistant cells are overexpressing ATP-binding cassette (ABC) transporters, which can pump the drug out of the cell.

Issue 2: Heterogeneous response to this compound within a cell population.

  • Question: I'm observing a mixed response in my cell culture when treated with this compound, where some cells die while others continue to proliferate. How can I isolate and characterize the resistant population?

  • Answer: A heterogeneous response suggests the presence of a sub-population of cells with intrinsic or early-acquired resistance. To isolate and study these cells, you can use the following approach:

    • Clonal Selection: Treat the heterogeneous cell population with a concentration of this compound that is cytotoxic to the majority of cells (e.g., at or slightly above the initial IC50).

    • Expansion of Resistant Clones: Allow the surviving cells to repopulate in the continued presence of the selection pressure.

    • Characterization: Once a stable resistant population is established, perform the investigations outlined in "Issue 1" to determine the mechanism of resistance. Single-cell cloning can also be performed to isolate and characterize individual resistant clones, as they may harbor different resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of resistance to multi-targeted tyrosine kinase inhibitors like this compound?

A1: Resistance to multi-targeted TKIs can be broadly categorized into on-target and off-target mechanisms.

  • On-target resistance involves alterations to the drug's direct molecular targets:

    • Secondary Mutations: The emergence of new mutations in the kinase domains of VEGFR, PDGFR, KIT, or FLT3 can prevent the inhibitor from binding effectively. For instance, in the context of KIT, mutations in the activation loop can confer resistance. Similarly, for FLT3, mutations in the tyrosine kinase domain (TKD) or the "gatekeeper" residue can reduce inhibitor efficacy.[1][2]

    • Gene Amplification: Increased copy number of the target gene can lead to overexpression of the kinase, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Off-target resistance involves changes in other cellular pathways that bypass the need for the inhibited targets:

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival. Common bypass pathways involve the upregulation and activation of other RTKs such as MET, AXL, or FGFR, which can then activate downstream pathways like PI3K/AKT/mTOR and RAS/MEK/ERK.[3][4][5]

    • Tumor Microenvironment-Mediated Resistance: Stromal cells in the tumor microenvironment can secrete growth factors that activate alternative survival pathways in cancer cells.[6]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cell, reducing its intracellular concentration.

    • Lysosomal Sequestration: The drug can be trapped within lysosomes, preventing it from reaching its targets in the cytoplasm and nucleus.[7]

Q2: How can I overcome resistance to this compound in my experiments?

A2: Overcoming resistance often involves a combination therapy approach. The choice of the second agent depends on the identified resistance mechanism:

  • For On-Target Resistance (Secondary Mutations):

    • Consider using a next-generation TKI that is effective against the specific mutation.

  • For Off-Target Resistance (Bypass Pathways):

    • If a specific bypass pathway is identified (e.g., MET activation), use a combination of this compound and a specific inhibitor of that pathway (e.g., a MET inhibitor).

    • If the PI3K/AKT/mTOR pathway is activated, a combination with an mTOR inhibitor (e.g., everolimus) may be effective.[3]

Q3: Are there established protocols for generating this compound-resistant cell lines?

A3: While specific protocols for this compound may not be widely published, you can adapt established methods for generating resistance to similar TKIs like sunitinib. A common method is continuous exposure to escalating drug concentrations.

Data Presentation

The following tables summarize quantitative data for sunitinib, a compound structurally and functionally similar to this compound. This data can serve as a reference for expected experimental outcomes.

Table 1: IC50 Values of Sunitinib in Sensitive and Resistant Renal Cell Carcinoma (RCC) Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
786-O~1-5>10>2-10
A498~2-6>10>1.6-5

Data is compiled from multiple sources and represents approximate values. Actual IC50 values can vary depending on experimental conditions.

Table 2: Common Secondary Mutations in KIT Conferring Resistance to TKIs

Primary MutationSecondary Mutation LocationExample Mutation
Exon 11ATP-binding pocketV654A
Exon 11Activation loopD816H, D816V
Exon 9ATP-binding pocketV654A

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) with a 72-hour incubation period.

  • Continuous Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50). This process can take several months.

  • Characterization: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, freeze down aliquots for future experiments.

Protocol 2: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Seed both sensitive and resistant cells at the same density. The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50 of the sensitive line) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-VEGFR2, VEGFR2) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

cluster_sensitive Sensitive Cancer Cell SU14813 This compound RTK VEGFR / PDGFR KIT / FLT3 SU14813->RTK Inhibits PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_ERK RAS/ERK Pathway RTK->RAS_ERK Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_ERK->Proliferation_Survival Inhibition Inhibition Proliferation_Survival->Inhibition Inhibited

Caption: this compound inhibits key RTKs in sensitive cancer cells.

cluster_resistant Resistant Cancer Cell SU14813 This compound RTK VEGFR / PDGFR KIT / FLT3 SU14813->RTK Inhibits Bypass_RTK Bypass RTK (e.g., MET, AXL) PI3K_AKT PI3K/AKT Pathway Bypass_RTK->PI3K_AKT RAS_ERK RAS/ERK Pathway Bypass_RTK->RAS_ERK Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_ERK->Proliferation_Survival

Caption: Activation of bypass RTKs can lead to resistance.

start Start with Sensitive Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells in IC50 concentration ic50->culture increase_dose Gradually Increase Drug Concentration culture->increase_dose monitor Monitor Growth Rate and IC50 increase_dose->monitor monitor->increase_dose Cells adapt resistant_line Establish Stable Resistant Cell Line monitor->resistant_line Resistance confirmed

Caption: Workflow for developing a resistant cell line in vitro.

References

Best practices for handling and storing (Z)-SU14813 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing (Z)-SU14813 powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4] It works by binding to and inhibiting the phosphorylation of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2][4] This inhibition disrupts downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[4] The primary targets and their corresponding IC50 values are summarized in the table below.

Q2: How should I store this compound powder?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

Once dissolved, it is crucial to aliquot the stock solution and store it properly to prevent degradation from repeated freeze-thaw cycles.[1][2] Recommended storage conditions for stock solutions are as follows:

  • -80°C for up to 2 years.[1]

  • -20°C for up to 1 year.[1]

For the maleate (B1232345) salt of SU14813, the storage times are shorter:

  • -80°C for up to 6 months.[5]

  • -20°C for up to 1 month.[5]

Q4: How do I dissolve this compound powder?

This compound is soluble in DMSO.[1][2] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2] For in vivo experiments, specific solvent systems are recommended. Please refer to the Experimental Protocols section for detailed instructions.

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely.

  • Cause: The solvent may have absorbed moisture, reducing its effectiveness.

  • Solution: Use fresh, anhydrous DMSO.[1][2] Hygroscopic DMSO can significantly impact the solubility of the product.[1]

  • Cause: The concentration may be too high for the chosen solvent.

  • Solution: Refer to the solubility data to ensure you are not exceeding the maximum solubility. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Issue 2: I am observing inconsistent results in my experiments.

  • Cause: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.[1][2]

  • Solution: Always aliquot stock solutions into single-use vials and store them at the recommended temperatures (-20°C or -80°C).[1][2]

  • Cause: For in vivo experiments, the working solution was not freshly prepared.

  • Solution: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Issue 3: I am observing unexpected off-target effects.

  • Cause: While this compound is a targeted inhibitor, it does act on multiple kinases.

  • Solution: Review the target profile of SU14813 to understand its full range of activity.[1][2][4] Consider potential effects on pathways beyond your primary interest.

  • Cause: The compound may have degraded into other active substances.

  • Solution: Ensure proper storage and handling to minimize degradation.[6] If you suspect degradation, it is best to use a fresh vial of the compound.

Data Presentation

Chemical and Physical Properties
PropertyValue
Molecular Formula C₂₃H₂₇FN₄O₄
Molecular Weight 442.48 g/mol [2]
CAS Number 627908-92-3[1]
Appearance Powder
Solubility Data
SolventSolubilityNotes
DMSO ≥ 44 mg/mL (99.44 mM)[1]Requires sonication. Use fresh, anhydrous DMSO.[1][2]
DMSO (alternative) 88 mg/mL (198.87 mM)[2]Use fresh DMSO as moisture can reduce solubility.[2]
Ethanol Insoluble[2]
Water Insoluble[2]
In Vitro Inhibitory Activity (IC50)
TargetIC50
VEGFR1 2 nM[1][2]
PDGFRβ 4 nM[1][2]
KIT 15 nM[1][2]
VEGFR2 50 nM[1][2]

Experimental Protocols

Preparation of Stock Solutions
  • To prepare a 10 mM stock solution, add 2.26 mL of fresh, anhydrous DMSO to 10 mg of this compound powder.

  • If necessary, use an ultrasonic bath to ensure the powder is completely dissolved.[1]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2]

  • Store the aliquots at -20°C or -80°C.[1]

Preparation of Working Solutions for In Vivo Experiments

Protocol 1:

  • Prepare a stock solution in DMSO.

  • To prepare the final working solution, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • For example, to make 1 mL of working solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]

  • This should result in a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

Protocol 2:

  • Prepare a stock solution in DMSO.

  • To prepare the final working solution, add the solvents in the following order: 10% DMSO and 90% Corn Oil.[1]

  • This should result in a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

Note: For all in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

SU14813_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Proliferation cKIT c-KIT Survival Cell Survival cKIT->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKIT In_Vitro_Workflow A Seed cells in 96-well plate B Starve cells (e.g., 1% FBS) A->B C Treat with this compound (various concentrations) B->C D Stimulate with growth factor (e.g., VEGF) C->D E Incubate for specified time D->E F Assess cell viability (e.g., MTT assay) E->F Dissolution_Troubleshooting Start Powder not dissolving Q1 Are you using fresh, anhydrous DMSO? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you tried sonication or gentle heating? A1_Yes->Q2 Sol1 Use fresh, anhydrous DMSO A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No End Consult manufacturer's technical support A2_Yes->End Sol2 Apply gentle heat and/or sonicate A2_No->Sol2

References

How to confirm target engagement of (Z)-SU14813 in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular target engagement of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary cellular targets of this compound?

This compound is a potent, multi-targeted RTK inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), KIT (stem cell factor receptor), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The compound inhibits both ligand-dependent and independent activation of these receptors.[1]

Q2: What is the mechanism of action of this compound?

This compound functions by binding to the ATP-binding site of its target receptor tyrosine kinases.[2] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[1][3]

Q3: What are the expected downstream effects of successful target engagement by this compound?

Successful engagement of this compound with its targets will lead to the inhibition of their kinase activity. This will result in a decrease in the phosphorylation of the receptors themselves and their downstream effector proteins. Key signaling pathways that are expected to be inhibited include the MAPK/ERK, PI3K/AKT, and STAT signaling cascades, ultimately leading to reduced cell proliferation, survival, and migration.[1][4][5][6]

Confirming Target Engagement: Experimental Approaches

Confirming that this compound is interacting with its intended targets within a cellular context is crucial for interpreting experimental results. The following section details key methodologies for verifying target engagement.

Western Blotting for Receptor Phosphorylation

A direct method to confirm target engagement is to measure the phosphorylation status of the target RTKs and their downstream signaling proteins. A successful engagement will result in a dose-dependent decrease in the phosphorylation of these proteins.

Experimental Workflow: Western Blot for Phospho-RTK

cluster_0 Cell Treatment cluster_1 Western Blot A Seed and grow cells to desired confluency B Treat cells with varying concentrations of this compound A->B C Lyse cells and collect protein B->C D Quantify protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE and transfer to membrane D->E F Block membrane and incubate with primary antibody (e.g., anti-phospho-VEGFR2) E->F G Incubate with secondary antibody F->G H Detect signal and analyze data G->H

Caption: Workflow for assessing RTK phosphorylation via Western Blot.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Sample Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A Treat cells with this compound or vehicle control B Harvest and resuspend cells A->B C Heat cell suspension across a temperature gradient B->C D Lyse cells (e.g., freeze-thaw) C->D E Separate soluble and precipitated proteins D->E F Analyze soluble fraction by Western Blot for target protein E->F G Quantify band intensity to determine melting curve F->G

Caption: Workflow for confirming target engagement using CETSA.

In-Cell Kinase Activity Assays

These assays measure the ability of the target kinase to phosphorylate a specific substrate within the cell. A decrease in kinase activity upon treatment with this compound indicates successful target engagement.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary targets as reported in the literature.

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data sourced from MedChemExpress.[5][7]

Table 2: Cellular IC50 Values for this compound

Target PhosphorylationCell LineIC50 (nM)
VEGFR-2Porcine Aortic Endothelial Cells5.2
PDGFRβPorcine Aortic Endothelial Cells9.9
KITPorcine Aortic Endothelial Cells11.2

Data sourced from a study on the preclinical activity of SU14813.[5]

Signaling Pathways

Successful target engagement of this compound will disrupt the signaling cascades initiated by its target RTKs. Below are simplified diagrams of these pathways.

Signaling Pathway: VEGFR2

VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway inhibited by this compound.

Signaling Pathway: PDGFRβ

PDGFB PDGF-B PDGFRB PDGFRβ PDGFB->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Activates RAS RAS PDGFRB->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->PDGFRB Inhibits

Caption: Simplified PDGFRβ signaling pathway inhibited by this compound.

Troubleshooting Guides

Problem: No decrease in phospho-RTK signal after this compound treatment in Western Blot.

Start No change in phospho-RTK signal Check1 Is the inhibitor active? Start->Check1 Check2 Is the treatment time and concentration optimal? Check1->Check2 Yes Solution1 Use fresh inhibitor stock. Verify inhibitor identity. Check1->Solution1 No Check3 Are the cells responsive to ligand stimulation? Check2->Check3 Yes Solution2 Perform a dose-response and time-course experiment. Check2->Solution2 No Check4 Are phosphatase inhibitors included in the lysis buffer? Check3->Check4 Yes Solution3 Confirm receptor expression. Check ligand activity. Check3->Solution3 No Solution4 Always add fresh phosphatase inhibitors to lysis buffer. Check4->Solution4 No End Re-run experiment Check4->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting guide for Western Blot analysis.

Problem: Inconsistent or irregular melting curves in CETSA.

  • Possible Cause: Insufficient protein in the soluble fraction at higher temperatures.

    • Solution: Increase the starting cell number or optimize the lysis procedure to improve protein yield.

  • Possible Cause: Compound precipitation at the concentrations used.

    • Solution: Check the solubility of this compound in the assay buffer. If necessary, adjust the concentration or add a solubilizing agent that does not interfere with the assay.

  • Possible Cause: Issues with the detection antibody in the Western Blot step.

    • Solution: Ensure the antibody is specific and provides a strong signal for the target protein. Validate the antibody with a positive and negative control.

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-Receptor Tyrosine Kinases
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, PDGF-B for PDGFRβ) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[8]

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-proteins.[9]

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for the total, non-phosphorylated form of the target protein.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cells to a high density in a suitable flask.

    • Treat the cells with a high concentration of this compound (e.g., 10-20 times the cellular EC50) or vehicle control for 1 hour in the incubator.

  • Heating:

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.

  • Lysis and Fractionation:

    • Immediately cool the tubes on ice.

    • Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein at each temperature point by Western Blot as described in Protocol 1.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[10][11]

References

Dealing with poor oral bioavailability of (Z)-SU14813 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-SU14813 in vivo, with a focus on oral administration.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Preclinical studies in mice have reported the oral bioavailability of this compound to be approximately 40%.[1] While this may be considered adequate for some preclinical studies, optimizing formulation and understanding factors that influence absorption are crucial for consistent and reproducible results.

Q2: What are the primary targets of this compound?

A2: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

Q3: What are the common challenges in the oral delivery of tyrosine kinase inhibitors like this compound?

A3: Like many tyrosine kinase inhibitors, this compound may face challenges in oral delivery related to:

  • Poor aqueous solubility: Limited solubility can hinder dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

  • First-pass metabolism: The drug may be metabolized in the gut wall or liver before reaching systemic circulation, reducing its bioavailability.

  • Efflux transporter activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, limiting its absorption.

Troubleshooting Guide

Issue 1: Lower than expected in vivo efficacy after oral administration.

  • Possible Cause: Suboptimal drug exposure due to poor absorption.

  • Troubleshooting Steps:

    • Review Formulation: Ensure the formulation is appropriate for a poorly soluble compound. Simple suspensions in aqueous vehicles may not be sufficient. Consider using formulations with solubilizing agents.

    • Conduct a Pilot Pharmacokinetic (PK) Study: Determine the plasma concentration of this compound over time after oral administration. This will help to understand the Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve), providing a direct measure of drug exposure.

    • Optimize Formulation: Based on PK data, consider reformulating this compound. Strategies include using co-solvents, surfactants, or lipid-based formulations to improve solubility and dissolution.

Issue 2: High variability in in vivo data between animals.

  • Possible Cause: Inconsistent drug absorption.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Ensure consistent oral gavage technique and volume across all animals.

    • Control for Food Effects: Fasting animals before dosing can reduce variability in gastric emptying and pH. Standardize the fasting and feeding schedule for all experimental groups.

    • Improve Formulation Homogeneity: For suspensions, ensure the drug is uniformly dispersed before each administration. For solutions, ensure the drug remains fully dissolved.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueSpeciesReference
Oral Bioavailability~40%Mouse[1]
Plasma Half-life (t1/2)1.8 hoursMouse[1]
Systemic Clearance46 mL/min/kgMouse[1]
Volume of Distribution1.5 L/kgMouse[1]

Table 2: Example Formulations for In Vivo Oral Administration of this compound

Formulation ComponentsPurposeNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSolutionA common co-solvent system to improve solubility.
10% DMSO, 90% Corn OilSolution/SuspensionA lipid-based formulation that can enhance absorption of lipophilic compounds.
Carboxymethyl cellulose (B213188) (CMC)-based suspensionSuspensionA simple suspension. May require optimization for consistent results.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

  • Objective: To prepare a solution of this compound for oral administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a separate tube, mix the required volumes of PEG300, Tween-80, and saline.

    • Slowly add the this compound stock solution to the co-solvent mixture while vortexing to ensure complete dissolution.

    • The final formulation should be a clear solution. Prepare fresh daily.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

  • Objective: To determine the oral bioavailability of a this compound formulation.

  • Procedure:

    • Animal Groups: Divide mice into two groups: one for intravenous (IV) administration and one for oral (PO) administration.

    • Dosing:

      • IV Group: Administer a known dose of this compound in a suitable IV formulation (e.g., dissolved in a vehicle compatible with IV injection).

      • PO Group: Administer the test formulation of this compound via oral gavage.

    • Blood Sampling: Collect blood samples at multiple time points after dosing from both groups (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate the Area Under the Curve (AUC) for both the IV and PO groups. The oral bioavailability (F%) is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Permeability VEGFR2->Permeability SU14813 This compound SU14813->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Paxillin Paxillin FAK->Paxillin MEK MEK Raf->MEK Survival Survival mTOR->Survival Migration Migration Paxillin->Migration ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: this compound inhibits the VEGFR2 signaling pathway.

PDGFRB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB PI3K PI3K PDGFRB->PI3K RasGAP RasGAP PDGFRB->RasGAP Shc Shc PDGFRB->Shc SU14813 This compound SU14813->PDGFRB Inhibits Akt Akt PI3K->Akt Ras Ras RasGAP->Ras Grb2 Grb2 Shc->Grb2 mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Sos Sos Grb2->Sos Cell_Growth Cell Growth mTOR->Cell_Growth MEK MEK Raf->MEK Sos->Ras ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: this compound inhibits the PDGFRβ signaling pathway.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome formulation Formulation Development dosing Oral Dosing formulation->dosing animal_prep Animal Acclimation animal_prep->dosing sampling Blood Sampling dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability Determine Oral Bioavailability pk_analysis->bioavailability

Caption: Workflow for an in vivo oral bioavailability study.

References

Technical Support Center: (Z)-SU14813 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to improve the therapeutic index of (Z)-SU14813 in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] Its mechanism of action involves binding to and inhibiting several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[3][4] By blocking the activity of these kinases, SU14813 can inhibit downstream signaling pathways, leading to reduced cell proliferation and survival.[3][5]

Q2: What are the specific molecular targets of this compound? A2: SU14813 potently inhibits multiple split kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β), KIT (stem cell factor receptor), and FMS-like tyrosine kinase 3 (FLT3).[3][4][6] Its profile is similar to the approved drug sunitinib, as it was identified from the same chemical library.[3][4][6]

Q3: What is the scientific rationale for using SU14813 in a combination therapy? A3: The rationale is based on targeting multiple oncogenic pathways simultaneously to achieve a synergistic or additive antitumor effect.[6] Most cancers involve multiple aberrant signaling pathways.[3][4] Combining a multi-targeted agent like SU14813 with conventional chemotherapeutics (e.g., docetaxel) or other targeted agents can enhance efficacy, overcome drug resistance, and potentially allow for the use of lower, less toxic doses of each agent.[1][3][6]

Q4: How is the "therapeutic index" defined in the context of these experiments? A4: The therapeutic index (or therapeutic window) is a quantitative measure of a drug's safety. It compares the dose that produces a therapeutic effect (efficacy) to the dose that produces toxicity. In preclinical research, this is often the ratio between the toxic dose in 50% of subjects (TD50) and the effective dose in 50% of subjects (ED50). For combination therapies, the goal is to find a dosing regimen where the combined efficacy is significantly increased without a proportional increase in toxicity, thereby widening the therapeutic window.

Troubleshooting Guide

Problem 1: High or unexpected toxicity is observed in our in vivo animal models with an SU14813 combination.

Potential Cause Suggested Solution
Overlapping Toxicities The combination partner may have a similar toxicity profile to SU14813 (e.g., cardiovascular, hematological). Review the known side effects of both agents.
Pharmacokinetic (PK) Interaction One agent may be altering the metabolism or clearance of the other, leading to higher-than-expected plasma concentrations. Conduct a PK study to assess drug levels of both agents when administered alone versus in combination.[1]
Inappropriate Dosing Schedule Concurrent administration may be more toxic than staggered or sequential dosing. Design a study to test different dosing schedules (e.g., administer SU14813 for one week, followed by the combination partner, or administer on alternate days).
Formulation/Solubility Issues Poor solubility can lead to inconsistent absorption and variable exposure, with some animals receiving a toxic dose. Ensure the compound is fully dissolved. Test different formulations; for example, SU14813 can be formulated in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Dose Too High The starting dose for the combination may be too high. Perform a dose de-escalation study, starting with lower doses of one or both agents to identify a maximum tolerated dose (MTD) for the combination.[7]

Problem 2: The SU14813 combination does not show a synergistic or additive effect in our in vitro assays.

Potential Cause Suggested Solution
Incorrect Cell Line Model The chosen cell line may not express the targets of SU14813 (VEGFR, PDGFR, KIT, FLT3) or may not be dependent on these pathways for survival. Confirm target expression using Western Blot or qPCR. Select cell lines known to be driven by the targeted pathways.[6]
Drug Resistance Mechanisms The cells may have intrinsic or acquired resistance, such as activation of alternative bypass signaling pathways (e.g., c-Met, AXL) or mutations in downstream effectors like KRAS.[8][9] Perform a pathway analysis to investigate potential resistance mechanisms.
Suboptimal Concentration Range The concentrations tested may be too high, masking any synergistic effects (i.e., you are already at the top of the dose-response curve for each single agent). Test a wider range of concentrations, particularly below the IC50 of each drug, and use synergy software (e.g., CompuSyn) to calculate a Combination Index (CI).
Assay Timing and Duration The endpoint measurement may be at a time point that does not capture the synergistic interaction. Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal incubation time.

Problem 3: We are observing inconsistent tumor growth inhibition in our in vivo xenograft studies.

Potential Cause Suggested Solution
Variability in Drug Administration Inaccurate dosing due to gavage error or leakage can lead to inconsistent results. Ensure all technicians are properly trained. Consider alternative routes if oral gavage proves too variable.
Inconsistent Tumor Engraftment Variability in the initial tumor size or implantation site can affect growth rates. Ensure initial tumor volumes are as uniform as possible across all groups before starting treatment.[7]
Pharmacodynamic (PD) Target Inhibition The administered dose may not be sufficient to consistently inhibit the target in the tumor tissue. The plasma concentration required for in vivo target inhibition is estimated to be 100-200 ng/mL.[3][4][5] Collect satellite tumors at various time points post-dosing to analyze target phosphorylation levels via Western Blot or IHC.
Animal Health Underlying health issues in study animals can impact tumor growth and response to therapy. Monitor animal health closely and exclude any unhealthy animals from the study.[7]

Data Presentation: this compound Inhibitory Profile

Table 1: In Vitro Biochemical and Cellular IC50 Values for this compound IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

TargetAssay TypeIC50 (nM)Reference
VEGFR1Biochemical2[5][10]
VEGFR2Biochemical50[5][10]
PDGFRβBiochemical4[5][10]
KITBiochemical15[5][10]
FLT3Biochemical2-50 (range)[6]
VEGFR-2 PhosphorylationCellular5.2[5]
PDGFR-β PhosphorylationCellular9.9[5]
KIT PhosphorylationCellular11.2[5]
VEGF-stimulated HUVEC SurvivalCellular6.8

Table 2: Example of In Vivo Antitumor Efficacy of SU14813 Monotherapy Data from a study using a murine Lewis Lung Carcinoma (LLC) model, which is resistant to docetaxel.

Dose (mg/kg, BID)Tumor Growth Inhibition (%)Reference
1025[6]
4048[6]
8055[6]
12063[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x stock concentration of SU14813 and the combination agent in culture medium. Perform serial dilutions to create a dose-response matrix.

  • Treatment: Remove the old medium from the cells and add the drug-containing medium. Include wells for untreated controls and single-agent controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software to determine IC50 values and calculate the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot for RTK Phosphorylation

  • Cell Treatment: Plate cells and grow until they reach 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Inhibition: Pre-treat the cells with various concentrations of SU14813 for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-p-VEGFR2). Wash, then incubate with an HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imaging system.

  • Analysis: Re-probe the membrane with an antibody for the total form of the RTK and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to quantify the level of inhibition.

Visualizations

SU14813_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS KIT KIT KIT->PI3K KIT->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: SU14813 inhibits key RTKs, blocking downstream PI3K/AKT and MAPK pathways.

Workflow_Optimization start Start: Hypothesis for Combination in_vitro 1. In Vitro Synergy Screening (Dose-response matrix, CI calculation) start->in_vitro formulation 2. Formulation & Solubility Testing (Ensure stability and consistency) in_vitro->formulation mtd_study 3. In Vivo MTD Study (Determine max tolerated dose of combo) formulation->mtd_study efficacy_study 4. Combination Efficacy Study (Xenograft model, compare vs. single agents) mtd_study->efficacy_study pk_pd 5. PK/PD Analysis (Assess drug exposure & target inhibition) efficacy_study->pk_pd analysis 6. Data Analysis & Interpretation (Evaluate therapeutic index) pk_pd->analysis decision Refine or Advance? analysis->decision stop Stop/Re-evaluate decision->stop No Improvement advance Advance to Further Studies decision->advance Improved Index

Caption: Experimental workflow for optimizing an SU14813 combination therapy.

Dose_Adjustment_Logic start Start: Assess Efficacy & Toxicity in Combination Cohort toxicity_check Is Toxicity Acceptable? start->toxicity_check reduce_dose Action: Reduce Dose of one or both agents toxicity_check->reduce_dose No efficacy_check Is Efficacy Optimal? toxicity_check->efficacy_check Yes reassess_mtd Re-establish MTD for the combination reduce_dose->reassess_mtd maintain_dose Action: Maintain Dose (Optimal Therapeutic Window) efficacy_check->maintain_dose Yes increase_dose Action: Cautiously Escalate Dose (If below established MTD) efficacy_check->increase_dose No

Caption: Decision tree for dose adjustments based on efficacy and toxicity data.

References

Technical Support Center: Investigating Potential Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when investigating potential off-target effects of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of kinase inhibitors and why are they a significant concern?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target.[1][2] For kinase inhibitors, which frequently target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[1][2][3][4] These unintended interactions are a major concern because they can lead to the modulation of other signaling pathways, resulting in misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2]

Q2: My experimental results, such as cell viability or apoptosis, are inconsistent with the known function of the intended target kinase. Could this be due to off-target effects?

A2: Yes, observing a phenotype that doesn't align with the known function of the primary target is a strong indicator of potential off-target activity.[2][5] While many kinase inhibitors are designed for high selectivity, they can still interact with other kinases or cellular proteins, particularly at higher concentrations.[2] This can lead to a variety of confounding effects, such as unexpected toxicity or paradoxical pathway activation.[3][5]

Q3: How can I distinguish between on-target and off-target effects in my cellular assays?

A3: Several experimental strategies can help differentiate between on-target and off-target effects:

  • Use a Structurally Unrelated Inhibitor: Treat cells with a structurally different inhibitor that targets the same primary kinase.[1][6] If the same phenotype is observed, it is more likely to be a genuine on-target effect.[1]

  • Rescue Experiments: A gold-standard method is to perform a rescue experiment where a drug-resistant mutant of the intended target kinase is overexpressed.[5][6] If the inhibitor-induced phenotype is reversed, it strongly supports an on-target mechanism.[5][6]

  • CRISPR/Cas9 or siRNA/shRNA: Utilize genetic approaches like CRISPR-Cas9 or RNA interference to knock out or knock down the intended target.[5][6] This provides definitive evidence for on-target versus off-target effects.[5]

  • Dose-Response Analysis: Conduct a full dose-response curve to identify the optimal concentration range.[1][6] Using the lowest concentration that produces the desired on-target effect can help minimize off-target interactions.[1]

Q4: What is the importance of IC50 and Ki values in determining inhibitor selectivity?

A4: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are quantitative measures of a compound's potency against a specific kinase.[1][7] A lower value indicates higher potency.[1][7] By comparing the IC50 or Ki for the intended target to those of other kinases, you can assess selectivity. A significant difference (typically greater than 100-fold) suggests good selectivity.[7] If the inhibitor affects other kinases with similar potencies to the primary target, off-target effects are more likely.[7]

Q5: Can off-target effects ever be beneficial?

A5: While often considered detrimental, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[8][9] However, it is critical to identify and characterize these off-target interactions to fully understand the compound's mechanism of action.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution & Rationale
Unexpectedly high cytotoxicity at effective concentrations Off-target inhibition of a kinase essential for cell survival.1. Perform a kinome-wide selectivity screen: This will identify unintended kinase targets.[2] 2. Compare cytotoxic IC50 with on-target IC50: A large discrepancy suggests off-target toxicity.[2] 3. Test a structurally distinct inhibitor of the same target: If cytotoxicity persists with a different chemical scaffold, it may indicate an on-target effect.[2]
Inconsistent phenotypic results across different cell lines Cell line-specific expression of off-target kinases.1. Characterize the kinome of your cell lines: Use proteomics or transcriptomics to determine if an off-target is highly expressed in the sensitive cell line.[2] 2. Validate on-target engagement in each cell line: Use methods like Western blot for a downstream substrate to confirm the inhibitor is active on its intended target in all systems.[2]
Lack of expected phenotype despite confirmed target inhibition 1. Activation of compensatory signaling pathways.[7] 2. The inhibitor affects a non-kinase protein.[5]1. Analyze changes in phosphorylation of key nodes in related signaling pathways: Use phospho-specific antibodies or mass spectrometry.[5][7] Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.[7] 2. Perform a target deconvolution study: Use methods like chemical proteomics or thermal shift assays to identify non-kinase binding partners.[5]
Discrepancy between biochemical and cell-based assay results 1. High intracellular ATP concentrations outcompete the inhibitor.[5] 2. Poor cell permeability of the inhibitor.[5] 3. The inhibitor is a substrate for cellular efflux pumps.[5] 4. The target kinase is not expressed or is inactive in the cell line.[5]1. Titrate the inhibitor concentration in cell-based assays: Correlate the phenotypic response with the degree of target inhibition.[5] 2. Assess the inhibitor's physicochemical properties: Consider chemical modifications to improve permeability.[5] 3. Verify target expression and activity: Use Western blotting or a similar technique to confirm the target is present and active in your cell model.[5]

Quantitative Data Summary

The following table provides hypothetical data for a novel kinase inhibitor, "Compound X," to illustrate a typical kinase selectivity profile. IC50 values represent the concentration of the inhibitor required to reduce a kinase's activity by 50%.

Kinase Target Compound X (IC50 in nM) Interpretation
Primary Target Kinase A 15High potency against the intended target.
Off-Target Kinase B 85Moderate activity, potential for off-target effects.
Off-Target Kinase C >10,000Good selectivity against this kinase.
Off-Target Kinase D 45Significant activity, high likelihood of off-target effects where this kinase is active.
Off-Target Kinase E 8,500Good selectivity against this kinase.

Interpretation: Compound X demonstrates high potency for its primary target. However, it also shows significant activity against Off-Target Kinase D and moderate activity against Off-Target Kinase B.[7] This suggests that at concentrations effective for inhibiting the primary target, off-target effects mediated by kinases B and D are possible.[7] The compound shows good selectivity against Off-Target Kinases C and E.[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling via Competitive Binding Assay

This protocol outlines a general workflow for assessing the binding affinity of an inhibitor across a panel of kinases.

1. Compound Preparation:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions to create a range of concentrations for testing.[6]

2. Assay Procedure:

  • Incubate the kinase, a substrate, ATP (at or near the Km for each kinase), and the test compound at various concentrations.[6]
  • Initiate the kinase reaction.
  • After a defined incubation period, stop the reaction.
  • Quantify the amount of phosphorylated substrate.[6] The signal is inversely proportional to the inhibitor's binding affinity.

3. Data Analysis:

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.

1. Cell Treatment:

  • Culture cells to an appropriate density.
  • Treat cells with various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[1]

2. Heating Step:

  • Harvest and wash the cells.
  • Resuspend the cells in a buffer containing protease inhibitors.
  • Aliquot the cell suspension and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[1]

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.[1]
  • Separate the soluble and precipitated protein fractions by centrifugation.
  • Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

4. Data Analysis:

  • Plot the amount of soluble target protein against the temperature for both inhibitor-treated and control samples.
  • A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis Kinase_Profiling Kinase Selectivity Profiling (>400 Kinases) IC50_Determination IC50 Determination for Top Hits Kinase_Profiling->IC50_Determination Identify initial off-targets Cell_Assay Phenotypic Cell-Based Assay (e.g., Viability, Apoptosis) Kinase_Profiling->Cell_Assay Guide concentration selection Rescue_Experiment Rescue Experiment with Resistant Mutant IC50_Determination->Rescue_Experiment Inform potential off-targets to consider CETSA Cellular Thermal Shift Assay (CETSA) Cell_Assay->CETSA Unexpected Phenotype CETSA->Rescue_Experiment Confirm On-Target Engagement

Caption: Workflow for investigating kinase inhibitor off-target effects.

signaling_pathway Inhibitor Inhibitor Target_Kinase Target_Kinase Inhibitor->Target_Kinase On-Target Inhibition Off_Target_Kinase Off_Target_Kinase Inhibitor->Off_Target_Kinase Off-Target Inhibition Downstream_Effector_1 On-Target Downstream Effector Target_Kinase->Downstream_Effector_1 Downstream_Effector_2 Off-Target Downstream Effector Off_Target_Kinase->Downstream_Effector_2 Phenotype_1 Expected On-Target Phenotype Downstream_Effector_1->Phenotype_1 Phenotype_2 Unexpected Off-Target Phenotype Downstream_Effector_2->Phenotype_2

Caption: On-target versus off-target signaling pathways of a kinase inhibitor.

logical_relationship cluster_validation Validation Strategy Phenotype Observed Phenotype Rescue Rescue with Resistant Mutant? Phenotype->Rescue Structurally_Different Same Phenotype with Structurally Different Inhibitor? Rescue->Structurally_Different No On_Target Likely On-Target Rescue->On_Target Yes Structurally_Different->On_Target Yes Off_Target Likely Off-Target Structurally_Different->Off_Target No

Caption: Decision tree for validating on-target vs. off-target effects.

References

Validation & Comparative

A Comparative Analysis of (Z)-SU14813 and Sunitinib in Preclinical Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of two multi-targeted tyrosine kinase inhibitors, (Z)-SU14813 and sunitinib (B231), in the context of renal cell carcinoma (RCC). While both compounds share a similar structural backbone and mechanism of action, this document synthesizes available experimental data to highlight their respective potencies and anti-tumor activities. It is important to note that the data presented here are compiled from separate studies, as direct head-to-head comparative preclinical trials in RCC models are not extensively published.

Introduction and Mechanism of Action

This compound and sunitinib are orally bioavailable, small-molecule inhibitors of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation.[1] Sunitinib is an FDA-approved first-line treatment for metastatic renal cell carcinoma (mRCC).[2] this compound, a structurally similar compound, has demonstrated potent anti-angiogenic and anti-tumor effects in preclinical studies.[1][3]

Both molecules exert their therapeutic effects by targeting split-kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1][4][5][6] By inhibiting these receptors, they disrupt downstream signaling pathways, leading to the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with nutrients—and direct suppression of tumor cell growth. The "(Z)" designation in this compound refers to the geometric isomerism at the exocyclic double bond, which is the thermodynamically stable and biologically active conformation.[1][7] Sunitinib also exists as Z and E isomers, with the Z-isomer being the active form.[8]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the inhibitory activity and anti-tumor efficacy of this compound and sunitinib from preclinical studies.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentrations (IC50) of this compound and sunitinib against key RTKs. Lower values indicate greater potency.

Target KinaseThis compound IC50 (nM)Sunitinib IC50 (nM)
VEGFR-12[4][5][6]Data not available in a comparable format
VEGFR-250[4][5][6]Data not available in a comparable format
PDGFR-β4[4][5][6]Data not available in a comparable format
KIT15[4][5][6]Data not available in a comparable format
Table 2: In Vitro Cellular Activity

This table shows the cellular IC50 values for the inhibition of ligand-induced receptor phosphorylation.

Cell Line & TargetThis compound Cellular IC50 (nM)
Porcine Aorta Endothelial Cells (VEGFR-2)5.2
Porcine Aorta Endothelial Cells (PDGFR-β)9.9
Porcine Aorta Endothelial Cells (KIT)11.2

Note: Comparable cellular IC50 data for sunitinib in the same cell lines and experimental conditions were not found in the initial search results.

Table 3: In Vivo Anti-Tumor Efficacy in RCC Xenograft Models

This table summarizes the effects of this compound and sunitinib on tumor growth in mouse xenograft models of human renal cell carcinoma.

RCC ModelCompoundDosing ScheduleOutcome
786-OThis compoundDetails on dosing for this specific model are not fully specified in the available literature but efficacy was demonstrated.Efficacious in inhibiting tumor growth.[1]
Multiple RCC XenograftsSunitinib40-80 mg/kg, daily oral gavageSignificant tumor growth inhibition, stabilization, or regression.[9]

Signaling Pathways and Experimental Workflow

Signaling Pathway Targeted by this compound and Sunitinib

The diagram below illustrates the primary signaling pathways inhibited by both this compound and sunitinib. By blocking VEGFR and PDGFR, these inhibitors prevent the activation of downstream cascades like the PI3K/AKT/mTOR and Ras/MEK/ERK pathways, which are critical for endothelial and tumor cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling VEGFR VEGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras SU14813 This compound SU14813->VEGFR SU14813->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Migration mTOR->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Targeted Signaling Pathways.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for assessing the anti-tumor efficacy of a tyrosine kinase inhibitor in a renal cell carcinoma xenograft model.

G cluster_workflow Xenograft Model Workflow start RCC Cell Line (e.g., 786-O) implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Daily Oral Gavage: - Vehicle Control - this compound or Sunitinib randomize->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Endpoint: - Tumor Growth Delay - Tumor Regression monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis (e.g., Western Blot for p-VEGFR) endpoint->analysis

Caption: In Vivo Xenograft Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the preclinical evaluation of this compound and sunitinib.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.

  • Methodology:

    • Recombinant kinase domains (e.g., VEGFR-2, PDGFR-β) are incubated with a specific peptide substrate and ATP in a reaction buffer.

    • The compound of interest, dissolved in DMSO, is added at various concentrations.

    • The kinase reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using an ELISA-based method or radioisotope labeling (³³P-ATP).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phosphorylation Assays
  • Objective: To measure the ability of the compound to inhibit receptor phosphorylation within a cellular context.

  • Methodology:

    • Cells engineered to overexpress a target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) are cultured to sub-confluency.

    • Cells are serum-starved for a period (e.g., 24 hours) to reduce basal receptor activation.

    • The cells are pre-incubated with varying concentrations of the inhibitor for 1-2 hours.

    • The specific ligand (e.g., VEGF) is added to stimulate receptor phosphorylation for a short period (e.g., 5-10 minutes).

    • Cells are lysed, and protein concentrations are determined.

    • Receptor phosphorylation is assessed by Western blotting or ELISA using antibodies specific to the phosphorylated form of the receptor.

    • IC50 values are determined by quantifying the reduction in the phosphorylated receptor signal relative to the total receptor amount.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Human RCC cells (e.g., 786-O) are cultured, harvested, and suspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Mice are randomized into control and treatment groups.

    • The compound, formulated in a vehicle (e.g., corn oil), is administered orally via gavage at a specified dose and schedule (e.g., 40 mg/kg, once daily). The control group receives the vehicle only.

    • Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., Volume = (length x width²)/2). Body weight is also monitored as a measure of toxicity.

    • The study concludes when tumors in the control group reach a specified size or based on a predetermined time course.

    • Efficacy is evaluated based on tumor growth inhibition or regression compared to the control group. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., to assess target inhibition in the tumor tissue).

Conclusion

Both this compound and sunitinib are potent, multi-targeted tyrosine kinase inhibitors with significant anti-angiogenic and anti-tumor properties relevant to the treatment of renal cell carcinoma. The available preclinical data for this compound indicates strong inhibitory activity against key RTKs implicated in RCC pathogenesis, with demonstrated efficacy in an RCC xenograft model. Sunitinib, as a clinically approved agent, has a more extensive body of evidence supporting its efficacy in a wide range of preclinical models and in patients.

References

(Z)-SU14813 in the Landscape of VEGFR Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of oncology drug discovery, the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling remains a cornerstone of anti-angiogenic therapy. Among the numerous small molecule inhibitors developed, (Z)-SU14813 has demonstrated potent multi-targeted kinase inhibition. This guide provides a comparative analysis of this compound against other prominent VEGFR inhibitors such as Sunitinib, Sorafenib, Pazopanib, and Axitinib, supported by preclinical experimental data.

Mechanism of Action: Targeting Angiogenesis at its Source

VEGF and its receptors, particularly VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. VEGFR inhibitors typically act as ATP-competitive antagonists of the intracellular tyrosine kinase domain of the receptor. By blocking the phosphorylation and subsequent activation of VEGFR, these inhibitors effectively shut down downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

This compound is a multi-targeted receptor tyrosine kinase inhibitor that, in addition to VEGFRs, also potently inhibits other kinases involved in tumor progression, including platelet-derived growth factor receptor (PDGFR) and Kit.[1][2][3] This broader inhibitory profile may offer advantages in targeting multiple oncogenic pathways simultaneously.

Quantitative Analysis of In Vitro Kinase Inhibition

The potency of VEGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and other selected VEGFR inhibitors against key receptor tyrosine kinases.

InhibitorVEGFR-1 (Flt-1) IC50 (nM)VEGFR-2 (KDR) IC50 (nM)PDGFRβ IC50 (nM)Kit IC50 (nM)
This compound 2[2]50[2]4[2]15[2]
Sunitinib -80[2]2[2]-
Sorafenib -90[2]57[2]68[2]
Pazopanib 10[2]30[2]84[2]74[2]
Axitinib 0.1[2]0.2[2]1.6[2]1.7[2]

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Activity and In Vivo Efficacy

Beyond biochemical assays, the cellular activity of these inhibitors is crucial for their therapeutic potential. This compound has been shown to inhibit the phosphorylation of VEGFR-2, PDGFR-β, and KIT in cellular assays with IC50 values of 5.2 nM, 9.9 nM, and 11.2 nM, respectively.[2]

In preclinical xenograft models, this compound has demonstrated broad and potent antitumor activity, leading to tumor regression and growth arrest in various human tumor cell line-derived xenografts.[4]

Pharmacokinetic Profile

A comparative summary of the preclinical pharmacokinetic parameters of these inhibitors in mice provides insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

InhibitorBioavailability (%)Half-life (t½) (hours)
This compound ~40[1]1.8[1]
Sunitinib --
Sorafenib --
Pazopanib --
Axitinib --

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This assay determines the in vitro inhibitory activity of a compound against a purified kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the kinase, substrate, and test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the amount of ADP generated and thus inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6]

Cellular Receptor Phosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a target receptor in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

  • Cell culture medium and supplements

  • VEGF-A

  • Test compound (dissolved in DMSO)

  • Lysis buffer

  • Antibodies against phosphorylated and total VEGFR-2

  • Western blotting or ELISA reagents

Procedure:

  • Culture cells to near confluence and then serum-starve to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound.

  • Stimulate the cells with VEGF-A to induce VEGFR-2 phosphorylation.

  • Lyse the cells and quantify the levels of phosphorylated and total VEGFR-2 using Western blotting or ELISA.

  • Determine the IC50 value by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.[7][8]

In Vivo Xenograft Tumor Model (General Protocol)

This model assesses the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish and reach a predetermined size.

  • Randomize mice into treatment and control groups.

  • Administer the test compound or vehicle control according to the desired dosing schedule and route.

  • Measure tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Evaluate the anti-tumor efficacy based on tumor growth inhibition.[1][9]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR signaling pathway and a typical experimental workflow for evaluating VEGFR inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 PLCg PLCγ P2->PLCg PI3K PI3K P3->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Kinase Assay Cellular Cellular Phosphorylation Assay Biochemical->Cellular Confirms Cellular Target Engagement Proliferation Cell Proliferation Assay Cellular->Proliferation Links to Functional Outcome Xenograft Xenograft Tumor Model Proliferation->Xenograft Predicts In Vivo Efficacy PK Pharmacokinetic Analysis Xenograft->PK Correlates Efficacy with Exposure

References

Cross-Validation of (Z)-SU14813 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the preclinical activity of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. By objectively comparing its performance with key alternatives and presenting supporting experimental data, this guide aims to facilitate informed decisions in drug discovery and development.

This compound is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action, targeting key pathways in angiogenesis and tumor cell proliferation, positions it as a compound of interest for cancer therapy. This guide synthesizes available preclinical data from various laboratory settings to offer a comparative analysis of its efficacy alongside established RTK inhibitors such as sunitinib, sorafenib, and axitinib.

Executive Summary of Comparative Efficacy

This compound demonstrates potent in vitro and in vivo anti-tumor activity, comparable to its structurally similar analogue, sunitinib.[3] Both compounds exhibit a broad spectrum of kinase inhibition, targeting VEGFRs, PDGFRs, KIT, and FLT3. In preclinical models, SU14813 has shown efficacy in a range of solid tumors and hematological malignancies.[1][2] When compared to more selective VEGFR inhibitors like axitinib, SU14813 offers the potential for broader anti-tumor activity by simultaneously targeting multiple oncogenic pathways. However, this multi-targeted approach may also present a different safety profile. Sorafenib, another multi-kinase inhibitor, shares some targets with SU14813 but has a distinct inhibition profile. The following sections provide a detailed breakdown of the available data.

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their primary kinase targets as reported in preclinical studies. This data provides a quantitative comparison of their potency in a cell-free setting.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Axitinib IC50 (nM)
VEGFR12[4][5]80260.1
VEGFR250[4][5]2900.2
VEGFR3-7200.1-0.3
PDGFRβ4[4][5]2571.6
KIT15[4][5]1581.7
FLT3-133-
B-RAF--22-
c-RAF--6-

Data Presentation: Cellular Activity

This table presents the cellular IC50 values, reflecting the concentration of the inhibitor required to inhibit the activity of the target kinase within a cellular environment or to inhibit cell proliferation.

Cell Line/AssayThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Axitinib IC50 (nM)
PAE-VEGFR2 (phosphorylation)5.2[5]---
PAE-PDGFRβ (phosphorylation)9.9[5]---
PAE-KIT (phosphorylation)11.2[5]---
U-118MG (glioblastoma, growth)50-100[5]---
HUVEC (endothelial cells, proliferation)---~300
MGG8 (glioblastoma stem cells)60---
Caki-1 (renal cell carcinoma, proliferation)-~2000--
HK-2 (non-tumoral kidney, proliferation)->2000--

Note: PAE refers to Porcine Aortic Endothelial cells engineered to overexpress the specified receptor. HUVEC refers to Human Umbilical Vein Endothelial Cells.

In Vivo Efficacy: A Comparative Overview

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of drug candidates in a living organism. The following is a summary of the in vivo efficacy of this compound and its comparators in various cancer models.

This compound:

  • Renal Cell Carcinoma (786-O xenograft): Demonstrated tumor regression.[1]

  • Acute Myeloid Leukemia (MV4;11 xenograft): Showed tumor regression.[1]

  • Colon Cancer (Colo205 xenograft): Resulted in tumor growth arrest.[1]

  • Glioblastoma (C6 xenograft): Led to a delay in tumor growth.[1]

Sunitinib:

  • Renal Cell Carcinoma: Established as a standard of care, showing significant efficacy in preclinical models and clinical trials.[6][7]

  • Gastrointestinal Stromal Tumors (GIST): Effective in imatinib-resistant GIST preclinical models and approved for second-line therapy.[8][9]

Sorafenib:

  • Hepatocellular Carcinoma (HCC): Showed inhibition of tumor growth and induction of apoptosis in HCC xenografts.[10][11] It is a standard treatment for advanced HCC.

  • Renal Cell Carcinoma: Demonstrated anti-tumor activity in preclinical models.[12]

Axitinib:

  • Renal Cell Carcinoma: Potent anti-tumor activity in preclinical models, leading to its approval for advanced RCC.[13][14]

  • Glioblastoma: Showed anti-tumor and anti-angiogenic effects in intracranial U87 glioma models.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation KIT KIT Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking key signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Phos Cellular Receptor Phosphorylation Assay Kinase_Assay->Cell_Phos Cell_Prolif Cell Proliferation Assay (e.g., MTT) Cell_Phos->Cell_Prolif Xenograft Xenograft Model (Tumor Growth Inhibition) Cell_Prolif->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PK_PD Tox_Assess Toxicity Assessment Xenograft->Tox_Assess Efficacy_Eval Efficacy Evaluation (Tumor Regression/Stasis) PK_PD->Efficacy_Eval

Caption: A typical preclinical workflow for evaluating a tyrosine kinase inhibitor like this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of this compound and similar kinase inhibitors.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • General Procedure:

    • Recombinant kinase enzymes (e.g., VEGFR, PDGFR, KIT) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • The test compound (this compound or comparators) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radiolabeled phosphate (B84403) from ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cellular Receptor Phosphorylation Assays
  • Objective: To assess the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

  • General Procedure:

    • Cells expressing the target receptor (either endogenously or through transfection, e.g., PAE cells) are cultured.

    • The cells are serum-starved to reduce basal receptor activation.

    • The cells are pre-incubated with various concentrations of the test compound.

    • The specific ligand for the receptor (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor phosphorylation.

    • The cells are lysed, and the total protein is extracted.

    • The level of phosphorylated receptor is determined using techniques such as Western blotting or ELISA with phospho-specific antibodies.

    • The results are normalized to the total amount of the receptor protein.

Cell Proliferation Assays (e.g., MTT Assay)
  • Objective: To measure the effect of a compound on the growth and viability of cancer cell lines.

  • General Procedure:

    • Cancer cells are seeded in multi-well plates and allowed to adhere.

    • The cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cell growth inhibition are determined.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of a compound in a living animal model.

  • General Procedure:

    • Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group, typically orally or via injection, following a specific dosing schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • The body weight and general health of the mice are monitored to assess toxicity.

    • At the end of the study, the tumors may be excised for further analysis (e.g., histology, biomarker analysis).

    • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Conclusion

The available preclinical data indicate that this compound is a potent multi-targeted RTK inhibitor with a similar target profile and in vitro/in vivo activity to sunitinib. Its broad spectrum of inhibition against key drivers of tumor growth and angiogenesis makes it a valuable tool for cancer research. However, a notable limitation in the current body of literature is the lack of extensive cross-validation of its activity from multiple independent laboratories. Further studies from diverse research settings are warranted to fully elucidate its therapeutic potential and to provide a more robust comparison with other approved multi-kinase inhibitors. This guide serves as a foundational resource for researchers interested in the continued investigation of this compound and its role in cancer therapy.

References

Comparative Analysis of (Z)-SU14813 and Sorafenib in the Inhibition of PDGFR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Z)-SU14813 and sorafenib (B1663141), focusing on their inhibitory effects on Platelet-Derived Growth Factor Receptor (PDGFR) signaling. The following sections detail their respective potencies, target specificities, and the experimental methodologies used for their evaluation.

This compound and sorafenib are both multi-kinase inhibitors that have demonstrated significant effects on PDGFR signaling, a crucial pathway in angiogenesis and tumor cell proliferation. While both compounds target PDGFRβ, their inhibitory profiles across a range of other kinases exhibit notable differences, influencing their overall biological activities.

Data Presentation: Head-to-Head Comparison

The inhibitory activities of this compound and sorafenib have been quantified through various in vitro kinase assays and cellular assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.

Target KinaseThis compound IC50 (nM)Sorafenib IC50 (nM)
PDGFRβ 4 57
VEGFR1226
VEGFR25090
VEGFR3-20
c-Kit1568
Flt-3-59
Raf-1-6
B-Raf-22
B-Raf (V600E)-38

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values from the cited literature.

Mechanism of Action and Signaling Pathway Inhibition

Both this compound and sorafenib are ATP-competitive inhibitors that bind to the kinase domain of their target receptors, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The PDGFR signaling pathway, upon activation by its ligand PDGF, triggers a cascade of intracellular events including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell proliferation, survival, and migration. By inhibiting PDGFR phosphorylation, both compounds effectively block these downstream signals.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds & Activates PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->PDGFR Inhibits Sorafenib Sorafenib Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

PDGFR signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of this compound and sorafenib.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.

  • Reagents and Materials:

    • Recombinant human PDGFRβ kinase domain.

    • Poly(Glu, Tyr) 4:1 as a generic substrate.

    • ATP (Adenosine triphosphate).

    • This compound and sorafenib dissolved in DMSO.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • ADP-Glo™ Kinase Assay kit for detection.

  • Procedure:

    • Prepare serial dilutions of the inhibitors in kinase buffer.

    • In a 384-well plate, add 1 µl of inhibitor solution or DMSO (vehicle control).

    • Add 2 µl of a solution containing the PDGFRβ enzyme.

    • Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitors to block PDGFR phosphorylation within a cellular context.

  • Cell Culture and Treatment:

    • Culture cells expressing PDGFRβ (e.g., NIH 3T3 cells overexpressing PDGFRβ) to 70-80% confluency.

    • Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or sorafenib for 1-2 hours.

    • Stimulate the cells with a specific ligand, such as PDGF-BB (e.g., 10 ng/mL), for a short period (e.g., 5-10 minutes) to induce PDGFR phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-PDGFRβ overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total PDGFRβ as a loading control.

    • Quantify the band intensities to determine the inhibition of phosphorylation.

Cell Viability Assay

This assay measures the effect of the inhibitors on the proliferation and survival of cells that are dependent on PDGFR signaling.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., Ba/F3 cells expressing an activating PDGFRβ mutant) in a 96-well plate at a predetermined density.

    • Allow the cells to attach overnight.

    • Treat the cells with a range of concentrations of this compound or sorafenib.

  • Incubation:

    • Incubate the cells for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Assess cell viability using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

    • For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Phospho_Assay Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Phospho_Assay Confirm Cellular Activity Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Phospho_Assay->Viability_Assay Assess Functional Outcome Xenograft Tumor Xenograft Models Viability_Assay->Xenograft Evaluate In Vivo Efficacy start Select Inhibitors: This compound & Sorafenib start->Kinase_Assay

Typical workflow for comparing tyrosine kinase inhibitors.

Conclusion

Both this compound and sorafenib are potent inhibitors of PDGFR signaling, with this compound demonstrating greater potency against PDGFRβ in biochemical assays. However, sorafenib's broader inhibitory profile, which includes the Raf kinases, may offer a different spectrum of anti-cancer activity. The choice between these inhibitors for research or therapeutic development will depend on the specific biological context and the desired target selectivity. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and other kinase inhibitors.

A Comparative Guide to Orthogonal Methods for Validating the Mechanism of Action of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal experimental methods to validate the mechanism of action of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The validation of a kinase inhibitor's activity requires a multifaceted approach to ensure that the observed effects are genuinely due to the inhibition of the intended target and to provide a comprehensive understanding of the inhibitor's biological consequences.[1] This guide outlines a series of biochemical, biophysical, and cell-based assays to thoroughly characterize this compound.

This compound is a potent, small-molecule inhibitor that targets multiple split kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4] These RTKs are crucial mediators of signaling pathways that regulate angiogenesis, tumor growth, and metastasis.[2][3] SU14813 exerts its effect by binding to the ATP-binding site of these kinases, thereby inhibiting their phosphorylation and downstream signaling.[5]

SU14813_Mechanism_of_Action cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT KIT c-KIT KIT->RAS_RAF KIT->PI3K_AKT FLT3 FLT3 FLT3->RAS_RAF FLT3->PI3K_AKT SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits SU14813->FLT3 Inhibits Proliferation Proliferation RAS_RAF->Proliferation Angiogenesis Angiogenesis RAS_RAF->Angiogenesis PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Mechanism of action of this compound.

Comparison of Key Orthogonal Validation Methods

An orthogonal approach, using multiple independent methods, is critical for robustly validating the mechanism of a kinase inhibitor.[6] This minimizes the risk of method-specific artifacts and provides higher confidence in the results.[1]

Method Category Specific Assay Principle Information Gained Advantages Limitations
Biochemical In Vitro Kinase AssayMeasures the phosphorylation of a substrate by a purified kinase enzyme in the presence of the inhibitor.IC50 (potency), direct enzyme inhibition.High-throughput, quantitative, allows for direct measurement of enzyme inhibition.Lacks physiological context (e.g., cell membranes, scaffolding proteins).
Biophysical Thermal Shift Assay (TSA)Measures the change in the melting temperature (Tm) of a target protein upon ligand binding. Inhibitor binding stabilizes the protein, increasing its Tm.[7]Direct target engagement, binding affinity (Kd).Confirms physical interaction, can be high-throughput.Does not directly measure inhibition of catalytic activity.
Cell-Based Western Blot / ELISAImmunodetection of the phosphorylation status of target RTKs and downstream signaling proteins (e.g., Akt, ERK) in inhibitor-treated cells.Cellular IC50, confirmation of on-target pathway modulation.Provides a physiologically relevant context, confirms target engagement in cells.Lower throughput, semi-quantitative (Western Blot).
Cell-Based Cell Proliferation AssayMeasures the number of viable cells after treatment with the inhibitor in cell lines dependent on the target kinases.GI50 (growth inhibition), functional cellular effect.Directly measures the desired biological outcome (e.g., anti-proliferative effect).Can be influenced by off-target effects.
Phenotypic Angiogenesis Assay (e.g., Tube Formation)Measures the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures in vitro, a process dependent on VEGFR signaling.Confirmation of anti-angiogenic effect.High physiological relevance for a key aspect of the inhibitor's mechanism.Complex biological system, can be difficult to interpret.

Quantitative Data for this compound

Table 1: Biochemical Inhibitory Potency of this compound
Target KinaseBiochemical IC50 (nM)
VEGFR1 (FLT1)2[8]
VEGFR2 (KDR)50[8]
PDGFRβ4[8]
KIT15[8]
FLT32-50
CSF1R/FMS2-50
Note: SU14813 inhibited these targets with IC50 values ranging from 0.002 to 0.05 μmol/L (2 to 50 nM) in biochemical assays.[2]
Table 2: Cellular Inhibitory Potency of this compound
Cell Line & TargetCellular AssayCellular IC50 (nM)
PAE-VEGFR2Receptor Phosphorylation5.2[2]
PAE-PDGFRβReceptor Phosphorylation9.9[2]
PAE-KITReceptor Phosphorylation11.2[2]
MV4;11 (FLT3-ITD)Cell Proliferation<10[2]
HUVECVEGF-stimulated survival~10[2]
PAE: Porcine Aortic Endothelial; HUVEC: Human Umbilical Vein Endothelial Cell

Experimental Protocols

In Vitro Kinase Assay (Example: ADP-Glo™ Assay)

This protocol measures the kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., VEGFR2), the substrate (e.g., a generic peptide substrate), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells of a 96-well plate.

  • Initiate Reaction: Add the kinase reaction mixture to the wells to start the reaction. Incubate at 30°C for 60 minutes.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Measure Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes and measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of SU14813 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Cellular Receptor Phosphorylation

This protocol assesses the ability of SU14813 to inhibit ligand-induced receptor phosphorylation in cells.

  • Cell Culture and Starvation: Culture cells overexpressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2) to ~80% confluency. Starve the cells in a serum-free medium for 18-24 hours.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for 10-15 minutes to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-p-VEGFR2). Subsequently, strip and re-probe the membrane with an antibody for the total receptor protein as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate to detect the protein bands. Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.

Validation Workflow

A robust validation workflow for a kinase inhibitor involves a tiered approach, starting with direct biochemical assays, confirming on-target activity in a cellular context, and finally, assessing the inhibitor's broader phenotypic effects.

Orthogonal_Validation_Workflow cluster_cellular Tier 2: Cellular Target Validation cluster_functional Tier 3: Functional & Phenotypic Validation Biochem_Assay In Vitro Kinase Assay (Determine IC50) Phospho_Assay Receptor Phosphorylation Assay (e.g., Western Blot) Biochem_Assay->Phospho_Assay Biophys_Assay Thermal Shift Assay (Confirm Target Binding) Biophys_Assay->Phospho_Assay Downstream_Assay Downstream Pathway Analysis (p-Akt, p-ERK) Phospho_Assay->Downstream_Assay Prolif_Assay Cell Proliferation/Survival Assay (Determine GI50) Downstream_Assay->Prolif_Assay Pheno_Assay Phenotypic Assay (e.g., Angiogenesis Assay) Prolif_Assay->Pheno_Assay

Caption: A tiered workflow for orthogonal validation.

References

A Comparative Guide to (Z)-SU14813: Performance and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published data is paramount for advancing scientific discoveries. This guide provides a comprehensive comparison of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, with other alternatives, supported by available experimental data. We delve into its inhibitory profile, cellular activity, and in vivo efficacy, while also providing detailed experimental protocols to aid in the design and replication of studies.

Quantitative Data Summary

This compound is a potent inhibitor of several receptor tyrosine kinases implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][2][3] Its inhibitory activity is summarized in the tables below, providing a snapshot of its biochemical potency and cellular effects.

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data sourced from MedChemExpress and Selleck Chemicals product information.[3][4]

Table 2: Cellular IC50 Values for this compound

Cell Line/TargetAssayIC50 (nM)
Porcine Aortic Endothelial Cells (PAE) - VEGFR-2Receptor Phosphorylation5.2
PAE - PDGFR-βReceptor Phosphorylation9.9
PAE - KITReceptor Phosphorylation11.2
U-118 MG (human glioblastoma)Growth Inhibition50 - 100

Data sourced from a preclinical study by Laird et al. (2006) and MedChemExpress.[2][4]

Comparison with Alternative RTK Inhibitors

This compound shares a similar target profile with other well-established multi-kinase inhibitors, such as sunitinib (B231) and sorafenib (B1663141).[1][5] While direct, head-to-head preclinical studies comparing the efficacy of these three compounds are limited in the public domain, a comparison of their cellular selectivity for key targets provides valuable insights.

Table 3: Comparative Cellular Selectivity of RTK Inhibitors (Ratio of IC50 of RTK / IC50 of VEGFR-2)

RTK InhibitorPDGFRβKIT
SU14813 1.9 2.2
Sunitinib2.51.3
Sorafenib2.81.8

Data for SU14813, sunitinib, and sorafenib are based on receptor phosphorylation assays in transfected PAE cells. A lower ratio indicates less selectivity for VEGFR-2 over the other RTKs. Data adapted from Hu-Lowe et al. (2008).[6]

In the clinical setting, sunitinib and sorafenib have been extensively compared, particularly in the context of metastatic renal cell carcinoma (mRCC). Multiple studies and meta-analyses have shown comparable efficacy between the two drugs in terms of progression-free survival (PFS) and overall survival (OS), although some differences in toxicity profiles have been noted.[7][8][9][10] For instance, certain studies suggest sunitinib may have a higher incidence of hematological toxicities, while sorafenib is more frequently associated with hand-foot skin reactions.[10]

Experimental Protocols

To facilitate the reproducibility of studies involving this compound or similar inhibitors, detailed methodologies for key experiments are provided below.

In Vitro VEGFR-2 Phosphorylation Assay

This assay is crucial for determining the cellular potency of an inhibitor against its target.

1. Cell Culture and Treatment:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying VEGFR-2 signaling.[11]

  • Culture Conditions: Maintain HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a 5% CO2 humidified atmosphere.

  • Serum Starvation: Before treatment, starve the cells in a serum-free basal medium for 4-6 hours to minimize basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the serum-starved cells with a range of concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a predetermined duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • VEGF Stimulation: Following inhibitor treatment, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[11] An unstimulated control should also be included.

2. Cell Lysis and Protein Quantification:

  • After stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.[11]

3. Western Blot Analysis:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR-2 (e.g., pTyr1175) and total VEGFR-2. A loading control antibody (e.g., β-actin) should also be used.[11]

  • Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[11]

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the anti-tumor efficacy of compounds in a living system.

1. Cell Preparation and Implantation:

  • Cell Line: A suitable human cancer cell line, for which efficacy data is desired (e.g., 786-O renal cell carcinoma, MV4;11 acute myeloid leukemia).[2]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.[12]

  • Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS), often mixed with Matrigel to improve tumor engraftment.[13]

  • Implantation: Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.[14]

2. Tumor Growth Monitoring and Treatment:

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

  • Prepare the this compound formulation for administration (e.g., in a vehicle like corn oil).

  • Administer the compound at the desired dose and schedule (e.g., oral gavage, twice daily).[15] The control group receives the vehicle only.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]

3. Endpoint and Analysis:

  • The study is typically terminated when tumors in the control group reach a specific size.

  • At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[14]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR2 signaling pathway leading to cell proliferation, survival, and migration.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) PDGFR->MAPK_pathway Migration Cell Migration PDGFR->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MAPK_pathway->Proliferation

Caption: Overview of PDGFR signaling cascades, including the PI3K/Akt and MAPK pathways.

KIT_Signaling_Pathway SCF SCF (Stem Cell Factor) KIT KIT SCF->KIT PI3K PI3K KIT->PI3K MAPK_pathway MAPK Pathway (Ras-Raf-MEK-ERK) KIT->MAPK_pathway STAT STAT Pathway KIT->STAT Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation

Caption: Key signaling pathways activated by the KIT receptor upon ligand binding.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies biochem_assay Biochemical Kinase Assay cell_phos_assay Cellular Phosphorylation Assay biochem_assay->cell_phos_assay cell_prolif_assay Cell Proliferation Assay cell_phos_assay->cell_prolif_assay xenograft_model Xenograft Model Establishment cell_prolif_assay->xenograft_model efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study pk_pd_study PK/PD Analysis efficacy_study->pk_pd_study

Caption: A general experimental workflow for the preclinical evaluation of a kinase inhibitor.

References

A Head-to-Head Comparison of (Z)-SU14813 and Other Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective multi-kinase inhibitor is a critical step in the development of novel cancer therapeutics. This guide provides a comprehensive, data-driven comparison of (Z)-SU14813 and other prominent multi-kinase inhibitors, focusing on their inhibitory profiles, the signaling pathways they target, and the experimental methodologies used for their evaluation.

This compound is a potent, orally available inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] These kinases are crucial mediators of tumor angiogenesis, proliferation, and survival.[2] This guide will compare the biochemical potency of this compound with other well-established multi-kinase inhibitors such as Sunitinib, Sorafenib, Axitinib, and Pazopanib (B1684535), which share overlapping target profiles.

Comparative Kinase Inhibition Profiles

The efficacy and potential off-target effects of a multi-kinase inhibitor are largely determined by its potency and selectivity against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected multi-kinase inhibitors against key RTKs implicated in cancer.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Axitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR1 2[3]-260.1[4]10[5][6]
VEGFR2 50[3]80[1][5]90[5]0.2[4]30[5][6]
VEGFR3 --200.1-0.3[4]47[5][6]
PDGFRβ 4[3]2[1][5]57[5]1.6[4]84[5][6]
KIT 15[3]-68[5]1.7[4]140[5][6]
FLT3 -50 (ITD), 250 (WT)[1]58->1000[2]

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.

Key Signaling Pathways

This compound and the compared inhibitors exert their anti-cancer effects by blocking key signaling pathways crucial for tumor growth and survival. The primary pathways affected are the VEGF and PDGF signaling cascades, which are central to angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K SRC SRC VEGFR->SRC PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF SRC->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Inhibitors This compound & Other MKIs Inhibitors->VEGFR Inhibit Inhibitors->PDGFR Inhibit

Figure 1: Simplified VEGF and PDGF signaling pathways targeted by multi-kinase inhibitors.

Experimental Workflow for Inhibitor Comparison

The evaluation and comparison of multi-kinase inhibitors typically follow a standardized workflow, progressing from in vitro biochemical assays to cell-based assays and finally to in vivo animal models.

G A Biochemical Kinase Assay (IC50 Determination) B Cell-Based Receptor Phosphorylation Assay A->B C Cell Viability Assay (e.g., MTT Assay) B->C D In Vivo Tumor Xenograft Model (Efficacy Studies) C->D E Data Analysis & Comparison D->E

Figure 2: A typical experimental workflow for comparing multi-kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of multi-kinase inhibitors. Below are representative protocols for key experiments.

Biochemical Kinase Assay for IC50 Determination

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (adenosine triphosphate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.

  • Add the diluted compounds to the wells of the assay plate.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[7][8]

Cell-Based Receptor Phosphorylation Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

Materials:

  • Cells expressing the target receptor (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • Ligand for receptor stimulation (e.g., VEGF-A)

  • Test compounds

  • Lysis buffer

  • Antibodies specific for the phosphorylated and total receptor

  • ELISA plates or Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Starve the cells in serum-free medium to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with the appropriate ligand to induce receptor phosphorylation.

  • Lyse the cells to extract proteins.

  • Quantify the level of phosphorylated and total receptor using an ELISA-based method or Western blotting.[9][10]

  • Calculate the percentage of inhibition of receptor phosphorylation and determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11][12][13][14][15]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cells

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth inhibition in the treated groups to the control group.[16][17]

References

Validating (Z)-SU14813 specificity against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase specificity of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Through a detailed comparison with other prominent kinase inhibitors—Sunitinib, Sorafenib, and Axitinib—this document offers valuable insights into the selectivity profile of SU14813, supported by experimental data and detailed protocols.

Introduction

This compound is a potent inhibitor of several receptor tyrosine kinases implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2][3] Its targeted approach offers a promising avenue for cancer therapy. Understanding its specificity against a broader panel of kinases is crucial for predicting its efficacy and potential off-target effects. This guide aims to validate the specificity of this compound by comparing its inhibition profile with that of other well-characterized kinase inhibitors. While a complete kinome scan for SU14813 is not publicly available, its development from the same chemical library as Sunitinib, but with a reduced kinase coverage (149 kinases inhibited compared to Sunitinib's 187), suggests a more selective profile.[1]

Kinase Inhibition Profile Comparison

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative kinase inhibitors against a panel of key kinases. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of this compound Against Primary Kinase Targets

Kinase TargetThis compound IC50 (nM)
VEGFR12[1][2]
VEGFR250[1][2]
PDGFRβ4[1][2]
KIT15[1][2]
FLT3Activity noted, specific IC50 not consistently reported[3]
FMS/CSF1RActivity noted, specific IC50 not consistently reported

Table 2: Comparative Kinase Inhibition Profiles of SU14813 and Alternative Inhibitors (IC50 in nM)

Kinase TargetThis compoundSunitinibSorafenibAxitinib
VEGFR1 2[1][2]~80260.1[1]
VEGFR2 50[1][2]~10900.2[1]
VEGFR3 -~10200.1-0.3[1]
PDGFRα -~7.5-5
PDGFRβ 4[1][2]~2571.6[1]
KIT 15[1][2]~10681.7
FLT3 Activity noted~25058-
c-RAF --6-
B-RAF --22-
B-RAF (V600E) --38-
RET --43-

Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of a kinase inhibitor, such as this compound, against a purified kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., GST-tagged VEGFR2)

  • Kinase substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)

  • Test compound (this compound) dissolved in DMSO

  • ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail and counter

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to achieve the final desired concentrations.

  • Reaction Setup: In a 96-well filter plate, add the kinase, the substrate, and the diluted test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Washing: Wash the filter plates multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for kinase inhibition assays.

G cluster_0 VEGFR2 Signaling Pathway VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PLCγ PLCγ P->PLCγ RAS RAS P->RAS PI3K PI3K P->PI3K PKC PKC PLCγ->PKC Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival PKC->Cell Proliferation, Migration, Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Migration, Survival AKT AKT PI3K->AKT AKT->Cell Proliferation, Migration, Survival

Caption: Simplified VEGFR2 signaling pathway.

G cluster_1 PDGFRβ Signaling Pathway PDGF-BB PDGF-BB PDGFRβ PDGFRβ PDGF-BB->PDGFRβ Binds P P PDGFRβ->P Autophosphorylation GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K STAT STAT P->STAT RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival ERK->Cell Proliferation, Migration, Survival AKT AKT PI3K->AKT AKT->Cell Proliferation, Migration, Survival STAT->Cell Proliferation, Migration, Survival

Caption: Simplified PDGFRβ signaling pathway.

G cluster_2 KIT Signaling Pathway SCF SCF KIT KIT SCF->KIT Binds P P KIT->P Autophosphorylation RAS/RAF/MAPK Pathway RAS/RAF/MAPK Pathway P->RAS/RAF/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway P->PI3K/AKT Pathway JAK/STAT Pathway JAK/STAT Pathway P->JAK/STAT Pathway Cell Proliferation, Adhesion, Apoptosis Cell Proliferation, Adhesion, Apoptosis RAS/RAF/MAPK Pathway->Cell Proliferation, Adhesion, Apoptosis PI3K/AKT Pathway->Cell Proliferation, Adhesion, Apoptosis JAK/STAT Pathway->Cell Proliferation, Adhesion, Apoptosis G Start Start Prepare Kinase, Substrate, and Inhibitor Prepare Kinase, Substrate, and Inhibitor Start->Prepare Kinase, Substrate, and Inhibitor Incubate Components Incubate Components Prepare Kinase, Substrate, and Inhibitor->Incubate Components Initiate Reaction with ATP Initiate Reaction with ATP Incubate Components->Initiate Reaction with ATP Stop Reaction Stop Reaction Initiate Reaction with ATP->Stop Reaction Detect Kinase Activity Detect Kinase Activity Stop Reaction->Detect Kinase Activity Data Analysis (IC50) Data Analysis (IC50) Detect Kinase Activity->Data Analysis (IC50) End End Data Analysis (IC50)->End

References

A Comparative Analysis of (Z)-SU14813 and its Analog SU11248 (Sunitinib) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the multi-targeted tyrosine kinase inhibitors (TKIs) (Z)-SU14813 and its close structural analog, SU11248 (Sunitinib), represent significant advancements in inhibiting key pathways in tumor growth and angiogenesis. Both molecules, originating from the same chemical library, exhibit broad-spectrum inhibitory activity against several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2] This guide provides a detailed, data-driven comparison of these two compounds to inform research and development decisions.

Biochemical and Cellular Potency: A Head-to-Head Comparison

The inhibitory activity of this compound and Sunitinib has been evaluated in both biochemical and cellular assays. While both compounds target a similar spectrum of kinases, there are nuances in their potency.

Table 1: Comparative Biochemical IC50 Values
Target KinaseThis compound IC50 (nM)Sunitinib (SU11248) IC50 (nM)
VEGFR1 (Flt-1)2Not explicitly stated in direct comparison
VEGFR2 (KDR/Flk-1)5080
PDGFRβ42
KIT15Not explicitly stated in direct comparison

Data for this compound from MedchemExpress. Data for Sunitinib from MedchemExpress.

Table 2: Comparative Cellular IC50 Values
Cellular Target/AssayThis compound IC50 (nM)Sunitinib (SU11248) IC50 (nM)
VEGFR-2 Phosphorylation5.2Not explicitly stated in direct comparison
PDGFR-β Phosphorylation9.9Not explicitly stated in direct comparison
KIT Phosphorylation11.2Not explicitly stated in direct comparison
FLT3-ITD Phosphorylation0.05 µM (50 nM)Not explicitly stated in direct comparison
U-118MG cell growth50-100Not explicitly stated in direct comparison

Data for this compound from Patyna S, et al. Mol Cancer Ther. 2006 and MedchemExpress.[3]

A study comparing the cellular selectivity of various TKIs, including this compound and Sunitinib, expressed the data as a ratio of the IC50 of a given RTK to the IC50 of VEGFR-2. This provides a measure of selectivity for VEGFR-2 over other targets.

Table 3: Cellular Selectivity Ratios (IC50 of RTK / IC50 of VEGFR-2)
RTKThis compoundSunitinib (SU11248)
PDGFR-β~1~1
KIT~2~2
Flt-3~3~3

Data from receptor phosphorylation assays using transfected Porcine Aortic Endothelial (PAE) cells. A lower ratio indicates less selectivity for VEGFR-2 over the other RTK.[4]

These data suggest that both this compound and Sunitinib have a similar and broad target profile, with potent, low nanomolar inhibition of key angiogenic and oncogenic kinases.

Mechanism of Action: Shared Signaling Pathways

Both this compound and Sunitinib exert their anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP binding site of multiple RTKs. This blockade disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and the formation of new blood vessels. The primary signaling pathways affected include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K KIT KIT KIT->RAS KIT->PI3K STAT5 STAT5 KIT->STAT5 FLT3 FLT3 FLT3->RAS FLT3->PI3K FLT3->STAT5 SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 SU11248 SU11248 (Sunitinib) SU11248->VEGFR SU11248->PDGFR SU11248->KIT SU11248->FLT3 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Angiogenesis STAT5->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Caption: Common signaling pathways inhibited by this compound and SU11248.

In Vivo Antitumor Efficacy

Both this compound and Sunitinib have demonstrated significant in vivo antitumor activity in various xenograft models.

This compound: Used as a monotherapy, this compound has shown broad and potent antitumor activity, leading to tumor regression, growth arrest, or substantially reduced growth of several established xenografts from human or rat tumor cell lines.[1][2] The plasma concentration estimated to be required for in vivo target inhibition is between 100 to 200 ng/mL.[1][2]

SU11248 (Sunitinib): Sunitinib has also exhibited robust antitumor activity in preclinical studies, causing not only tumor growth inhibition but also regression in models of colon, non-small-cell lung, melanoma, renal, and squamous cell carcinoma.[5] This in vivo efficacy has been associated with the inhibition of VEGFR and PDGFR phosphorylation.[5]

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (this compound and SU11248) in a suitable buffer (e.g., with a final DMSO concentration ≤ 1%).

    • Dilute the target recombinant kinase (e.g., VEGFR2, PDGFRβ) to a predetermined optimal concentration in kinase buffer.

    • Prepare a substrate/ATP mixture. The ATP concentration is typically at or near the Michaelis-Menten constant (Km) for the specific kinase.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the serially diluted test compounds or a vehicle control (DMSO).

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and quantify the kinase activity. Various methods can be used, such as:

      • Radiometric Assay: Using γ-³²P-ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.[6]

      • Luminescence-based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is proportional to kinase activity. The ADP is converted to ATP, which then generates a luminescent signal in a luciferase reaction.[7]

      • Fluorescence Polarization Assay: This method detects the displacement of a fluorescently labeled phosphopeptide tracer from an anti-phosphotyrosine antibody by the phosphorylated substrate.[8]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start reagent_prep Reagent Preparation (Inhibitor, Kinase, ATP/Substrate) start->reagent_prep kinase_reaction Kinase Reaction (Incubate at RT) reagent_prep->kinase_reaction signal_detection Signal Detection (e.g., Luminescence, Radioactivity) kinase_reaction->signal_detection data_analysis Data Analysis (Calculate IC50) signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cellular Receptor Phosphorylation Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

  • Cell Culture and Treatment:

    • Culture cells expressing the target receptor (e.g., engineered cell lines like PAE, or cancer cell lines with endogenous expression).

    • Starve the cells of growth factors to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with serial dilutions of the test compounds or a vehicle control.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) to induce receptor phosphorylation.

  • Cell Lysis:

    • Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Detection of Phosphorylation:

    • ELISA-based methods (e.g., KIRA-ELISA):

      • Capture the total receptor from the cell lysate onto an antibody-coated plate.

      • Detect the phosphorylated receptor using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

      • Add a substrate to generate a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated receptor.[1]

    • Western Blotting:

      • Separate the protein lysates by SDS-PAGE.

      • Transfer the proteins to a membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor, followed by a secondary antibody conjugated to a detection enzyme.

      • Visualize the bands and quantify their intensity.

    • Antibody Arrays:

      • Incubate cell lysates with a membrane containing spotted capture antibodies for multiple RTKs.

      • Detect the phosphorylated captured RTKs using an anti-phosphotyrosine antibody.

  • Data Analysis:

    • Normalize the phosphorylated receptor signal to the total amount of the receptor.

    • Calculate the percent inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

This compound and its well-known analog SU11248 (Sunitinib) are both potent, multi-targeted tyrosine kinase inhibitors with very similar biochemical and cellular profiles. They exhibit low nanomolar inhibitory activity against a key set of RTKs involved in angiogenesis and tumor progression, including VEGFRs, PDGFRs, KIT, and FLT3. The available data suggests that their mechanisms of action and in vivo efficacy are likely to be comparable. For researchers, this compound represents a valuable tool for preclinical studies investigating the effects of multi-targeted kinase inhibition, while Sunitinib's extensive clinical data provides a robust benchmark for comparison. The choice between these two analogs for research purposes may depend on specific experimental needs, availability, and the desire to explore subtle differences in their pharmacological profiles.

References

A Comparative Guide to the Cellular Selectivity of (Z)-SU14813 and Investigational RTKIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular selectivity of the investigational receptor tyrosine kinase inhibitor (RTKI) (Z)-SU14813 against other notable RTKIs. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

This compound is a multi-targeted RTKI that has demonstrated potent anti-angiogenic and antitumor activities. Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor growth and vascularization, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1] This broad-spectrum activity positions SU14813 as a compound of interest in oncology research. This guide will delve into its selectivity profile in comparison to other well-known investigational and approved RTKIs.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other selected RTKIs against a panel of key kinases, as determined by in vitro biochemical and cellular assays. Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values of RTKIs Against Key Kinases (in nM)

Kinase TargetThis compoundSunitinibSorafenibAxitinibPazopanib
VEGFR12[2]-260.110[1]
VEGFR250[2][3]80[4]900.230[1]
VEGFR3--200.1-0.347[1]
PDGFRα-69 (cellular)[4]--71[1]
PDGFRβ4[2][3]2[4]571.681[1]
KIT15[2][3]-681.774[1]
FLT3--58--
c-RAF--6[5]--
B-RAF--22[5]--

Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Cellular IC50 Values of RTKIs (in nM)

Assay TypeCell LineTargetThis compoundSunitinib
Receptor PhosphorylationPorcine Aortic Endothelial CellsVEGFR-25.2[2]10[6]
Receptor PhosphorylationPorcine Aortic Endothelial CellsPDGFR-β9.9[2]10[6]
Receptor PhosphorylationPorcine Aortic Endothelial CellsKIT11.2[2]-
Cell ProliferationU-118MG (Glioblastoma)-50-100[2]-
Cell ProliferationHUVEC (VEGF-stimulated)VEGFR-40[4]
Cell ProliferationNIH-3T3 (PDGF-stimulated)PDGFRβ-39[4]

Data compiled from multiple sources. Experimental conditions may vary.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_membrane Cell Membrane cluster_inhibitors RTK Inhibitors cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS SU14813 This compound SU14813->VEGFR SU14813->PDGFR Other_RTKIs Other RTKIs (Sunitinib, etc.) Other_RTKIs->VEGFR Other_RTKIs->PDGFR Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Simplified RTK Signaling and Inhibition

cluster_workflow Biochemical Kinase Assay Workflow A 1. Reagent Preparation - Purified Recombinant Kinase - Peptide Substrate - ATP (e.g., [γ-32P]ATP) - Test RTKI (e.g., SU14813) B 2. Kinase Reaction - Incubate Kinase, Substrate, and RTKI - Initiate reaction with ATP A->B C 3. Detection of Phosphorylation - Measure incorporation of 32P into substrate (e.g., Scintillation counting) B->C D 4. Data Analysis - Plot % inhibition vs. RTKI concentration - Calculate IC50 value C->D

Biochemical Kinase Assay Workflow

cluster_workflow Cellular Phosphorylation Assay (Western Blot) Workflow A 1. Cell Culture and Treatment - Plate cancer cells - Treat with RTKI (e.g., SU14813) - Stimulate with growth factor (e.g., VEGF) B 2. Cell Lysis and Protein Quantification - Lyse cells to extract proteins - Determine protein concentration (e.g., BCA assay) A->B C 3. SDS-PAGE and Western Blot - Separate proteins by size - Transfer proteins to a membrane B->C D 4. Immunodetection - Probe with primary antibodies (e.g., anti-p-VEGFR) - Incubate with HRP-conjugated secondary antibody - Detect signal with chemiluminescence C->D E 5. Data Analysis - Quantify band intensity - Determine inhibition of phosphorylation D->E

Cellular Phosphorylation Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are generalized and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro IC50 value of a test compound against a purified recombinant kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)

  • Specific peptide substrate

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Adenosine triphosphate (ATP), potentially radiolabeled (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Detection system (e.g., scintillation counter, luminometer)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix of the kinase and substrate in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound to the wells. Add the kinase/substrate master mix to each well and pre-incubate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of substrate phosphorylation. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced can be used.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a test compound to inhibit the phosphorylation of a target receptor tyrosine kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target RTK (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Growth factor (e.g., VEGF, PDGF)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target RTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells if necessary. Pre-treat the cells with various concentrations of the test compound for a specified duration.

  • Stimulation: Stimulate the cells with the appropriate growth factor for a short period to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the phosphorylated RTK overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the RTK or a housekeeping protein. Calculate the percentage of inhibition of phosphorylation at each compound concentration.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[1][5][4][7]

References

Unveiling the Downstream Cascade: A Comparative Guide to Gene Expression Analysis of (Z)-SU14813 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the downstream gene expression effects of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, with its close structural and functional analogue, Sunitinib, and other similar kinase inhibitors. This analysis is supported by experimental data and detailed protocols to facilitate the validation of these effects in a laboratory setting.

This compound is a potent inhibitor of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2] By blocking the signaling cascades initiated by these receptors, this compound exerts significant anti-angiogenic and anti-tumor effects.[1][2] Understanding the specific downstream gene expression changes induced by this compound is crucial for elucidating its complete mechanism of action and for the development of novel therapeutic strategies.

This guide leverages available data on Sunitinib, a widely studied multi-targeted kinase inhibitor with a similar target profile to this compound, to infer and compare the likely downstream transcriptional effects.[1] We also include data from other relevant RTK inhibitors, such as Sorafenib and Pazopanib, to provide a broader context for comparison.

Comparative Analysis of Downstream Gene Expression

The inhibition of key RTKs by this compound and its alternatives leads to significant alterations in gene expression profiles within cancer cells. These changes reflect the disruption of major signaling pathways controlling cell proliferation, survival, angiogenesis, and metastasis.

This compound: Inferred Downstream Effects

While direct comprehensive gene expression data for this compound is limited in publicly available literature, its downstream effects can be inferred from its known targets and the well-documented effects of Sunitinib. As both compounds inhibit VEGFR, PDGFR, c-Kit, and FLT3, it is anticipated that this compound would modulate a similar set of genes involved in:

  • Angiogenesis: Downregulation of genes stimulated by VEGF signaling.

  • Cell Cycle and Proliferation: Alteration of genes regulated by PDGF and c-Kit signaling.

  • Apoptosis: Modulation of pro- and anti-apoptotic genes.

  • Immune Response: Changes in the expression of cytokines and chemokines.

Sunitinib: A Profile of Downstream Gene Modulation

Numerous studies have investigated the impact of Sunitinib on the transcriptome of various cancer cell lines, particularly in renal cell carcinoma (RCC). These studies reveal a complex pattern of gene expression changes.

Pathway/Process Affected Upregulated Genes Downregulated Genes Cell Type/Model Reference
STAT3 Signaling -Survivin, Cyclin E, Bcl-xL, Bcl-2Renal Cell Carcinoma[3]
Autophagy & Lysosomal Function Genes involved in lysosomal storage and autophagyCTSB (Cathepsin B)Renal Cell Carcinoma[4]
Cytokine Signaling IL6, IL8/CXCL8, CXCL2, CXCL5-Renal Cell Carcinoma[5]
Tumor Aggressiveness & Drug Resistance ABHD2, ABCC4, CLN5-Renal Cell Carcinoma[6][7]
MAPK Signaling Pathway -Genes downstream of p-Erk1/2Renal Cell Carcinoma[3]
Extracellular Matrix & Cell Adhesion -TN-C, PLAU, PAI-1, LAMA4, LAMB3, SPARC, CD44Medullary Thyroid Cancer[8]
Androgen Receptor Signaling AR target genes-Sunitinib-resistant Renal Cell Carcinoma[9]
Other Multi-Targeted Kinase Inhibitors: A Broader Perspective

To provide a wider comparative landscape, the downstream effects of other multi-targeted kinase inhibitors are summarized below.

Inhibitor Key Targets Reported Downstream Gene Expression Changes Cell Type/Model Reference
Sorafenib VEGFR, PDGFR, c-Kit, FLT3, RAFDownregulation of genes involved in the PPAR signaling pathway, including RXRB, NR1H3, CYP8B1, SCD. Upregulation of HTR2C, AGTR2, MCHR2, SLC6A2 and downregulation of TRH.Hepatocellular Carcinoma[10][11]
Pazopanib VEGFR, PDGFR, c-KitA predictive signature of 18 genes was identified, with overexpression of genes like CKS2, FANCA, KPNA2, CXL14 associated with lower progression-free survival.Sarcoma[12]
Axitinib VEGFR 1-3Primarily targets the VEGF signaling pathway, leading to downregulation of angiogenesis-related genes.Various Cancers

Visualizing the Molecular Pathways and Experimental Workflow

To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for gene expression analysis.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PLCg PLCγ Pathway VEGFR->PLCg PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK STAT3 STAT3 Pathway PDGFR->STAT3 cKit c-Kit cKit->PI3K_AKT cKit->RAS_RAF_MEK_ERK FLT3 FLT3 FLT3->PI3K_AKT FLT3->STAT3 SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->cKit Inhibits SU14813->FLT3 Inhibits Gene_Expression Altered Gene Expression PI3K_AKT->Gene_Expression RAS_RAF_MEK_ERK->Gene_Expression STAT3->Gene_Expression PLCg->Gene_Expression Proliferation ↓ Proliferation Gene_Expression->Proliferation Angiogenesis ↓ Angiogenesis Gene_Expression->Angiogenesis Survival ↓ Survival Gene_Expression->Survival

Caption: Signaling pathways inhibited by this compound.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis cluster_validation Validation cluster_data Data Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with this compound or Alternative Inhibitor Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Microarray Microarray Analysis RNA_Isolation->Microarray RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Normalization Data Normalization Microarray->Normalization RNA_Seq->Normalization qPCR Quantitative RT-PCR DEG_Analysis Differential Gene Expression Analysis Normalization->DEG_Analysis DEG_Analysis->qPCR Validation of Key Genes Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

To ensure the reproducibility and accuracy of gene expression analysis, detailed experimental protocols are essential. Below are standardized methodologies for the key experiments cited in this guide.

I. Cell Culture and Drug Treatment
  • Cell Line Maintenance: Culture the desired cancer cell line (e.g., 786-O for renal cell carcinoma) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: Dissolve this compound, Sunitinib, or other kinase inhibitors in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing the drug at various concentrations or a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, or 72 hours).

II. Total RNA Isolation and Purification
  • Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).

  • Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase containing the RNA to a new tube. Precipitate the RNA by adding isopropanol (B130326) and centrifuging.

  • Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry the pellet, and resuspend it in RNase-free water.

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis or a bioanalyzer to check for integrity.

III. Microarray Analysis
  • cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase and aminoallyl-dUTP. Subsequently, couple the aminoallyl-modified cDNA with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: Combine the labeled cDNA from the treated and control samples and hybridize it to a microarray slide containing probes for thousands of genes. Hybridization is typically carried out overnight in a hybridization chamber.

  • Washing: After hybridization, wash the microarray slides with stringent buffers to remove non-specifically bound cDNA.

  • Scanning and Data Extraction: Scan the microarray slide using a laser scanner to detect the fluorescent signals. Use image analysis software to quantify the signal intensity for each spot, representing the expression level of a specific gene.

  • Data Analysis: Normalize the raw data to correct for technical variations. Perform statistical analysis to identify differentially expressed genes between the treated and control groups.

IV. RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

    • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine its expression level.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between conditions.

V. Quantitative Real-Time PCR (qPCR) for Validation
  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • Primer Design: Design and validate primers specific to the genes of interest identified from the microarray or RNA-seq analysis, as well as for a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and specific primers.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

By following these detailed protocols and utilizing the comparative data provided, researchers can effectively investigate and validate the downstream gene expression effects of this compound and other multi-targeted kinase inhibitors, ultimately contributing to a more profound understanding of their therapeutic potential.

References

Combination Therapy with (Z)-SU14813 Demonstrates Enhanced Antitumor Efficacy Over Monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

San Diego, CA – Preclinical research indicates that the multi-targeted receptor tyrosine kinase (RTK) inhibitor, (Z)-SU14813, when used in combination with the chemotherapeutic agent docetaxel (B913), results in significantly enhanced antitumor activity compared to this compound administered as a monotherapy.[1][2] This finding, from a pivotal study investigating the agent's efficacy, suggests a synergistic relationship that could inform future clinical trial designs for resistant tumor types.

This compound is a potent inhibitor of several RTKs, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), KIT, and fms-like tyrosine kinase 3 (FLT3).[1][2][3] These receptors are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2] By targeting multiple signaling pathways simultaneously, this compound monotherapy has demonstrated broad and potent antitumor effects, leading to tumor regression, growth arrest, or substantial growth reduction in various xenograft models.[1][2][4]

The combination study was designed to test the hypothesis that the distinct mechanisms of action of this compound and a conventional chemotherapeutic agent like docetaxel could lead to an additive or synergistic effect.[1] The results underscore the potential of combining targeted molecular therapies with traditional chemotherapy to overcome resistance and improve patient outcomes.

Quantitative Data Summary

The following table summarizes the in vivo antitumor efficacy of this compound monotherapy versus combination therapy with docetaxel in a murine Lewis Lung Carcinoma (LLC) model, which is known to be resistant to docetaxel.[1]

Treatment GroupDosageTumor Growth Inhibition (%)
This compound Monotherapy 10 mg/kg BID25%
40 mg/kg BID48%
80 mg/kg BID55%
120 mg/kg BID63%
Docetaxel Monotherapy 40 mg/kg (mouse MTD)- (Resistant Model)
Combination Therapy This compound (unspecified dose) + DocetaxelSignificantly enhanced inhibition of primary tumor growth and increased survival compared to either agent alone.[1][2]

BID: twice daily; MTD: maximum tolerated dose.

Signaling Pathway of this compound

The diagram below illustrates the signaling pathways inhibited by this compound. By blocking the kinase activity of multiple RTKs, this compound disrupts downstream signaling cascades that are essential for cell proliferation, survival, and angiogenesis.

SU14813_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Signaling Downstream Signaling Cascades (e.g., RAS/MAPK, PI3K/AKT) VEGFR->Signaling PDGFR->Signaling KIT->Signaling FLT3->Signaling SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Response Cell Proliferation, Survival, Angiogenesis Signaling->Response

Figure 1. this compound inhibits multiple RTKs.

Experimental Protocols

In Vivo Combination Therapy Antitumor Efficacy Studies

  • Animal Model: The study utilized a murine Lewis Lung Carcinoma (LLC) model, which is resistant to docetaxel.[1] All animal studies were conducted in accordance with the Institute of Laboratory Animal Research (NIH, Bethesda, MD) Guide for the Care and Use of Laboratory Animals.[1]

  • Tumor Implantation: Tumor cells were harvested during their exponential growth phase and washed with sterile phosphate-buffered saline before implantation.[1]

  • Treatment Groups:

    • This compound monotherapy: Administered orally (p.o.) twice daily (BID) at doses of 10, 40, 80, or 120 mg/kg.[1]

    • Docetaxel monotherapy: Administered intravenously (i.v.) thrice weekly at a dose of 40 mg/kg, which is the maximum tolerated dose in mice.[1]

    • Combination therapy: this compound and docetaxel administered as per the schedules for the monotherapy arms.

  • Dosing Schedule: Treatment for all groups began on day 5 after tumor implantation and continued until day 21.[1]

  • Efficacy Assessment: The primary endpoint was tumor growth inhibition, which was evaluated on the final day of dosing (day 21).[1] Survival of the tumor-bearing mice was also monitored.[2]

Biochemical Kinase Assays

This compound was evaluated for its inhibitory activity against a panel of 38 kinases. The IC50 values, representing the concentration of the drug required to inhibit 50% of the kinase activity, were determined for the target RTKs: VEGFR-1, VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS.[1] The results showed high selectivity for these target RTKs with IC50 values in the low nanomolar range.[1][4][5]

Cellular Assays

The inhibitory effect of this compound on ligand-dependent cellular phosphorylation of its target receptors was assessed in various cell lines.[1][4] These included NIH 3T3 cells transfected to overexpress VEGFR-2 and PDGFR-β, Mo7e cells for KIT, and MV4;11 cells for FLT3-internal tandem duplication (FLT3-ITD).[1][4] The ability of this compound to inhibit cell proliferation and survival in response to growth factor stimulation was also evaluated.[1]

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound in monotherapy and combination therapy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis biochem Biochemical Kinase Assays (IC50 Determination) cell_assays Cellular Assays (Phosphorylation, Proliferation) biochem->cell_assays animal_model Murine LLC Xenograft Model cell_assays->animal_model treatment Treatment Administration (Monotherapy vs. Combination) animal_model->treatment assessment Efficacy Assessment (Tumor Growth, Survival) treatment->assessment analysis Comparison of Outcomes assessment->analysis

Figure 2. Preclinical experimental workflow.

References

Evaluating the Synergistic Effects of (Z)-SU14813 with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor efficacy of (Z)-SU14813 as a monotherapy and in combination with the chemotherapeutic agent docetaxel (B913). The data presented is based on preclinical studies and aims to inform researchers on the potential synergistic effects of this combination.

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets key pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FLT3.[1][2] Its ability to simultaneously inhibit these pathways suggests a potential to enhance the efficacy of traditional chemotherapy and overcome resistance.[1]

Quantitative Data Presentation

A key preclinical study evaluated the combination of SU14813 and docetaxel in a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model. The results demonstrated a significant enhancement in tumor growth inhibition with the combination therapy compared to either agent alone.[1][3]

Treatment GroupDose and ScheduleMean Tumor Growth Inhibition (%)
SU14813 Monotherapy 10 mg/kg, p.o., BID25%
40 mg/kg, p.o., BID48%
80 mg/kg, p.o., BID55%
120 mg/kg, p.o., BID63%
Docetaxel Monotherapy 40 mg/kg, i.v., Q3D21%
Combination Therapy SU14813 (unspecified dose) + DocetaxelSignificantly enhanced inhibition

Data sourced from a study in a docetaxel-resistant murine LLC model.[3] Tumor growth inhibition was evaluated on day 21 of dosing.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental design, the following diagrams are provided.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Proliferation Survival Cell Survival PDGFR->Survival KIT KIT KIT->Survival Metastasis Metastasis KIT->Metastasis FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR inhibits SU14813->PDGFR inhibits SU14813->KIT inhibits SU14813->FLT3 inhibits

Caption: SU14813 inhibits multiple RTKs, blocking key downstream pathways.

Experimental_Workflow start Start: Tumor Implantation (Docetaxel-Resistant Murine LLC Model) day5 Day 5 Post-Implantation: Initiate Treatment start->day5 treatment Treatment Groups: - Vehicle Control - SU14813 (p.o., BID) - Docetaxel (i.v., Q3D) - SU14813 + Docetaxel day5->treatment monitoring Tumor Growth Monitoring treatment->monitoring day21 Day 21: End of Dosing monitoring->day21 assessment Response Assessment: Tumor Growth Inhibition day21->assessment survival Survival Analysis assessment->survival

Caption: In vivo workflow for evaluating SU14813 and docetaxel synergy.

Experimental Protocols

In Vivo Combination Therapy Antitumor Efficacy Study

This protocol outlines the methodology used to assess the synergistic antitumor effects of SU14813 and docetaxel in a preclinical model.[3]

1. Animal Model and Tumor Implantation:

  • Animal Model: Murine Lewis Lung Carcinoma (LLC) model, noted for its resistance to docetaxel, was used.
  • Tumor Implantation: LLC cells were implanted into the study animals.

2. Treatment Groups and Dosing Schedule:

  • Control Group: Received a vehicle control.
  • SU14813 Monotherapy Groups: SU14813 was administered orally (p.o.) twice daily (BID) at doses of 10, 40, 80, or 120 mg/kg.
  • Docetaxel Monotherapy Group: Docetaxel was administered intravenously (i.v.) thrice weekly at a dose of 40 mg/kg, which is the maximum tolerated dose in mice.
  • Combination Therapy Group: SU14813 was administered in combination with docetaxel.
  • Treatment Initiation: Dosing for all groups began on day 5 after tumor implantation.

3. Response Assessment:

  • Primary Endpoint: Tumor growth inhibition was the primary measure of efficacy.
  • Evaluation Timepoint: The assessment was conducted on day 21, which was the final day of dosing.
  • Survival: The survival of the tumor-bearing mice was also monitored as a secondary endpoint.[1]

Biochemical Kinase Assays

The inhibitory activity of SU14813 against various receptor tyrosine kinases was determined using biochemical assays.

1. Target Kinases:

  • VEGFR-1, VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS.

2. Methodology:

  • The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) were determined as previously described in other studies.
  • These assays typically involve incubating the purified kinase domain with a substrate and ATP, in the presence of varying concentrations of the inhibitor. The resulting phosphorylation of the substrate is then quantified to determine the level of inhibition.

Cellular Receptor Phosphorylation Assays

These assays were conducted to confirm the ability of SU14813 to inhibit RTK phosphorylation within a cellular context.

1. Cell Lines:

  • Porcine aortic endothelial cells overexpressing VEGFR-2, PDGFR-β, and KIT were utilized.

2. Method:

  • Cells were treated with SU14813 at various concentrations.
  • Ligand-dependent or autonomous RTK phosphorylation was induced.
  • The level of phosphorylated RTKs was measured, typically by Western blot or ELISA, to determine the cellular IC50 values.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use to its safe and compliant disposal. (Z)-SU14813, a multi-targeted tyrosine kinase inhibitor, requires meticulous handling not only during application but also in its disposal to ensure laboratory safety and environmental protection. In the absence of explicit disposal directives for this specific compound, it is imperative to adhere to the general principles of hazardous chemical waste management. All materials contaminated with this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to consult your institution's Environmental Health & Safety (EH&S) department for guidance that aligns with local, state, and national regulations. Always handle this compound and its waste products within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and removal by a certified hazardous waste management service.

1. Waste Segregation: At the point of generation, separate waste streams to prevent unintended chemical reactions and to facilitate proper disposal. Do not mix this compound waste with other waste types unless specifically instructed to do so by your EH&S department.

  • Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as gloves, pipette tips, and weigh boats.

  • Liquid Waste: This category comprises solutions containing this compound, including stock solutions, experimental media, and solvent rinsates. A common solvent for this compound is Dimethyl Sulfoxide (DMSO), which is a combustible liquid and should be handled accordingly.

  • Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be segregated into designated sharps containers.

2. Containment and Labeling:

  • Solid and Liquid Waste: Use separate, leak-proof, and chemically compatible containers for solid and liquid waste. For instance, a glass container is suitable for organic solvents like DMSO.[1] Containers should be kept securely closed when not in use.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of any other constituents, such as solvents.

3. Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic, pending collection.

4. Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[1]

Quantitative Data Summary

The following table summarizes key quantitative information relevant to the handling and disposal of this compound.

PropertyValueCitation
Molecular Weight442.48 g/mol [2]
Solubility in DMSO≥ 88 mg/mL[2]
Recommended StorageStore at -20°C for up to 1 year[3]
Experimental Protocol Reference

Detailed experimental protocols for the use of this compound can provide insight into the types of waste that will be generated. For example, in vitro cell-based assays often involve dissolving the compound in DMSO to create a stock solution, which is then further diluted in cell culture media. The resulting waste would consist of contaminated media, cells, and plasticware, all of which must be disposed of as hazardous chemical waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow leading to waste generation.

A Identify this compound Waste B Solid Waste (e.g., unused powder, contaminated gloves) A->B Type of Waste C Liquid Waste (e.g., solutions in DMSO, aqueous buffers) A->C Type of Waste D Sharps Waste (e.g., contaminated needles, syringes) A->D Type of Waste E Collect in a designated, sealed hazardous waste container. B->E F Collect in a compatible, leak-proof hazardous waste container. C->F G Collect in a designated sharps container for hazardous waste. D->G H Label container with 'Hazardous Waste', 'this compound', and all components. E->H F->H G->H I Store in a designated, secure area. H->I J Arrange for pickup by certified hazardous waste disposal service. I->J

Caption: Decision workflow for the proper disposal of this compound waste.

cluster_experiment Experimental Protocol cluster_waste Waste Generation A Weigh this compound (Solid) B Dissolve in DMSO (Liquid) A->B C Perform Experiment (e.g., cell culture assay) B->C D Solid Waste (weigh boat, gloves) C->D generates E Liquid Waste (unused solution, contaminated media) C->E generates F Sharps Waste (if applicable) C->F generates G Proper Disposal (as per workflow) D->G E->G F->G

Caption: Experimental workflow leading to the generation of this compound waste.

References

Essential Safety and Operational Protocols for Handling (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds such as (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor, is paramount to ensure personal safety and the integrity of experimental results. This guide provides immediate and essential safety, handling, and disposal information.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent small molecule inhibitors.[1] All personnel handling this compound must be trained in the proper selection and use of the following equipment.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.[1]Protects eyes from splashes and aerosols.[1]
Hand Protection Chemically resistant nitrile gloves, double-gloved.[1]Provides a robust barrier against skin contact and absorption; double-gloving offers an additional layer of protection.[1]
Body Protection Disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved N-95 respirator or higher is recommended when handling the compound as a powder or when aerosols may be generated.[1]Prevents inhalation of the compound, which can be a primary route of exposure.[1]
Immediate Actions for Exposure and Spills
IncidentFirst Aid / Spill Cleanup Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and continue flushing. Seek prompt medical attention.[2]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[2]
Inhalation Immediately move the individual to fresh air. Seek medical attention.[2]
Ingestion Do not induce vomiting. Seek immediate medical attention.[2]
Spill Cleanup Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

Operational Plan: Handling and Reconstitution

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[1]

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by laying down absorbent, disposable bench paper. Have a spill kit and appropriate waste containers readily accessible.

  • Weighing : If weighing the solid form of the compound, do so within the containment of a fume hood or BSC on a tared weigh boat to minimize the dispersion of powder.[1]

  • Reconstitution : When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.[1] For detailed dissolution protocols, refer to the supplier's handling instructions. For example, to prepare a solution in a vehicle for in vivo experiments, one protocol involves adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline sequentially.[3] Another option is 10% DMSO and 90% Corn Oil.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial for laboratory and environmental safety.

  • Liquid Waste : Collect all liquid waste containing this compound in a clearly labeled, sealed container for hazardous chemical waste.[1]

  • Solid Waste : Unused compound and contaminated labware (e.g., tubes, pipette tips, weigh boats) should be disposed of as hazardous chemical waste.[1]

  • Contaminated PPE : Used gloves, gowns, and other disposable PPE should be disposed of as hazardous waste.

All waste must be handled and disposed of according to institutional and local regulations for hazardous chemical waste.[1]

Visualizing the Mechanism of Action

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4] It exerts its antiangiogenic and antitumor activity by inhibiting several key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[5][6]

SU14813_Pathway SU14813 This compound VEGFR VEGFR SU14813->VEGFR PDGFRb PDGFRβ SU14813->PDGFRb cKit c-Kit SU14813->cKit FLT3 FLT3 SU14813->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Tumor_Growth Tumor Cell Growth & Survival VEGFR->Tumor_Growth PDGFRb->Tumor_Growth Metastasis Metastasis PDGFRb->Metastasis cKit->Tumor_Growth FLT3->Tumor_Growth

Caption: Inhibition of multiple receptor tyrosine kinases by this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.